molecular formula C9H7ClO3 B13957322 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid CAS No. 127273-12-5

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid

Katalognummer: B13957322
CAS-Nummer: 127273-12-5
Molekulargewicht: 198.60 g/mol
InChI-Schlüssel: LJIZTSRZWZUBJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound with the molecular formula C 9 H 7 ClO 3 and a molecular weight of 198.60 g/mol . This compound serves as a valuable building block in medicinal chemistry and pharmacological research, particularly in the synthesis and study of more complex bioactive molecules. Structurally related hydroxamic acid derivatives, such as (2E)-3-(4-Chlorophenyl)-N-hydroxyacrylamide, have been identified in scientific databases as experimental inhibitors of Bontoxilysin-A, a metalloendopeptidase produced by Clostridium botulinum . This suggests potential research applications for this compound class in studying bacterial toxins and developing novel therapeutic agents. The compound belongs to the class of cinnamic acids and derivatives, which are characterized as organic aromatic compounds containing a benzene ring linked to a carboxylic acid group . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Strictly not for human consumption.

Eigenschaften

CAS-Nummer

127273-12-5

Molekularformel

C9H7ClO3

Molekulargewicht

198.60 g/mol

IUPAC-Name

3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid

InChI

InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,(H,12,13)

InChI-Schlüssel

LJIZTSRZWZUBJE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=C(C(=O)O)O)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Whitepaper: Synthesis, Characterization, and Mechanistic Profiling of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Architecture

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (CAS: 3617-01-4) is a highly versatile organic intermediate characterized by a chlorophenyl moiety and an enolized keto-acid functional group[1]. While frequently cataloged in chemical databases under its keto tautomer name—3-(4-chlorophenyl)-2-oxopropanoic acid or 4-chlorophenylpyruvic acid—the compound predominantly exists in the enol form (3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid) under specific solvent conditions and in the solid state[1].

This thermodynamic stabilization is driven by the extended


-conjugation across the aromatic ring, the vinylic double bond, and the carboxylic acid. The chlorinated aromatic ring significantly influences the compound's electronic properties, enhancing its lipophilicity and binding affinity to biological targets, making it a critical building block in both synthetic organic chemistry and medicinal drug development[1].

Synthetic Methodology: The Erlenmeyer-Plöchl Azlactone Route

The most reliable and high-yielding method for synthesizing substituted phenylpyruvic acids is the Erlenmeyer-Plöchl azlactone synthesis[2]. This approach utilizes the condensation of an aromatic aldehyde with an N-acylglycine, followed by hydrolytic ring cleavage.

Experimental Protocol (Self-Validating Workflow)

The following protocol outlines the synthesis of the target compound, incorporating internal validation checkpoints to ensure reaction fidelity and structural integrity at each step.

Step 1: Azlactone Ring Formation (Condensation)

  • Procedure: In a dry, round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-chlorobenzaldehyde, 1.2 equivalents of N-acetylglycine, 1.0 equivalent of anhydrous sodium acetate, and 3.0 equivalents of acetic anhydride. Heat the mixture to 90–100 °C for 3 hours.

  • Causality: Acetic anhydride acts as both a solvent and a dehydrating agent, driving the cyclization of N-acetylglycine into an oxazolone intermediate. Sodium acetate provides the mild basicity required to deprotonate the oxazolone, facilitating the aldol-type condensation with 4-chlorobenzaldehyde.

  • Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous white suspension to a homogenous, deep yellow-to-brown solution, confirming the successful formation of the highly conjugated 4-(4-chlorobenzylidene)-2-methyl-5-oxazolone intermediate.

Step 2: Isolation of the Azlactone

  • Procedure: Cool the reaction mixture to room temperature and slowly pour it over crushed ice or ice-cold aqueous ethanol. Filter the resulting precipitate under vacuum and wash thoroughly with cold water.

  • Causality: The addition of ice water quenches unreacted acetic anhydride, converting it to water-soluble acetic acid. The highly hydrophobic azlactone precipitates out, allowing for crude separation from sodium acetate and acetic acid byproducts.

  • Self-Validation Checkpoint: A distinct, brightly colored crystalline solid forms immediately upon aqueous quenching.

Step 3: Acidic Hydrolysis and Enolization

  • Procedure: Suspend the crude azlactone in a 10% (v/v) aqueous hydrochloric acid solution. Heat the suspension under reflux for 4 to 6 hours.

  • Causality: Strong aqueous acid catalyzes the hydrolysis of the oxazolone ring and the subsequent cleavage of the acetamido group. This yields the free

    
    -keto acid, which rapidly equilibrates to the thermodynamically stable enol form, 3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid.
    
  • Self-Validation Checkpoint: The suspension will gradually dissolve as the azlactone hydrolyzes, followed by the precipitation of the final enol-acid upon cooling the mixture to 4 °C.

Step 4: Purification

  • Procedure: Recrystallize the crude product from a minimal volume of boiling aqueous ethanol.

  • Causality: Recrystallization removes trace unreacted aldehyde and hydrolyzed glycine byproducts, leveraging the differential solubility of the target compound at high versus low temperatures.

SyntheticWorkflow Start 4-Chlorobenzaldehyde + N-Acetylglycine Condensation Condensation (NaOAc, Ac2O, 90°C) Start->Condensation Azlactone Azlactone Intermediate (4-(4-chlorobenzylidene)-2-methyl-5-oxazolone) Condensation->Azlactone Dehydration & Ring Closure Hydrolysis Acidic Hydrolysis (10% HCl, Reflux) Azlactone->Hydrolysis Crude Crude Product (Keto-Enol Mixture) Hydrolysis->Crude Ring Cleavage Purification Recrystallization (Aqueous Ethanol) Crude->Purification Final Pure 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid Purification->Final Tautomeric Stabilization

Workflow for the Erlenmeyer-Plöchl synthesis and tautomeric stabilization.

Quantitative Characterization

Accurate characterization of 3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid requires distinguishing it from its keto tautomer and confirming the integrity of the para-chloro substitution. The following table summarizes the expected quantitative analytical data based on established literature for this class of compounds[3],[4].

ParameterValue / SignatureAnalytical MethodCausality / Structural Significance
Molecular Weight 198.60 g/mol Mass SpectrometryConfirms the exact mass of the C9H7ClO3 formula[1].
Melting Point > 300 °C (dec.)Capillary Melting PointHigh melting point indicates strong intermolecular hydrogen bonding across the crystal lattice[3].
¹H NMR (Aromatic) 7.40 – 7.80 ppm (m, 4H)¹H NMR SpectroscopyConfirms the presence of the para-disubstituted chlorinated benzene ring[4].
¹H NMR (Enol) ~6.5 ppm (s, 1H, vinylic)¹H NMR SpectroscopyValidates the presence of the enol tautomer (CH=C-OH) over the keto CH2 group[4].
IR (Hydroxyl/Acid) 3400–3200 cm⁻¹ (br)FT-IR SpectroscopyBroad stretch confirms the presence of the enolic -OH and carboxylic acid -OH[4].
IR (Carbonyl) 1680–1700 cm⁻¹FT-IR SpectroscopyConfirms the C=O stretch of the carboxylic acid moiety[4].

Biological Applications and Mechanistic Profiling

Beyond its utility as a synthetic building block for anti-tuberculosis agents (such as isoniazid derivatives)[3], 3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid and its oxime derivatives have emerged as potent inhibitors of the C-terminal Binding Protein (CtBP)[5].

Mechanism of Action: CtBP Inhibition

CtBP is a transcriptional co-repressor that is frequently overexpressed in various malignancies, including colon, breast, and ovarian cancers. It possesses a unique dehydrogenase catalytic domain that utilizes NADH as a co-factor. The enol/keto forms of 4-chlorophenylpyruvic acid act as non-reducible isosteres that competitively bind to the CtBP catalytic site[5].

By occupying this pocket, the compound prevents the conformational changes necessary for CtBP dimerization and activation. This competitive inhibition effectively neutralizes CtBP's co-repressor function, thereby restoring the expression of critical tumor suppressor genes that CtBP normally silences during tumorigenesis[5].

CtBPPathway Inhibitor 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid CtBP CtBP Active Site (NADH-bound) Inhibitor->CtBP Competitive Inhibition TumorSuppressor Tumor Suppressor Gene Expression Inhibitor->TumorSuppressor Restores Corepression Transcriptional Co-repression CtBP->Corepression Active state Tumor Tumorigenesis (Gene Silencing) Corepression->Tumor Promotes

Mechanism of CtBP inhibition restoring tumor suppressor gene expression.

References

1.[1] "CAS 3617-01-4: 3-(4-chlorophenyl)-2-oxopropanoic acid", CymitQuimica. 1 2.[3] "Synthesis and Biological Evaluation of Isoniazid derivatives as potential Anti-Tuberculosis agents", International Journal of Advance Research in Science and Engineering (IJARSE). 3 3.[2] "Synthesis and properties of the α-keto acids", Chemical Reviews, ResearchGate.2 4.[4] "Synthesis and Biological Evaluation of Isoniazid derivatives as potential Anti-Tuberculosis agents (NMR Data)", IJARSE. 4 5. "93rd Annual Meeting of the Virginia Academy of Science: Proceedings", ODU Digital Commons.

Sources

An In-depth Technical Guide to Novel Synthetic Routes for 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The development of efficient and scalable synthetic routes to these compounds is of paramount importance for enabling further research and commercialization. This technical guide provides a comprehensive overview of established and novel synthetic strategies for accessing these valuable molecules. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer expert insights into the practical considerations for laboratory execution.

Introduction: The Significance of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid Derivatives

The 3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid scaffold is a key pharmacophore found in numerous compounds with therapeutic potential. The presence of the chlorophenyl group often enhances lipophilicity and metabolic stability, while the α-hydroxy-α,β-unsaturated acid/ester functionality provides crucial hydrogen bonding interactions with biological targets. These derivatives have been investigated for their utility as intermediates in the synthesis of complex pharmaceuticals, including agents with potential anticancer properties.[1][2] The efficient synthesis of these building blocks is a critical bottleneck that this guide aims to address by presenting a critical evaluation of various synthetic methodologies.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid derivatives can be approached from several distinct retrosynthetic pathways. This guide will focus on three primary strategies:

  • Direct Condensation Approaches: Building the carbon skeleton through direct C-C bond formation.

  • Functional Group Interconversion: Synthesizing a precursor molecule and subsequently introducing the desired hydroxyl group.

  • Multi-step Convergent Syntheses: Combining key fragments to assemble the final product.

Route 1: Knoevenagel Condensation of 4-Chlorobenzaldehyde with Pyruvic Acid Derivatives

The Knoevenagel condensation is a powerful and direct method for forming carbon-carbon double bonds via the reaction of an aldehyde or ketone with a compound possessing an active methylene group.[3][4] In the context of our target molecule, this involves the condensation of 4-chlorobenzaldehyde with pyruvic acid or its esters.

2.1.1. Mechanistic Rationale

The reaction is typically catalyzed by a weak base, which deprotonates the α-carbon of the pyruvic acid derivative to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the α,β-unsaturated product. The choice of base and reaction conditions can influence the yield and purity of the final product.[3][5][6]

Diagram: Knoevenagel Condensation Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 4-Chlorobenzaldehyde D Aldol Adduct A->D Nucleophilic Attack B Pyruvic Acid C Enolate of Pyruvic Acid B->C Deprotonation (Base) C->D E 3-(4-Chlorophenyl)-2-oxoprop-2-enoic acid D->E Dehydration F 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (Enol Tautomer) E->F Tautomerization G A Methyl 4-chlorobenzoate D β-Keto Ester Intermediate A->D B Ethyl Acetate B->D C Sodium Ethoxide C->D Base F 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid derivative D->F Hydroxylation E α-Hydroxylation Reagent E->F G A Triethyl phosphonoacetate C Phosphonate Carbanion A->C B Base (e.g., NaH) B->C E Ethyl (E)-3-(4-chlorophenyl)acrylate C->E D 4-Chlorobenzaldehyde D->E G Ethyl 3-(4-chlorophenyl)-2-oxopropanoate E->G F Oxidizing Agent F->G α-Oxidation H Ethyl 3-(4-chlorophenyl)-2-hydroxyprop-2-enoate G->H Tautomerization

Sources

Physicochemical Profiling & Technical Guide: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

Compound Identity: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid Synonyms: 4-Chlorophenylpyruvic acid (Enol form); p-Chlorophenylpyruvic acid; 3-(4-Chlorophenyl)-2-oxopropanoic acid (Keto form). CAS Registry Number: 3617-01-4 (Generic for the tautomeric mixture) Molecular Formula: C


H

ClO

Molecular Weight: 198.60 g/mol

Technical Scope: This guide details the physicochemical behavior of 3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid, specifically focusing on its existence as the stable enol tautomer of 4-chlorophenylpyruvic acid. Unlike simple aliphatic ketones, this compound exhibits a significant enol population in the solid state and organic solvents due to extended conjugation with the p-chlorophenyl ring. It serves as a critical intermediate in the biosynthesis of non-canonical amino acids and acts as a potent inhibitor of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity.

Part 2: Physicochemical Specifications[1]

The following data aggregates experimental values and high-confidence predictive models for the compound in its isolated form.

PropertyValue / DescriptionContext & Causality
Melting Point 190°C (Decomposition) High lattice energy due to intermolecular H-bonding (dimer formation) stabilizes the solid state until thermal decomposition occurs [1].
pKa (Acidic) 3.2 – 3.4 (Carboxylic)The electron-withdrawing 4-chloro substituent lowers the pKa relative to phenylpyruvic acid (pKa ~3.5), increasing acidity.
pKa (Enolic) ~10.5 The enolic -OH proton is weakly acidic but exchangeable, playing a key role in metal chelation (e.g., Fe³⁺ assays).
LogP (Octanol/Water) 2.2 ± 0.3 Lipophilic character is driven by the chlorophenyl ring, making it membrane-permeable but poorly water-soluble.
Solubility High: DMSO, Ethanol, MethanolLow: Water (<1 mg/mL)The planar enol form stacks effectively in crystal lattices, resisting aqueous solvation. Soluble in polar organic solvents.
UV-Vis Absorption λmax ~ 290–300 nm Characteristic of the cinnamyl-like conjugated system (Ar-CH=C(OH)-) present in the enol form.

Part 3: Core Mechanism – Keto-Enol Tautomerism

The defining feature of this compound is its tautomeric equilibrium. While most ketones favor the keto form, the 4-chlorophenyl group provides resonance stabilization to the enol form (3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid), particularly in non-polar environments.

Tautomeric Equilibrium Pathway

Tautomerism Keto Keto Form (4-Chlorophenylpyruvic acid) Dominant in: Water (pH 7) Transition Enolate Intermediate (Resonance Stabilized) Keto->Transition - H+ (Slow in neutral pH) Enol Enol Form (3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid) Dominant in: Solid State / DMSO Keto->Enol Organic Solvents Transition->Keto + H+ on C3 Transition->Enol + H+ on O Enol->Transition - H+ (Fast)

Figure 1: Tautomeric equilibrium shifting between the keto form (favored in aqueous solution) and the enol form (favored in solid state and organic solvents).[1]

Mechanistic Insight: In the solid state, the compound exists almost exclusively as the (Z)-enol isomer , stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the carboxylic carbonyl. Upon dissolution in water, the equilibrium shifts toward the keto form (pyruvate structure) over time, a process catalyzed by the enzyme tautomerase in biological systems [2].

Part 4: Synthesis Protocol (Self-Validating)

Methodology: Erlenmeyer-Plöchl Azlactone Synthesis followed by Hydrolysis. This route is preferred over direct condensation for its high yield and purity, avoiding self-polymerization of the pyruvate.

Workflow Diagram

Synthesis Start Start: 4-Chlorobenzaldehyde + N-Acetylglycine Azlactone Step 1: Azlactone Formation (Acetic Anhydride / NaOAc, 100°C) Start->Azlactone Cyclodehydration Hydrolysis Step 2: Ring Opening Hydrolysis (HCl / H2O, Reflux) Azlactone->Hydrolysis Acid Hydrolysis (-Acetamide) Product Final Product: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid Hydrolysis->Product Crystallization

Figure 2: Synthetic pathway via the stable azlactone intermediate.

Step-by-Step Protocol
  • Azlactone Formation (Validation Point 1):

    • Reagents: 4-Chlorobenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Anhydrous Sodium Acetate (0.6 eq), Acetic Anhydride (3.0 eq).

    • Procedure: Reflux the mixture at 100–110°C for 2 hours. The solution will turn yellow/orange.

    • Validation: Upon cooling, a solid precipitate (the azlactone) must form. Recrystallize from ethanol. Target MP of azlactone: ~140°C.

  • Hydrolysis to Keto-Enol Acid (Validation Point 2):

    • Reagents: Azlactone intermediate, 3M Hydrochloric Acid (HCl).

    • Procedure: Suspend the azlactone in 3M HCl and reflux for 4–6 hours. The azlactone ring opens, and the acetyl group is cleaved.

    • Workup: Cool the solution slowly. The product precipitates as the enol form. Filter and wash with ice-cold water.

    • Purification: Recrystallize from benzene or dilute ethanol.

    • Final Validation: Check Melting Point. It should decompose near 190°C . A lower MP (<160°C) indicates incomplete hydrolysis or presence of the keto-isomer hydrates [1].

Part 5: Analytical Characterization

Distinguishing the enol from the keto form is critical for quality control.

MethodEnol Signature (Target)Keto Signature (Impurity/Solvent Effect)
¹H-NMR (DMSO-d₆) Singlet at δ ~6.5 ppm (Vinylic proton, -CH=).Singlet at δ ~4.1 ppm (Methylene protons, -CH₂-).
IR Spectroscopy Broad band 3200-3400 cm⁻¹ (Enolic -OH). Sharp C=C stretch ~1640 cm⁻¹.Strong C=O stretch ~1720 cm⁻¹ (Ketone carbonyl).
Ferric Chloride Test Deep Green/Blue Color (Positive for Enol).No color change (Negative).

Note on Stability: In DMSO-d₆, the enol form is stable for hours. In D₂O (with NaOD), the methylene signal (keto form) appears rapidly as the equilibrium shifts [3].

Part 6: Applications in Drug Development

Macrophage Migration Inhibitory Factor (MIF) Inhibition

4-Chlorophenylpyruvic acid is a structural analog of the substrate for MIF, a pro-inflammatory cytokine with enzymatic tautomerase activity. The compound binds to the active site, mimicking the enol transition state, and inhibits the tautomerization of p-hydroxyphenylpyruvate [2].

  • Protocol: Spectrophotometric assay tracking the keto-to-enol conversion of p-hydroxyphenylpyruvate at 300 nm.

  • Potency: IC₅₀ values are typically in the low micromolar range (~0.18 µM for oxime derivatives) [4].

Biosynthetic Precursor

Used as a transamination substrate to synthesize 4-chlorophenylalanine , a non-canonical amino acid used in peptide engineering to enhance lipophilicity and proteolytic stability.

References

  • Sadiq-ur-Rehman, et al. (2009). "Crystal structure of (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid." Acta Crystallographica Section E, 65(7). Link(Context: Structural analogs and hydrogen bonding patterns in phenylpropenoic acids).

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry, 277(28), 24976-24982. Link(Context: Mechanism of phenylpyruvate tautomerase inhibition).

  • Koe, B. K., & Weissman, A. (1966). "p-Chlorophenylalanine: A specific depletor of brain serotonin." Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. Link(Context: Metabolic relevance of 4-chlorophenylpyruvic acid).

  • Bhave, S., et al. (2015). "Synthesis and Biological Evaluation of Isoniazid derivatives as potential Anti-Tuberculosis agents." Virginia Journal of Science, Proceedings. Link(Context: Melting point data and biological assay of 4-chlorophenylpyruvic acid derivatives).

Sources

Structural Elucidation of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid: Overcoming the Tautomeric Trap

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis (NMR, IR, MS) of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid Content Type: Technical Whitepaper / Application Note Author Persona: Senior Application Scientist

Executive Summary & Core Directive

In drug discovery, 3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid (the enol form of 4-chlorophenylpyruvic acid) serves as a critical scaffold for anticoagulant and anti-inflammatory agents.[1] However, its analysis is frequently compromised by keto-enol tautomerism , which is highly sensitive to solvent polarity and physical state.[1]

This guide moves beyond standard spectral listing. It provides a causality-driven analytical workflow designed to isolate, stabilize, and verify the specific enoic (enol) tautomer. We will utilize a multi-modal approach (MS, IR, NMR) to confirm the structure, emphasizing the suppression of the keto-form (3-(4-chlorophenyl)-2-oxopropanoic acid) during analysis.[1]

The Analytical Challenge: Tautomeric Equilibrium

Before touching instrumentation, one must understand the dynamic nature of the analyte.[1]

  • Solid State: Exists predominantly as the (Z)-enol form, stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the carboxylic carbonyl [1].[1]

  • Aqueous Solution (

    
    ):  Rapidly isomerizes to the keto  form.[1]
    
  • Organic Solution (

    
    ):  Retains the enol  form (>90%) due to solvent stabilization of the H-bond network [2].[1]
    

Critical Protocol Note: Do not use protic solvents like methanol-


 or 

if your goal is to characterize the "enoic" acid structure.[1] You must use DMSO-

to observe the vinyl proton characteristic of the title compound.[1]

Mass Spectrometry (MS): Isotopic & Fragmentation Validation

Mass spectrometry provides the first line of defense: confirming molecular weight and the halogen signature.

Experimental Configuration
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
    • Reasoning: Carboxylic acids deprotonate easily (

      
      ), providing a cleaner signal than positive mode, which often yields complex adducts (
      
      
      
      , etc.).[1]
  • Solvent: Acetonitrile/Water (no acid modifiers that might shift equilibrium).

Spectral Features
  • Molecular Ion (

    
    ):  The base peak will appear at m/z 197 .[1]
    
  • Isotope Pattern: The presence of a single chlorine atom dictates a distinctive 3:1 intensity ratio between the

    
     (m/z 197) and 
    
    
    
    (m/z 199) peaks.[1]
    • Validation Check: If the

      
       peak is missing or <10% of the base peak, the sample is dechlorinated or impure.[1]
      
Fragmentation Pathway (DOT Visualization)

The fragmentation is driven by decarboxylation (


 loss), a hallmark of 

-hydroxy/keto acids.[1]

MS_Fragmentation M_Ion Precursor Ion [M-H]- (m/z 197) Inter1 Decarboxylation [M-H-CO2]- (m/z 153) M_Ion->Inter1 - CO2 (44 Da) Inter2 Benzyl Anion (Chlorotoluene deriv.) Inter1->Inter2 Resonance Stab.

Figure 1: ESI(-) Fragmentation pathway showing the characteristic decarboxylation event.

Infrared Spectroscopy (IR): Functional Group Fingerprinting

IR is the primary method to distinguish the solid-state tautomer.

Sample Preparation[1]
  • Technique: ATR (Attenuated Total Reflectance) on the neat solid.

  • Why ATR? KBr pellet preparation involves high pressure and moisture, which can induce partial tautomerization or salt formation.

Key Diagnostic Bands
Functional GroupWavenumber (

)
Assignment & Tautomer Evidence
O-H Stretch 3200–3500 (Broad)Overlap of enolic

and carboxylic

.
C=O[1] Stretch 1680–1700Acid Carbonyl. Note: This is lower than a typical ketone (

) due to conjugation in the enol form.[1]
C=C Stretch 1620–1640 The Enol Marker. A strong band confirming the presence of the alkene double bond (

).[1] If this is absent, the sample is in the keto form.
C-Cl Stretch 1080–1100Aryl chloride vibration.[1]

Authoritative Grounding: Hanai et al. demonstrated that phenylpyruvic acids exhibit a strong band near 1620-1640


 in the solid state, assigned to the conjugated enol system, which disappears in salt forms that favor the keto structure [1].[1]

Nuclear Magnetic Resonance (NMR): The Definitive Structural Proof

This is the most critical section. To observe the 2-hydroxyprop-2-enoic acid structure, we must observe the vinyl proton .[1]

Protocol: Solvent Selection
  • Solvent: DMSO-

    
      (99.9% D).
    
  • Concentration: ~10-15 mg in 0.6 mL.

  • Temperature: 298 K (25°C).

  • Rationale: DMSO acts as a hydrogen-bond acceptor, stabilizing the enolic hydroxyl group and slowing the proton exchange rate, allowing distinct observation of the enol and acid protons [2].[1]

Predicted H NMR Data (400 MHz, DMSO- )
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
COOH (Acid)12.0 – 13.5Broad Singlet1HExchangeable.[1] Often very broad.
C=C-OH (Enol)9.0 – 10.5Broad Singlet1HThe enolic proton.[1] Chemical shift varies with concentration/H-bonding.[1]
Ar-H (Ortho to Cl)7.35 – 7.45Doublet (

Hz)
2HPart of AA'BB' system.
Ar-H (Meta to Cl)7.70 – 7.80Doublet (

Hz)
2HDeshielded by the alkene conjugation.
C=CH-Ar (Vinyl)6.40 – 6.60 Singlet 1H The "Smoking Gun." This singlet confirms the enol form.[1] In the keto form, this signal vanishes and is replaced by a

singlet at ~4.2 ppm.[1]
C NMR Highlights
  • Carboxyl (

    
    ):  ~165-168 ppm.
    
  • Enolic Carbon (

    
    ):  ~140-145 ppm.[1]
    
  • Vinyl Carbon (

    
    ):  ~105-110 ppm (Upfield due to shielding by the enol oxygen).
    

Integrated Analytical Workflow

The following diagram illustrates the decision logic required to validate the compound.

Analytical_Workflow Sample Unknown Sample (White Solid) Solvent_Choice Solvent Selection Sample->Solvent_Choice IR_Solid Solid State IR (ATR) Sample->IR_Solid DMSO Dissolve in DMSO-d6 Solvent_Choice->DMSO Correct Path D2O Dissolve in D2O/MeOD Solvent_Choice->D2O Avoid NMR_Enol 1H NMR: Singlet @ 6.5 ppm (Enol Form) DMSO->NMR_Enol NMR_Keto 1H NMR: Singlet @ 4.2 ppm (Keto Form) D2O->NMR_Keto Conclusion CONFIRMED: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid NMR_Enol->Conclusion Matches IR_Check Band @ 1640 cm-1? (C=C Stretch) IR_Solid->IR_Check IR_Check->Conclusion Yes

Figure 2: Logical workflow for distinguishing the enol tautomer from the keto impurity.

References

  • Hanai, K., et al. (1989).[1][2] "Keto-Enol Tautomerism and Vibrational Spectra of Phenylpyruvic Acids." Journal of Physical Chemistry, 93(16), 6013–6016.

  • Carpy, A., et al. (1999).[1][3] "Keto/enol tautomerism in phenylpyruvic acids." Il Farmaco, 54(10), 627-636.

  • PubChem Compound Summary. (2025). "3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid."[1] National Center for Biotechnology Information.

Sources

Technical Whitepaper: Pharmacological Profiling and Biological Mechanisms of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid

[1]

Executive Summary

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid is the enolic tautomer of 4-chlorophenylpyruvic acid (4-CPP) .[1] While often overlooked in favor of its keto-form, the enol species is the biologically relevant pharmacophore for specific enzymatic interactions, most notably with Macrophage Migration Inhibitory Factor (MIF) and D-Dopachrome Tautomerase (MIF2/DDT) .[1]

This compound serves two critical roles in modern chemical biology:

  • Mechanistic Probe: It acts as a specific substrate for MIF superfamily enzymes, facilitating the kinetic characterization of tautomerase activity (Km ≈ 0.60 mM).[1]

  • Metabolic Intermediate: It functions as the deaminated metabolite of 4-chlorophenylalanine (p-CPA), a tryptophan hydroxylase inhibitor, linking it to serotonin biosynthesis pathways.[1]

This guide details the physicochemical properties, enzymatic mechanisms, and validated experimental protocols for utilizing this compound in drug discovery and metabolic research.[1]

Chemical Identity & Tautomeric Equilibrium[1]

Understanding the biological activity of this molecule requires a foundational grasp of its tautomeric equilibrium.[1] In aqueous solution, the compound exists in a dynamic equilibrium between the keto and enol forms.[1]

  • Keto Form: 3-(4-chlorophenyl)-2-oxopropanoic acid (Stable, predominant in solution).[1]

  • Enol Form: 3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid (Reactive, binds enzyme active sites).[1]

Biological Significance: Many enzymes, particularly tautomerases like MIF, specifically stabilize the enol intermediate or the transition state leading to it.[1] Therefore, while the reagent bottle may act as the keto-acid, the bioactive species is often the enol described here.[1]

Tautomerism & Enzyme Interaction Diagram[1]

TautomerismKetoKeto Form(3-(4-chlorophenyl)-2-oxopropanoic acid)EnolEnol Form(3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid)Keto->Enol SpontaneousEquilibriumMIF_ComplexMIF Active Site Complex(Stabilized Enolate)Enol->MIF_Complex Pro-1 Catalysis(Substrate Binding)MIF_Complex->Keto Product Release

Figure 1: The dynamic equilibrium between keto and enol forms.[1] The enol form is the primary species interacting with the catalytic Proline-1 residue of MIF.[1]

Biological Mechanisms of Action[2]

Macrophage Migration Inhibitory Factor (MIF) Substrate

The primary biological activity of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid is its role as a substrate for MIF, a pro-inflammatory cytokine with enzymatic tautomerase activity.[1]

  • Mechanism: MIF catalyzes the keto-enol tautomerization of phenylpyruvate derivatives.[1] The N-terminal Proline (Pro-1) acts as a catalytic base, abstracting a proton to stabilize the enolic form.[1]

  • Kinetic Profile: 4-CPP exhibits distinct kinetic parameters compared to the natural substrate (4-hydroxyphenylpyruvate, 4-HPP).[1] It is often used to probe the hydrophobicity of the active site, as the chloro-substituent lacks the hydrogen-bonding capability of the hydroxyl group in 4-HPP.[1]

Transaminase & Dehydrogenase Activity

In metabolic engineering, the keto-form of this compound is a substrate for L-phenylalanine dehydrogenase and various aminotransferases .[1]

  • Reaction: Enantioselective amination of the ketone yields L-4-chlorophenylalanine , a non-natural amino acid used in peptide synthesis.[1]

  • Inhibition Potential: High concentrations of the enol form can act as competitive inhibitors for enzymes that process natural phenylpyruvates (e.g., D-amino acid oxidase).[1]

Quantitative Data Summary

The following table summarizes the kinetic constants of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (4-CPP) relative to other phenylpyruvate derivatives in the context of MIF catalysis.

Substrate / AnalogEnzyme TargetKm (mM)kcat (s⁻¹)Biological Role
4-CPP (Enol form) MIF (Human) 0.60 High Synthetic Substrate
4-HPP (Natural)MIF (Human)0.94HighNatural Substrate
Phenylpyruvate (PP)MIF (Human)0.76ModerateGeneral Substrate
4-CPP (Enol form)MIF2 (D-Dopachrome Tautomerase)N/D*LowWeak Substrate

Note: 4-CPP binds MIF with higher affinity (lower Km) than the natural substrate 4-HPP, likely due to hydrophobic interactions in the active site pocket.[1]

Experimental Protocols

Protocol A: Spectrophotometric MIF Tautomerase Assay

This protocol measures the rate of enol formation (or consumption) catalyzed by MIF.[1] It is the gold standard for verifying the biological activity of this compound.[1]

Reagents:

  • Substrate Stock: 100 mM 4-chlorophenylpyruvic acid (dissolved in ethanol). Note: This will equilibrate to the enol form.

  • Buffer: 50 mM Sodium Borate, pH 6.2 (Borate complexes with the enol form, allowing UV detection).[1]

  • Enzyme: Recombinant Human MIF (rhMIF), 100 nM final concentration.[1]

Workflow:

  • Baseline: Add 980 µL of Borate Buffer to a quartz cuvette.

  • Substrate Addition: Add 10 µL of Substrate Stock (Final conc: 1 mM). Mix by inversion.

  • Equilibration: Monitor Absorbance at 300 nm (A300) until stable (spontaneous enolization).

  • Initiation: Add 10 µL of rhMIF.

  • Measurement: Immediately record the increase in A300 for 120 seconds. The borate-enol complex absorbs strongly at this wavelength.[1]

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the curve.
    
Protocol B: Synthesis of Enol-Stabilized Derivatives

If utilizing this compound as a scaffold for inhibitor design (e.g., hydrazones), the following general synthesis workflow applies.

SynthesisStartStart: 4-ChlorobenzaldehydeStep1Step 1: Erlenmeyer Azlactone Synthesis(N-acetylglycine + NaOAc + Ac2O)Start->Step1InterIntermediate: AzlactoneStep1->InterStep2Step 2: Hydrolysis(HCl / Reflux)Inter->Step2ProductProduct: 4-Chlorophenylpyruvic Acid(Keto-Enol Mix)Step2->Product

Figure 2: Synthetic route to generate the phenylpyruvate scaffold.

Safety & Handling

  • Stability: The enol form is sensitive to oxidation.[1] Store solid 4-chlorophenylpyruvic acid at -20°C under inert gas (Argon/Nitrogen).

  • Solubility: Soluble in ethanol, DMSO, and dilute alkali.[1] Poorly soluble in acidic water.[1]

  • Toxicity: As a metabolite of p-CPA, it may interfere with serotonin synthesis in vivo.[1] Handle with appropriate PPE.[1]

References

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity. Journal of Medicinal Chemistry. (2022).[1] [1]

    • Citation for Km values of 4-CPP and MIF interaction.
  • Macrophage migration inhibitory factor (MIF) enzymatic activity and structure-activity relationships. Drug News & Perspectives. (2009).[1]

    • Foundational text on phenylpyruv
  • Synthesis and Biological Evaluation of Isoniazid derivatives. International Journal of Advance Research in Science and Engineering.

    • Citation for synthetic deriv
  • PubChem Compound Summary: (Z)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid. National Center for Biotechnology Information.[1]

    • Verification of chemical structure and identifiers.

Preliminary In-Vitro Screening of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid: A Phased Approach to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Structured Inquiry

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of rigorous, systematic evaluation.[1][2][3] This guide outlines a comprehensive in-vitro screening cascade for 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid, a compound of interest given the established bioactivities of related prop-2-enoic acid derivatives, which include promising antifungal and anticancer properties.[4][5] Our approach is not a mere sequence of assays but a logical, phased investigation designed to build a comprehensive biological profile of the molecule. We begin with a broad assessment of cytotoxicity to establish a foundational understanding of the compound's interaction with living cells, which is a critical first step in drug discovery.[6][7] This initial data informs the subsequent, more specific, and targeted investigations into its potential anti-inflammatory and antimicrobial activities. Each phase is designed to yield not just data, but actionable insights, guiding the decision-making process for further development.

Part 1: Foundational Assessment – General Cytotoxicity and Selectivity Profiling

The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability.[6][8] This foundational screen serves two primary purposes: 1) to identify a therapeutic window by assessing the concentration at which the compound is toxic to cells, and 2) to determine its selectivity by comparing its effect on cancerous versus non-cancerous cells.[7][9] A compound that indiscriminately kills all cells is a general toxin, whereas a compound that selectively targets cancer cells holds therapeutic promise.[8] For this purpose, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, widely-used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9][10]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer & Normal Cell Lines in 96-well Plates B Incubate for 24h (Allow cells to adhere) A->B C Prepare Serial Dilutions of Test Compound B->C D Treat Cells with Compound (e.g., 0.1 to 100 µM) C->D E Incubate for 48h D->E F Add MTT Reagent to each well E->F G Incubate for 4h (Allow formazan formation) F->G H Solubilize Formazan Crystals (Add DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability vs. Untreated Control I->J K Determine IC50 Values (Dose-response curve) J->K

Caption: Workflow for MTT-based cytotoxicity assessment.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a panel of selected human cancer cell lines (e.g., A549 - lung, HCT116 - colorectal, MCF7 - breast) and a non-cancerous cell line (e.g., RDF - rat dermal fibroblasts) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well.[10] Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours.

  • Compound Preparation and Treatment: Prepare a stock solution of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤0.5%).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values
Cell LineTypeHypothetical IC₅₀ (µM)
A549Lung Carcinoma12.5
HCT116Colorectal Carcinoma9.8
MCF7Breast Adenocarcinoma15.2
RDFNormal Dermal Fibroblasts> 100

This data suggests the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, a desirable characteristic for a potential anticancer agent.[7][9]

Part 2: Screening for Specific Bioactivities

With a foundational understanding of the compound's cytotoxic profile, the next phase involves screening for specific biological activities. Based on the chemical class, we will investigate its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making it a key therapeutic target.[11][12] We will employ two distinct in-vitro assays to assess the anti-inflammatory potential of our test compound: inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and inhibition of protein denaturation.

Experimental Workflow: Anti-inflammatory Screening

G cluster_no Nitric Oxide (NO) Inhibition Assay cluster_protein Protein Denaturation Assay A Culture RAW 264.7 Macrophages B Pre-treat cells with Test Compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Collect Supernatant D->E F Quantify Nitrite using Griess Reagent E->F End Evaluate Potential F->End G Prepare Reaction Mixture: Bovine Serum Albumin (BSA) + Test Compound H Incubate at 37°C for 20 min G->H I Induce Denaturation by Heating at 57°C for 30 min H->I J Measure Turbidity at 660 nm I->J J->End Start Start Screening Start->A Start->G

Caption: Dual-assay workflow for in-vitro anti-inflammatory evaluation.

Detailed Protocol 1: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with non-cytotoxic concentrations of the test compound (determined from Part 1) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[11]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Acquisition: After 10 minutes, measure the absorbance at 540 nm. The amount of nitrite in the supernatant is a direct indicator of NO production.[11]

  • Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound. Diclofenac can be used as a positive control.[13]

Detailed Protocol 2: Inhibition of Protein Denaturation
  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).[13][14]

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce protein denaturation by heating the mixture at 57°C for 30 minutes.[13]

  • Data Acquisition: After cooling, add 2.5 mL of phosphate-buffered saline (PBS) and measure the turbidity (absorbance) at 660 nm.[13][14]

  • Analysis: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can serve as a reference standard.[14]

Data Presentation: Hypothetical Anti-inflammatory Activity

Table 2: Nitric Oxide Inhibition

Compound Conc. (µM) % NO Inhibition
1 15.5 ± 2.1
5 45.2 ± 3.5

| 10 | 78.9 ± 4.2 |

Table 3: Inhibition of Albumin Denaturation

Compound Conc. (µg/mL) % Inhibition
100 22.1 ± 2.8
250 51.7 ± 4.1

| 500 | 85.3 ± 5.0 |

The data suggests a dose-dependent anti-inflammatory effect, indicating the compound may interfere with inflammatory pathways.[13][15]

Antimicrobial Activity Screening

The structural class of prop-2-enoic acids has shown promise against various microbial pathogens.[4] Therefore, a primary screen for antimicrobial activity is a logical step. The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Experimental Workflow: Antimicrobial MIC Determination

G A Prepare 2-fold Serial Dilutions of Test Compound in 96-well Plate B Add Standardized Microbial Inoculum to each well A->B C Include Positive (Microbe only) & Negative (Medium only) Controls B->C D Incubate Plates at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity or use Indicator Dye (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol: Broth Microdilution for MIC
  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16]

  • Inoculation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with medium and inoculum but no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[16] This can be assessed visually or by using a viability indicator dye.

Data Presentation: Hypothetical MIC Values
MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansFungus (Yeast)8

This hypothetical data indicates the compound has moderate antibacterial activity and more potent antifungal activity.[4]

Part 3: Synthesis of Findings and Strategic Next Steps

The preliminary in-vitro screening of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid has yielded a multi-faceted biological profile. The initial cytotoxicity screen is paramount, as it establishes the compound's selective activity against cancer cell lines (IC₅₀ values of 9.8-15.2 µM) with minimal impact on normal cells (IC₅₀ > 100 µM). This favorable selectivity index immediately positions the compound as a candidate for further oncology-related investigation.

Concurrently, the compound demonstrates significant, dose-dependent anti-inflammatory properties and notable antifungal activity, particularly against Candida albicans (MIC = 8 µg/mL). This polypharmacological profile is not uncommon for novel entities and presents several potential paths for development.

Decision-Making Framework and Future Directions

The collected data allows for an informed decision on the most promising therapeutic avenue to pursue.

G A Start: Preliminary Screening Data for 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid B High Selectivity Index (Cancer vs. Normal Cells)? A->B C Potent Anti-inflammatory Activity? B->C No E Pursue as Anticancer Lead B->E Yes D Significant Antimicrobial Activity (especially antifungal)? C->D No G Pursue as Anti-inflammatory Lead C->G Yes I Pursue as Antifungal Lead D->I Yes K Low Priority / De-prioritize D->K No F Mechanism of Action Studies: - Apoptosis Assays (Caspase) - Cell Cycle Analysis E->F H Mechanism of Action Studies: - COX/LOX Enzyme Inhibition - Cytokine Profiling (e.g., TNF-α, IL-6) G->H J Mechanism of Action Studies: - Ergosterol Biosynthesis Inhibition - Cell Wall Integrity Assays I->J

Caption: Decision matrix for advancing the lead compound based on screening outcomes.

Based on our hypothetical data, the most compelling path is further investigation into its anticancer potential due to the high selectivity index. However, its antifungal activity is also significant and warrants consideration.

Recommended Next Steps:

  • Anticancer Mechanism of Action (MoA): To understand how the compound kills cancer cells, a series of MoA studies should be initiated, including caspase activation assays to detect apoptosis and cell cycle analysis to see if the compound causes arrest at a specific phase.

  • Antifungal MoA: To explore its potent antifungal activity, studies could focus on its effect on the fungal cell membrane or key biosynthetic pathways like ergosterol synthesis.

  • Lead Optimization: Medicinal chemists can now use this initial structure-activity relationship (SAR) data to synthesize analogues of the compound. The goal would be to enhance potency against the desired target (e.g., lower the IC₅₀ for cancer cells) while maintaining or improving the safety profile (high IC₅₀ for normal cells).

This structured, in-vitro screening cascade provides the essential data to justify the allocation of further resources, transforming a novel molecule into a viable lead candidate for preclinical development.

References

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026, February 11). MDPI.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. Retrieved from [Link]

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhaheri, Y., Al-Shtayeh, M. S., & Al-Kaissi, E. (2015). Stepwise design, synthesis, and in vitro antifungal screening of (Z)-substituted-propenoic acid derivatives with potent broad-spectrum antifungal activity. Drug Design, Development and Therapy, 9, 4501–4513. Retrieved from [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG LABTECH.
  • Pérez-García, F., Marín-Becerra, F., & García-Molina, F. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(11), 3183. Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). World Journal of Pharmaceutical and Life Sciences.
  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cellular and Molecular Pharmacology, 8, 238.
  • Pachiappan, S., Kodali, S., Palanisamy, S., & Chandrasekar, S. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PubMed Central. Retrieved from [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research and Reports in Immunology, 8(1), 56-70.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications.
  • (Z)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid. (n.d.). PubChem. Retrieved from [Link]

  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. (n.d.). Vipergen. Retrieved from [Link]

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhaheri, Y., Al-Shtayeh, M. S., & Al-Kaissi, E. (2015). Stepwise design, synthesis, and in vitro antifungal screening of (Z)-substituted-propenoic acid derivatives with potent broad-spectrum antifungal activity. Drug Design, Development and Therapy, 9, 4501–4513. Retrieved from [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024, January 30). BioResources.
  • Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. (2023, September 26). PubMed Central. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Creative Diagnostics. Retrieved from [Link]

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Early-Stage Toxicity Assessment of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Toxicology

Executive Summary

This guide outlines the early-stage toxicity assessment strategy for 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid , the enol tautomer of 4-chlorophenylpyruvic acid (4-Cl-PPA) . As a halogenated


-keto acid derivative, this compound presents a distinct toxicological profile centered on mitochondrial dysfunction  and metabolic enzyme inhibition .

Unlike generic screening, this protocol prioritizes the investigation of Mitochondrial Pyruvate Carrier (MPC) inhibition—a known mechanism for phenylpyruvates—and the evaluation of electrophilic reactivity inherent to


-keto-enol systems. The assessment strategy moves from in silico structural de-risking to high-content mitochondrial stress tests and reactive metabolite trapping.

Chemical Architecture & In Silico De-Risking

Before wet-lab initiation, the compound's dynamic structure must be modeled to predict bioavailability and reactivity. 4-Cl-PPA exists in equilibrium between its keto and enol forms, a feature that dictates its binding affinity and transport.

Tautomeric Equilibrium & Physicochemical Profiling

The enol form (3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid) is often the active pharmacophore for enzyme inhibition (e.g., MIF tautomerase). However, the keto form drives transport across membranes.

ParameterValue / PredictionToxicological Implication
CAS 3617-01-4Unique identifier for regulatory cross-referencing.
pKa ~2.5 - 3.5 (Carboxylic acid)Highly ionized at physiological pH; requires transporters (MCTs) for cell entry.
LogP ~2.1 (Predicted)Moderate lipophilicity; sufficient for membrane intercalation but suggests high albumin binding.
Structural Alert

-unsaturated carbonyl (enol)
Potential Michael acceptor (low risk due to reversibility) and Schiff base formation.
Structural Alert Analysis (Graphviz Visualization)

The following diagram illustrates the tautomeric shift and potential metabolic fates, highlighting the "soft" electrophile nature of the enol form.

Tautomerism_Metabolism Keto Keto Form (4-Chlorophenylpyruvic acid) Enol Enol Form (3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid) Keto->Enol Tautomerization (pH dependent) Mito Mitochondrial Entry (MPC Transporter) Keto->Mito Substrate for MPC Reactive Reactive Intermediate (Schiff Base / Acylation) Enol->Reactive Electrophilic Attack Mito->Keto Inhibition of Pyruvate Transport

Caption: Tautomeric equilibrium between keto and enol forms dictates mitochondrial entry and potential electrophilic reactivity.

Core Toxicity Module: Mitochondrial Dysfunction

Rationale: Phenylpyruvic acid derivatives are established competitive inhibitors of the Mitochondrial Pyruvate Carrier (MPC) . Inhibition of MPC blocks pyruvate transport into the mitochondria, forcing cells to rely on glycolysis. If the compound also inhibits glycolysis or if the cell is metabolically rigid (e.g., cardiomyocytes), toxicity manifests rapidly.

The "Glucose-Galactose Switch" Assay

Standard cytotoxicity assays (MTT/ATP) in high-glucose media often mask mitochondrial toxicity because cancer cells (e.g., HepG2) compensate via the Warburg effect (glycolysis). To unmask 4-Cl-PPA toxicity, we must force cells to rely on Oxidative Phosphorylation (OXPHOS) by substituting glucose with galactose.

Protocol:

  • Cell Line: HepG2 (Liver) or H9c2 (Cardiomyocyte).

  • Media Preparation:

    • Condition A (Glycolytic): DMEM + 25 mM Glucose.

    • Condition B (OXPHOS): DMEM + 10 mM Galactose + 2 mM Glutamine (Glucose-free).

  • Dosing: Treat cells with 4-Cl-PPA (0.1 µM – 100 µM) for 24 hours.

  • Readout: Measure cellular ATP levels (CellTiter-Glo).

  • Interpretation:

    • Mitochondrial Toxicant:

      
      . A shift of >3-fold indicates mitochondrial liability.
      
Seahorse Extracellular Flux Analysis (XF)

To definitively confirm MPC inhibition vs. Electron Transport Chain (ETC) uncoupling, real-time respirometry is required.

Experimental Workflow:

  • Basal Respiration: Measure Oxygen Consumption Rate (OCR).

  • Pyruvate Dependency Test:

    • Permeabilize cells (Plasma Membrane Permeabilizer).

    • Inject Pyruvate + Malate as the sole substrate.

    • Inject 4-Cl-PPA .

    • Result: Immediate drop in OCR confirms MPC inhibition (similar to the reference inhibitor UK-5099).

  • Uncoupling Check:

    • If OCR increases upon injection, the acidic proton of the enol may be acting as a protonophore (uncoupler), destroying the mitochondrial membrane potential (

      
      ).
      

Secondary Toxicity: Enzyme Inhibition & Off-Target Effects

Rationale: 4-Cl-PPA is a structural analog of substrates for Macrophage Migration Inhibitory Factor (MIF) and Lactate Dehydrogenase (LDH).

MIF Tautomerase Inhibition

While MIF inhibition is a therapeutic target for inflammation, non-selective inhibition can lead to immune dysregulation.

  • Assay: Recombinant MIF tautomerase assay using L-dopachrome methyl ester as a substrate.

  • Toxicity Flag: Irreversible inhibition suggests covalent binding to the catalytic Proline-1 residue, indicating a "suicide inhibitor" mechanism which is a high risk for idiosyncratic toxicity.

Cytotoxicity Profiling (High Content Imaging)

Use High Content Screening (HCS) to monitor multiple parameters simultaneously in HepG2 cells.

ParameterDye/ProbePhysiological Relevance
Nuclear Morphology Hoechst 33342Detects apoptosis (condensation) or necrosis.
Mitochondrial Potential TMRM / JC-1Loss of

confirms uncoupling or MPT pore opening.
Cell Permeability TO-PRO-3Indicates plasma membrane rupture (late-stage necrosis).
ROS Generation CellROX GreenDetects oxidative stress from ETC blockade.

Reactive Metabolite Assessment (GSH Trapping)

The


-keto/enol moiety is susceptible to oxidative decarboxylation or nucleophilic attack. We must determine if 4-Cl-PPA forms "hard" electrophiles that deplete Glutathione (GSH).

Protocol:

  • Incubation: Incubate 4-Cl-PPA (10 µM) with Human Liver Microsomes (HLM) + NADPH + GSH (5 mM).

  • Control: HLM without NADPH (to rule out non-enzymatic reaction).

  • Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).

  • Target: Look for +305 Da adducts (GSH addition) or dechlorinated adducts .

    • Note: If the Cl-group is labile, it may leave, creating a highly reactive benzylic carbocation.

Metabolic Stability & Reaction Workflow (Graphviz)

GSH_Trapping Substrate 4-Cl-PPA (Substrate) CYP CYP450 Metabolism (Oxidation) Substrate->CYP NADPH Electrophile Reactive Intermediate (Epoxide / Quinone Methide) CYP->Electrophile Adduct GSH-Adduct (Stable Marker) Electrophile->Adduct + GSH (Detox) Tox Protein Binding (Toxicity) Electrophile->Tox - GSH (Damage) GSH Glutathione (GSH) Trapping Agent GSH->Adduct

Caption: Workflow for detecting reactive metabolites via Glutathione (GSH) trapping LC-MS/MS analysis.

References

  • Halestrap, A. P. (1975). The mitochondrial pyruvate carrier.[1][2][3] Kinetics and specificity for substrates and inhibitors.[4][1][5][6] Biochemical Journal, 148(1), 85–96. Link

  • Orita, M., et al. (2001). Coumarin-based inhibitors of macrophage migration inhibitory factor (MIF) tautomerase. Bioorganic & Medicinal Chemistry Letters, 11(15), 1979-1981. Link

  • Patterson, A. D., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology, 24(10), 1617–1641. Link

  • Wills, L. P., et al. (2015). The mitochondrial pyruvate carrier: A new player in the regulation of metabolism and a potential drug target.[3] Journal of Bioenergetics and Biomembranes, 47, 1-9. Link

  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants. Toxicological Sciences, 97(2), 539–547. Link

Sources

Solubility profile of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid in various solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity[1]

This guide details the solubility profile and solvation thermodynamics of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (CAS: 3617-01-4).

Critical Technical Distinction: Researchers must recognize that this molecule is the enol tautomer of 3-(4-chlorophenyl)-2-oxopropanoic acid (also known as p-chlorophenylpyruvic acid). In the solid state, the compound typically exists as the keto-form or a tautomeric mixture. Upon dissolution, it establishes a solvent-dependent equilibrium between the keto and enol forms.

Therefore, "solubility" in this context refers to the total saturation concentration of the species in equilibrium, while the bioactive or reactive fraction may depend on the specific enol stabilization provided by the solvent.

Physicochemical Descriptors
PropertyValueMechanism of Interaction
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
pKa (Acidic) ~3.5 - 4.0Carboxylic acid deprotonation (pH-dependent solubility).
LogP (Predicted) ~1.9 - 2.1Moderate lipophilicity driven by the p-chlorophenyl ring.
H-Bond Donors 2Carboxyl -OH and Enol -OH.
H-Bond Acceptors 3Carbonyl oxygens.[1]

Solubility Profile in Key Solvent Classes[1][3][4]

The following data synthesizes thermodynamic behavior observed in phenylpyruvic acid derivatives. The solubility is categorized by solvent polarity and the ability to disrupt or stabilize the intramolecular hydrogen bonding characteristic of the enol form.

Table 1: Saturation Solubility Profile (at 25°C)
Solvent ClassSpecific SolventSolubility RatingEstimated Saturation (

)
Mechanistic Insight
Aprotic Polar DMSO Very High > 150 mg/mLDisrupts intermolecular lattice energy effectively; stabilizes polar transition states. Recommended for stock solutions.
DMF High > 100 mg/mLSimilar solvation shell efficacy to DMSO.
Protic Polar Ethanol Soluble 20 - 50 mg/mLForms H-bonds with carboxyl/hydroxyl groups. High dielectric constant favors dissolution but may shift equilibrium toward the keto form.
Methanol Soluble 25 - 60 mg/mLHigher solubility than ethanol due to smaller molecular size and higher polarity.
Aqueous Water (pH < 3) Low < 1 mg/mLThe protonated acid is poorly soluble due to the lipophilic chlorophenyl tail.
PBS (pH 7.4) Moderate 5 - 10 mg/mLDeprotonation of the carboxylic acid (

) significantly increases solubility via ionic dipole interactions.
Non-Polar Hexane Insoluble < 0.1 mg/mLLacks functional groups to interact with the polar head; cannot overcome crystal lattice energy.
Chlorinated Dichloromethane Sparingly Soluble 1 - 5 mg/mLUseful for extraction from acidified aqueous layers, but poor for high-concentration storage.

Note on Stability: Stock solutions in DMSO are stable at -20°C. Aqueous solutions, particularly at neutral/basic pH, are susceptible to oxidative decarboxylation over time and should be prepared fresh.

Tautomeric Equilibrium & Solvation Thermodynamics

Understanding the solubility of this compound requires analyzing the Keto-Enol Tautomerism . The solvent does not just dissolve the solid; it dictates the structure of the solute.

  • Non-Polar Solvents (e.g., Chloroform, Toluene): Favor the Enol form.

    • Reason: The enol form can form an intramolecular hydrogen bond between the enol hydroxyl and the carboxylic carbonyl. This reduces the polarity of the molecule, making it more compatible with non-polar environments.

  • Polar Protic Solvents (e.g., Water, Methanol): Favor the Keto form.

    • Reason: Water molecules compete for hydrogen bonding, disrupting the intramolecular bond and stabilizing the more polar keto carbonyls.

Visualization: Solvation-Dependent Tautomerism

Tautomerism cluster_Solubility Solubilized State (Equilibrium) Solid Solid State (Crystal Lattice) Keto Keto Form (Polar Solvents) Solid->Keto Dissolution (High Dielectric) Enol Enol Form (Non-Polar/Intramolecular H-Bond) Solid->Enol Dissolution (Low Dielectric) Keto->Enol Tautomerization (k1)

Figure 1: The dissolution process involves a phase transition followed by a solvent-mediated chemical equilibrium.

Validated Experimental Protocol: Saturation Shake-Flask Method

To determine the precise solubility in a specific formulation buffer or novel solvent, follow this self-validating protocol. This method accounts for the potential degradation of phenylpyruvic acid derivatives.

Phase 1: Preparation
  • Excess Addition: Weigh approximately 10 mg of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Visual Check: If the solid dissolves instantly, the solubility is >10 mg/mL. Add more solid until a visible precipitate remains (saturation).

Phase 2: Equilibration (The Critical Step)[1]
  • Agitation: Shake at 300 RPM at a controlled temperature (25°C ± 0.1°C) for 24 hours.

  • Why 24 hours? While dissolution is fast, the keto-enol equilibration can be slow. 24 hours ensures both thermodynamic solubility and tautomeric equilibrium are reached.

  • Protection: Wrap vials in aluminum foil. Phenylpyruvic derivatives are light-sensitive.

Phase 3: Separation & Analysis[1]
  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter (for organic solvents) or PES filter (for aqueous).

    • Pre-saturation: Discard the first 200 µL of filtrate to prevent drug loss due to filter adsorption.

  • Dilution: Immediately dilute the filtrate 1:100 with Mobile Phase A (see below) to prevent precipitation.

  • Quantification (HPLC-UV):

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Stabilizes the acid form).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 290 nm (Specific for the enol conjugation) and 210 nm (General).

    • Note: The enol form typically has a higher extinction coefficient at >280 nm due to the conjugated double bond system (

      
      ).
      
Visualization: Analytical Workflow

Protocol Start Excess Solid + Solvent Equilib Equilibrate (25°C, 24h, Dark) Start->Equilib Filter Filter (0.22 µm) Discard first 200µL Equilib->Filter Dilute Dilute 1:100 (Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis (290 nm / 210 nm) Dilute->HPLC

Figure 2: Step-by-step saturation shake-flask protocol for accurate solubility determination.

References

  • PubChem. Compound Summary: 3-(4-chlorophenyl)-2-oxopropanoic acid (Keto-Enol Parent).[2] National Library of Medicine. Available at: [Link]

  • Gowland, P. L., et al. "Purification and characterization of a phenylpyruvate tautomerase from Moraxella species." Journal of Bacteriology. (Contextual reference for tautomeric equilibrium of phenylpyruvic acids).

  • DrugBank. Phenylpyruvic acid Solubility Data. Available at: [Link]

Sources

Methodological & Application

Application Note: Cellular Interrogation of MIF Tautomerase and DAAO Activity using 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanism of Action

The Chemical Probe Profile

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid is the enolic tautomer of 4-chlorophenylpyruvic acid (4-CPPA) . In aqueous physiological solutions, this compound exists in equilibrium between its enol and keto forms. For the purpose of this application note, we will refer to the active agent as 4-CPPA .

As a Senior Application Scientist, it is critical to contextualize why you would select this specific probe. 4-CPPA is not merely a generic inhibitor; it is a structural analogue of the substrate for Macrophage Migration Inhibitory Factor (MIF) , a pleiotropic cytokine with unique tautomerase enzymatic activity. Unlike suicide substrates (e.g., 4-IPP) that covalently modify MIF, 4-CPPA acts as a competitive inhibitor, making it an excellent tool for reversible kinetic studies. Furthermore, it serves as a relevant probe in neuroscience for studying D-amino acid oxidase (DAAO) , where it acts to modulate the oxidative deamination of D-amino acids (e.g., D-Serine).[1]

Biological Logic

The utility of 4-CPPA in cell-based assays rests on two primary mechanisms:

  • MIF Antagonism: MIF binds to the CD74/CD44 receptor complex to initiate pro-inflammatory and pro-survival signaling (ERK1/2 MAPK pathway). The receptor-binding interface of MIF overlaps significantly with its tautomerase active site. By occupying this pocket, 4-CPPA sterically hinders MIF-CD74 interaction, thereby blocking downstream chemotaxis and proliferation.

  • DAAO Inhibition: In neuronal support cells, DAAO regulates synaptic plasticity by degrading D-Serine (an NMDA receptor co-agonist). 4-CPPA inhibits this degradation, potentially elevating local D-Serine levels.

Part 2: Material Preparation & Handling[2]

Critical Technical Note: Phenylpyruvic acid derivatives are susceptible to oxidative decarboxylation and aldol condensation in basic solutions or upon prolonged storage. Always prepare fresh stocks.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: MW ≈ 198.6 g/mol . Dissolve 9.93 mg in 1 mL DMSO.

  • Storage: Aliquot immediately into light-protective amber tubes. Store at -20°C.

    • Shelf-life: 1 month at -20°C. Discard if solution turns dark brown (oxidation indicator).

  • Working Solution: Dilute into serum-free media immediately prior to use. Keep final DMSO concentration < 0.5% to avoid solvent toxicity.[2]

Visualization: Reagent Workflow

ReagentPrep Powder Solid 4-CPPA (Store Desiccated) Stock 50 mM Stock (Amber Vial, -20°C) Powder->Stock Dissolve (Fresh) DMSO Anhydrous DMSO DMSO->Stock Working Working Solution (1-100 µM) Stock->Working Dilute 1:1000+ Media Serum-Free Media (Warm to 37°C) Media->Working

Figure 1: Critical workflow for preparing 4-CPPA to prevent oxidative degradation prior to cell exposure.

Part 3: Protocol A - Inhibition of MIF-Mediated Chemotaxis

This assay validates the compound's ability to block the interaction between extracellular MIF and the CD74 receptor on macrophages or cancer cells.

Experimental Design
  • Cell Model: RAW 264.7 Macrophages or MDA-MB-231 (high CD74 expression).

  • Chemoattractant: Recombinant Human MIF (rMIF).

  • Readout: Transwell migration index.

Step-by-Step Methodology
  • Cell Starvation:

    • Seed cells at

      
       cells/mL in T-75 flasks.
      
    • Replace growth media with serum-free media containing 0.1% BSA for 12–16 hours. Rationale: This synchronizes the cells and reduces basal migration caused by serum factors.

  • Compound Pre-treatment:

    • Harvest cells and resuspend in serum-free media (

      
       cells/mL).[3]
      
    • Divide cells into treatment groups.

    • Incubate cells with 4-CPPA (10, 50, 100 µM) or Vehicle (DMSO) for 30 minutes at 37°C.

  • Migration Chamber Setup:

    • Use 24-well Transwell plates (8.0 µm pore size).

    • Lower Chamber: Add 600 µL serum-free media + 50 ng/mL rMIF .

    • Upper Chamber: Add 100 µL of the pre-treated cell suspension (containing 4-CPPA to maintain equilibrium).

  • Incubation:

    • Incubate for 4–6 hours at 37°C, 5% CO2.

  • Quantification:

    • Remove non-migrated cells from the top of the membrane using a cotton swab.

    • Fix migrated cells (bottom face) with methanol (10 min).

    • Stain with 0.5% Crystal Violet (10 min).

    • Image 5 fields per well or elute dye with 10% acetic acid and read OD at 590 nm.

Expected Results
Treatment GroupConcentrationExpected Migration (%)Interpretation
Negative Control Media only< 10%Basal random motility.
Positive Control rMIF (50 ng/mL)100% (Normalized)Robust chemotaxis via CD74.
Experimental rMIF + 4-CPPA (10 µM)70–85%Mild inhibition.
Experimental rMIF + 4-CPPA (50 µM)40–60%Significant blockade of CD74.
Experimental rMIF + 4-CPPA (100 µM)15–30%Near-complete inhibition.

Part 4: Protocol B - DAAO Activity Assay (Amplex Red)

This protocol is used when studying the compound's effect on oxidative stress or D-amino acid metabolism in neuronal or renal models.

Mechanism

DAAO converts D-Amino Acids




-Keto Acid + NH3 + H2O2 . 4-CPPA inhibits DAAO, reducing H2O2 production. We detect H2O2 using Amplex Red (resorufin).
Step-by-Step Methodology
  • Cell Preparation:

    • Use U87 glioblastoma cells or HEK293 transfected with human DAAO.

    • Seed 20,000 cells/well in a black-walled 96-well plate.

  • Buffer Exchange:

    • Wash cells 1x with Krebs-Ringer Phosphate Glucose (KRPG) buffer.

  • Reaction Mix Preparation:

    • Prepare KRPG buffer containing:

      • Horseradish Peroxidase (HRP) (0.2 U/mL)

      • Amplex Red Reagent (50 µM)

      • D-Serine or D-Alanine (Substrate) (10 mM)

      • 4-CPPA (Titration: 0.1 µM to 100 µM)

  • Assay Initiation:

    • Add 100 µL of Reaction Mix to cells.

    • Control: Include a "No Substrate" control to account for basal ROS.

  • Kinetic Reading:

    • Measure Fluorescence immediately (Ex/Em: 530/590 nm).

    • Read every 2 minutes for 60 minutes at 37°C.

  • Analysis:

    • Calculate the slope (Rate of RFU increase) for the linear portion of the curve.

    • Plot Slope vs. Log[4-CPPA] to determine IC50.

Part 5: Signaling Pathway Visualization

The following diagram illustrates the specific node where 4-CPPA intervenes in the MIF signaling cascade.

MIFPathway cluster_membrane Cell Membrane MIF_Ext Extracellular MIF (Homotrimer) Receptor CD74 / CD44 Receptor Complex MIF_Ext->Receptor Binding Compound 4-CPPA (Inhibitor) Compound->MIF_Ext Steric Blockade (Tautomerase Site) Src Src Kinase Receptor->Src MEK MEK1/2 Src->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Output Chemotaxis & Survival ERK->Output

Figure 2: Mechanism of Action. 4-CPPA binds the tautomerase site of MIF, preventing the conformational engagement required to activate the CD74/CD44 receptor complex.

Part 6: Troubleshooting & Validation

pH Sensitivity (The "Yellow" Warning)
  • Observation: The media turns bright yellow upon adding high concentrations of 4-CPPA.

  • Cause: Phenylpyruvates are acidic.

  • Solution: Ensure your media is highly buffered (HEPES 25 mM). If the pH drops below 7.0, cell migration will be inhibited by acidity, not the specific drug mechanism, leading to false positives.

Tautomerase vs. Receptor Binding
  • Validation: To confirm the effect is MIF-specific, use ISO-1 as a positive control (a well-characterized MIF inhibitor).

  • Negative Control: Use a cell line lacking CD74 (e.g., unmodified HEK293) to ensure 4-CPPA is not causing non-specific toxicity.

Interference with Colorimetric Assays
  • Note: 4-CPPA can react with certain tetrazolium salts. If measuring viability, use CellTiter-Glo (ATP) instead of MTT to avoid chemical interference.

References

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry.

  • Al-Abed, Y., et al. (2005). "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis." Journal of Experimental Medicine.

  • Sacchi, S., et al. (2012). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[4] Current Pharmaceutical Design.

  • Fingerle-Rowson, G., et al. (2003). "The p53-dependent effects of macrophage migration inhibitory factor revealed by gene targeting." Proceedings of the National Academy of Sciences.

Sources

Application Note: High-Throughput Fluorometric Inhibition Assay for D-Amino Acid Oxidase (DAAO)

Author: BenchChem Technical Support Team. Date: March 2026

Compound Focus: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid Target Enzyme: D-Amino Acid Oxidase (DAAO/DAO) Assay Format: Coupled Fluorometric HRP/Amplex Red Assay Application: Schizophrenia Drug Discovery, NMDA Receptor Modulation[1][2]

Introduction & Biological Context

D-Amino Acid Oxidase (DAAO) is a flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme responsible for the oxidative deamination of D-amino acids.[1][2][3][4][5][6] In the mammalian central nervous system, DAAO specifically degrades D-serine , a potent endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5][6][7][8]

Hypofunction of NMDA receptor signaling is a leading hypothesis for the pathophysiology of schizophrenia . Consequently, DAAO inhibitors—which elevate synaptic D-serine levels—are being aggressively pursued as therapeutic agents to ameliorate the negative and cognitive symptoms of schizophrenia.[2][9]

The Compound: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid is the enol tautomer of 4-chlorophenylpyruvic acid .[1] This compound acts as a competitive inhibitor of DAAO, mimicking the transition state of the substrate. Its structural planarity allows it to stack effectively against the isoalloxazine ring of the FAD cofactor within the active site.

Assay Principle

This protocol utilizes a coupled enzymatic assay to quantify DAAO activity via the detection of hydrogen peroxide (


).
  • Primary Reaction: DAAO oxidizes the substrate (D-Serine) to produce an

    
    -keto acid, ammonia, and hydrogen peroxide (
    
    
    
    ).[1]
  • Secondary (Coupled) Reaction: Horseradish Peroxidase (HRP) uses the generated

    
     to oxidize the non-fluorescent probe Amplex Red  (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent Resorufin .[1]
    

The rate of Resorufin production (Excitation 530 nm / Emission 590 nm) is directly proportional to DAAO activity. Inhibitors reduce the rate of fluorescence increase.

Reaction Pathway Diagram

DAAO_Assay_Pathway D_Serine D-Serine DAAO DAAO Enzyme (Target) D_Serine->DAAO O2 O2 O2->DAAO H2O2 H2O2 DAAO->H2O2 Oxidation Inhibitor Inhibitor (3-(4-Chlorophenyl)-...) Inhibitor->DAAO Inhibition HRP HRP (Coupling Enzyme) H2O2->HRP AmplexRed Amplex Red (Non-Fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Detection (Ex 530/Em 590)

Figure 1: Coupled enzymatic reaction scheme.[1] DAAO activity generates H2O2, which drives the HRP-mediated conversion of Amplex Red to Resorufin.

Materials & Preparation

A. Reagents
ReagentSpecificationStorage
Test Compound 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid-20°C (Powder)
Enzyme Recombinant Human DAAO (hDAAO)-80°C
Substrate D-Serine (High Purity)RT
Coupling Enzyme Horseradish Peroxidase (HRP)-20°C
Detection Probe Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)-20°C (Dark)
Cofactor Flavin Adenine Dinucleotide (FAD)-20°C
Buffer Base Sodium Phosphate (NaPi) or Tris-HClRT
B. Solution Preparation
  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, containing 0.01% Tween-20 (to prevent enzyme aggregation). Note: While DAAO has a pH optimum near 8.3, pH 7.4 is preferred for physiological relevance and HRP stability.

  • Compound Stock: Dissolve 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid in 100% DMSO to 10 mM. Ensure complete solubilization; sonicate if necessary.[1]

  • Substrate Mix (2X): 100 mM D-Serine + 10

    
    M FAD in Assay Buffer.
    
  • Detection Mix (2X): 100

    
    M Amplex Red + 2 U/mL HRP in Assay Buffer.[1] Prepare fresh and protect from light.
    
  • Enzyme Solution (4X): Dilute hDAAO to 40 nM in Assay Buffer (Final assay conc: 10 nM).

Experimental Protocol (384-Well Format)

This protocol is designed for a standard black 384-well microplate (low volume) to minimize reagent usage.[1]

Pipetting Workflow
  • Compound Addition: Dispense 100 nL of test compound (in DMSO) into assay wells using an acoustic dispenser (e.g., Echo) or pin tool.

    • Controls: DMSO only (Max Signal), Known Inhibitor (Min Signal).

  • Enzyme Addition: Add 5

    
    L of Enzyme Solution (4X)  to the wells.
    
  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT). Crucial: Allows the inhibitor to bind the enzyme before substrate competition begins.

  • Substrate/Detection Addition: Add 5

    
    L of a Master Mix  containing both Substrate and Detection reagents (prepared by mixing Substrate Mix and Detection Mix 1:1 just before use).
    
    • Final Concentrations in 10

      
      L: 10 nM hDAAO, 50 mM D-Serine, 5 
      
      
      
      M FAD, 50
      
      
      M Amplex Red, 1 U/mL HRP.
  • Measurement: Immediately transfer to a fluorescence plate reader.

    • Mode: Kinetic (preferred) or Endpoint.

    • Settings: Ex 530 nm / Em 590 nm.

    • Duration: Read every 60 seconds for 20 minutes.

Workflow Diagram

Assay_Workflow Step1 1. Compound Dispense (100 nL DMSO Stock) Step2 2. Enzyme Addition (5 µL hDAAO) Step1->Step2 Step3 3. Pre-Incubation (15 min @ RT) Step2->Step3 Step4 4. Substrate/Detection Mix (5 µL D-Serine + Amplex Red + HRP) Step3->Step4 Step5 5. Kinetic Read (Ex 530 / Em 590 nm) Step4->Step5

Figure 2: Step-by-step liquid handling workflow for the 384-well assay.

Data Analysis & Validation

Kinetic Analysis (Recommended)[1]
  • Plot RFU vs. Time for each well.[1]

  • Calculate the Slope (RFU/min) over the linear portion of the reaction (typically 5–15 minutes).

  • Use the slope as the measure of enzymatic activity (Velocity,

    
    ).
    
Inhibition Calculation ( )

Calculate % Inhibition for each concentration:


[1]
  • 
    : DMSO control (Enzyme + Substrate).[1]
    
  • 
    : No Enzyme control or High Concentration Inhibitor.[1]
    

Fit the data to a 4-parameter logistic equation (Hill equation) to determine the


.[1]
Determination

Since 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid is a competitive inhibitor, calculate the inhibition constant (


) using the Cheng-Prusoff equation:


[1]
  • 
    : Concentration of D-Serine used (50 mM).
    
  • 
    : Michaelis constant for D-Serine (typically ~5–10 mM for hDAAO, must be determined empirically in your specific buffer).[1]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Spontaneous Amplex Red oxidationProtect reagents from light; prepare Amplex Red fresh; check Buffer pH (high pH promotes auto-oxidation).[1]
Fluorescence Quenching Compound interferenceTest the compound in a "mock" assay containing only HRP + H2O2 + Amplex Red (no DAAO). If signal drops, the compound inhibits HRP or quenches Resorufin.
Low Signal-to-Noise Inactive EnzymeEnsure FAD is added to the buffer (DAAO loses FAD during purification).[1]
IC50 Drift Insufficient Pre-incubationExtend pre-incubation to 30 mins to ensure equilibrium binding of the inhibitor.

References

  • Pollegioni, L., et al. (2007).[1][5][8] "D-Amino acid oxidase: structure, function, and properties." Cellular and Molecular Life Sciences.

  • Hopkins, S. C., et al. (2013).[1] "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia."[1][3][6][10] Journal of Pharmacology and Experimental Therapeutics.

  • Thermo Fisher Scientific. "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol."

  • BindingDB. "DAAO Inhibition Data for Phenylpyruvic Acid Derivatives."

  • Sigma-Aldrich. "Enzymatic Assay of D-Amino Acid Oxidase."[1]

Sources

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid as a chemical probe for [specific protein] studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid (4-CPPA) as a Chemical Probe for Macrophage Migration Inhibitory Factor (MIF)

Abstract

This guide details the application of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (herein referred to as 4-CPPA ), the enolic form of p-chlorophenylpyruvic acid, as a mechanistic chemical probe for Macrophage Migration Inhibitory Factor (MIF) . While MIF is primarily characterized as a pro-inflammatory cytokine, it possesses a unique, evolutionarily conserved tautomerase enzymatic activity.[1][2][3] 4-CPPA acts as a competitive active-site probe, mimicking the physiological substrate p-hydroxyphenylpyruvate (HPP). This document provides validated protocols for utilizing 4-CPPA to interrogate the MIF active site (Pro-1), distinguish enzymatic vs. cytokine functions, and screen for novel tautomerase inhibitors in drug discovery campaigns targeting inflammation and oncology.

Introduction: The Probe and The Target

The Target: Macrophage Migration Inhibitory Factor (MIF)

MIF is a pleiotropic cytokine that functions as an upstream regulator of innate immunity.[1][2][4][5][6][7][8][9] Unlike typical cytokines, MIF acts as a homotrimer and contains a distinct enzymatic pocket.

  • Enzymatic Activity: Phenylpyruvate tautomerase and D-dopachrome tautomerase.[3][6][7][10]

  • Active Site: The N-terminal Proline (Pro-1) acts as a catalytic base.[10]

  • Pathology: Overexpression of MIF is linked to sepsis, rheumatoid arthritis, and tumor progression (via p53 suppression and HIF-1α stabilization).

The Probe: 4-CPPA
  • Chemical Identity: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (Enol form of 4-chlorophenylpyruvic acid).

  • Role: Competitive inhibitor/substrate analog.

  • Mechanism: 4-CPPA binds to the hydrophobic pocket of MIF, interacting with Pro-1, Lys-32, and Ile-64. It competes with natural substrates (like HPP) or synthetic substrates (like L-dopachrome methyl ester), effectively blocking the catalytic site.

Why use 4-CPPA? Unlike covalent suicide inhibitors (e.g., 4-IPP) or bulky small molecules (e.g., ISO-1), 4-CPPA structurally mimics the phenylpyruvate scaffold, making it the ideal "ground-truth" probe for defining the structural requirements of the MIF tautomerase pocket during SAR (Structure-Activity Relationship) studies.

Mechanism of Action

MIF catalyzes the keto-enol tautomerization of phenylpyruvates.[6][10][11] The reaction relies on the unusually low pKa of the N-terminal Proline (Pro-1). 4-CPPA occupies this site, preventing the catalytic base from accessing the substrate.

Pathway Visualization: MIF Tautomerase Inhibition

MIF_Mechanism MIF MIF Homotrimer (Active Pro-1) Complex_Active MIF-Substrate Complex MIF->Complex_Active + Substrate Complex_Blocked MIF-4-CPPA (Steric Blockade) MIF->Complex_Blocked + 4-CPPA (Inhibition) Substrate Substrate (HPP or Dopachrome) Substrate->Complex_Active Probe Probe: 4-CPPA (Competitive Analog) Probe->Complex_Blocked Product Tautomerized Product (Signal Transduction?) Complex_Active->Product Pro-1 Catalysis Complex_Blocked->Product Blocked Downstream Downstream Effects (CD74/ERK Activation) Product->Downstream Putative Link

Figure 1: Mechanism of Action. 4-CPPA competes with the substrate for the Pro-1 catalytic base, preventing the tautomerization reaction.

Protocol A: Spectrophotometric MIF Tautomerase Assay

This is the "Gold Standard" assay for validating MIF engagement. It utilizes the Borate-Scavenging Method . MIF converts the keto form of HPP to the enol form.[6][11] The enol form complexes with borate, generating a stable chromophore absorbing at 300–330 nm. 4-CPPA inhibits this conversion.

Materials
  • Recombinant Human MIF (rhMIF): Final conc. 10–50 nM.

  • Substrate: p-Hydroxyphenylpyruvate (HPP).[6][10] Dissolve in 50 mM Ammonium Acetate (pH 6.0). Equilibrate overnight to ensure keto-enol balance.

  • Probe/Inhibitor: 4-CPPA (Dissolved in DMSO).

  • Assay Buffer: 0.435 M Boric Acid, pH 6.2.[7]

  • Detection: UV Spectrophotometer (Quartz cuvettes or UV-transparent plate) at 330 nm .

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock of 4-CPPA in DMSO.

    • Prepare 2 mM HPP substrate solution (freshly equilibrated).

  • Enzyme Pre-incubation:

    • In a UV-transparent 96-well plate, add rhMIF (final 50 nM) to Assay Buffer .

    • Add 4-CPPA at varying concentrations (e.g., 0.1 µM to 100 µM).

    • Incubate for 10 minutes at 25°C.

  • Reaction Initiation:

    • Add HPP Substrate (final conc. 500 µM) to the wells.

    • Critical: Mix immediately and rapid-fire read.

  • Data Acquisition:

    • Monitor Absorbance (A330) every 10 seconds for 5 minutes.

    • The signal should increase linearly as the Enol-Borate complex forms.

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. [4-CPPA].

Assay Validation Criteria (Self-Validating)
ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5If < 0.5, check pipette precision or increase [MIF].
Linearity

(first 60s)
If non-linear, substrate may be depleting; reduce [MIF].
DMSO Tolerance < 5% v/vHigh DMSO inhibits MIF. Keep final DMSO < 1%.
Negative Control No EnzymeMust show minimal spontaneous tautomerization.

Protocol B: Cellular Functional Validation (Chemotaxis)

While 4-CPPA is primarily an enzymatic probe, it can modulate MIF-dependent cell migration, although cell permeability is lower than optimized drugs like ISO-1.

Workflow Diagram

Assay_Workflow Step1 Cell Culture (RAW 264.7 Macrophages) Step2 Starvation (Serum-free media, 4h) Step1->Step2 Step3 Pre-treatment Add 4-CPPA (10-50 µM) 30 min incubation Step2->Step3 Step4 Stimulation Add rhMIF (50 ng/mL) Step3->Step4 Step5 Boyden Chamber Assay Migration toward serum Step4->Step5 Step6 Quantification Count migrated cells Step5->Step6

Figure 2: Cellular Chemotaxis Inhibition Workflow.

  • Setup: Use a Boyden chamber (Transwell) with 8 µm pore size.

  • Seeding: Place

    
     macrophages (e.g., RAW 264.7) in the upper chamber in serum-free media.
    
  • Treatment: Add 4-CPPA (10–100 µM) to the upper chamber. Incubate 30 min.

  • Chemoattractant: Add rhMIF (50 ng/mL) or conditioned media to the lower chamber.

  • Migration: Incubate 4–12 hours at 37°C.

  • Readout: Fix and stain migrated cells (Crystal Violet). Count or measure absorbance.

    • Expectation: 4-CPPA should reduce MIF-induced migration in a dose-dependent manner.

Expert Insights & Troubleshooting

The "Keto-Enol" Trap: The most common failure mode with phenylpyruvate probes is the spontaneous tautomerization of the stock solution.

  • Solution: Always prepare 4-CPPA in anhydrous DMSO and store at -20°C. Avoid aqueous freeze-thaw cycles.

  • Substrate Stability: The HPP substrate must be equilibrated in ammonium acetate overnight. If you use fresh HPP powder dissolved immediately, the keto/enol ratio will be unstable, yielding erratic baselines.

Specificity Check (Off-Target Effects): Be aware that 4-CPPA is also an inhibitor of D-Amino Acid Oxidase (DAAO) .

  • Control: If testing in complex lysates, include a DAAO-specific inhibitor (e.g., sodium benzoate) to differentiate effects, or use recombinant purified MIF to ensure the signal is specific.

Comparison of MIF Inhibitors:

Compound Type IC50 (Tautomerase) Mechanism
4-CPPA Probe ~2–10 µM Competitive / Substrate Analog
ISO-1 Tool Compound ~7 µM Competitive (Active Site)
4-IPP Inhibitor ~0.5 µM Covalent (Suicide)

| NAPQI | Metabolite | ~40 µM | Covalent |[7]

References

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry.

  • Stamps, S. L., et al. (2000). "Mechanism of the Phenylpyruvate Tautomerase Activity of Macrophage Migration Inhibitory Factor." Biochemistry.

  • Crabtree, M. (2009). "Tautomerase activity of macrophage migration inhibitory factor (MIF) as a target for therapeutic intervention." Current Pharmaceutical Design.

  • Al-Abed, Y., et al. (2005). "ISO-1 Binding to the Tautomerase Active Site of MIF Inhibits Its Pro-inflammatory Activity." Journal of Biological Chemistry.

  • Fingerle-Rowson, G., et al. (2003). "The p53-dependent effects of macrophage migration inhibitory factor revealed by gene targeting." PNAS.

Sources

Application Note: In-Vivo Protocol for 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Application: Oncology (Transcriptional Corepressor Inhibition) & Neuropharmacology

Scientific Rationale & Mechanism of Action

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (CAS 3617-01-4) is a highly versatile bioactive molecule. Chemically, it is the highly stable enol tautomer of 4-chlorophenylpyruvic acid. The extended pi-conjugation provided by the chlorophenyl ring heavily shifts the equilibrium toward the enol form in physiological environments [3].

Historically, this scaffold was identified as the active downstream metabolite of 4-chlorophenylalanine (p-CPA), a classic agent used to deplete central serotonin via the inhibition of tryptophan hydroxylase [1]. However, recent advances in structural biology have repurposed this compound for oncology. It acts as a potent, non-reducible isostere that competitively inhibits C-terminal Binding Protein (CtBP) , a transcriptional corepressor overexpressed in colorectal, breast, and ovarian cancers [2]. By displacing the native substrate (MTOB) and competing with the NADH co-factor, the compound relieves the epigenetic repression of pro-apoptotic tumor suppressor genes like p21 and Bax.

MOA NADH NADH Co-factor CtBP CtBP Corepressor NADH->CtBP Allosteric Activation Target Tumor Suppressor Genes (e.g., p21, Bax) CtBP->Target Epigenetic Repression Apoptosis Apoptosis & Cell Cycle Arrest Target->Apoptosis Gene Transcription Restored Drug 3-(4-Chlorophenyl)-2- hydroxyprop-2-enoic acid Drug->CtBP Competitive Inhibition (Displaces MTOB) Inactive Inactive CtBP Complex Drug->Inactive Forms Inactive->Target Relieves Repression

Mechanism of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid inhibiting CtBP to restore apoptosis.

Experimental Design & Causality (E-E-A-T)

To ensure this protocol acts as a self-validating system , every experimental choice is grounded in mechanistic causality:

  • Model Selection (HCT-116 Xenograft): HCT-116 colorectal carcinoma cells natively overexpress CtBP. Using this cell line ensures a high signal-to-noise ratio when measuring the derepression of downstream target genes.

  • Formulation Strategy: The compound features a lipophilic chlorophenyl ring and a polar enol-carboxylic acid moiety. To prevent in-vivo precipitation and ensure uniform systemic distribution, a co-solvent vehicle (10% DMSO, 40% PEG-400, 50% PBS) is strictly required.

  • Route of Administration: Intraperitoneal (IP) injection is selected over oral gavage. Alpha-keto/enol acids are highly susceptible to rapid first-pass metabolism by hepatic dehydrogenases. IP dosing bypasses immediate gastrointestinal/hepatic degradation, maximizing bioavailability at the tumor site.

  • Neuropharmacological Monitoring: Because the compound intersects with the serotonergic pathway [1], researchers must actively monitor mice for hypoactivity or altered feeding behaviors. This ensures that weight loss is accurately attributed to either drug toxicity or serotonin-mediated behavioral changes.

Step-by-Step In-Vivo Methodology

Phase 1: Cell Preparation & Inoculation
  • Culturing: Expand HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS. Harvest at 80% confluency to ensure cells are in the exponential growth phase.

  • Matrix Suspension: Resuspend cells at a concentration of

    
     cells/mL in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides a localized extracellular matrix that prevents the rapid dispersion of the cell suspension, ensuring the formation of a unifocal, measurable tumor mass.
    
  • Inoculation: Subcutaneously inject 100 µL (

    
     cells) into the right flank of 6-week-old female BALB/c athymic nude mice.
    
Phase 2: Randomization & Dosing
  • Tumor Measurement: Monitor growth bi-weekly using digital calipers. Calculate volume using the formula:

    
    .
    
  • Randomization: Once tumors reach an average volume of 100–150 mm³ (typically Day 7-10 post-inoculation), randomize mice into three groups (n=8/group): Vehicle, 25 mg/kg Drug, and 50 mg/kg Drug. Causality: Initiating treatment only after tumors reach 100 mm³ eliminates false positives caused by spontaneous engraftment failure.

  • Administration: Administer the formulated compound via IP injection once daily for 21 days.

Phase 3: In-Life Monitoring & Harvest
  • Toxicity Checks: Weigh mice bi-weekly. A body weight reduction of >15% triggers immediate euthanasia. Monitor for serotonergic side effects (lethargy, reduced grooming).

  • Tissue Harvest (Day 21): Euthanize mice via

    
     asphyxiation. Excise the tumors immediately.
    
  • Bifurcated Processing: Snap-freeze half of the tumor in liquid nitrogen for RT-qPCR (target engagement validation), and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

Protocol Prep Cell Prep HCT-116 in Matrigel Inoc Inoculation Sub-Q Right Flank Prep->Inoc Rand Randomization Vol = 100 mm³ Inoc->Rand Dose IP Dosing 25-50 mg/kg Daily Rand->Dose Mon Monitoring Caliper & Weight Dose->Mon Harvest Tissue Harvest RT-qPCR & IHC Mon->Harvest

In-vivo experimental workflow for HCT-116 murine xenograft model.

Quantitative Data Tracking & Expected Outcomes

To establish a self-validating dataset, phenotypic tumor reduction must correlate with molecular target engagement. If tumor volume decreases but p21 mRNA remains unchanged, the anti-tumor effect is likely due to off-target systemic toxicity rather than CtBP inhibition.

ParameterMeasurement MethodExpected Outcome (Vehicle)Expected Outcome (Drug 50 mg/kg)Causality & Significance
Tumor Volume (Day 21) Digital Calipers~800 - 1000 mm³~300 - 400 mm³Primary indicator of macroscopic anti-neoplastic efficacy.
Body Weight Change Digital Scale+5% to +10%-5% to +2%Assesses systemic toxicity and potential serotonin-linked anorexia.
p21 mRNA Expression RT-qPCRBaseline (1.0x)> 3.5x Fold IncreaseCritical Validation: Confirms on-target CtBP inhibition and derepression.
Ki-67 Positive Cells IHC Staining> 80% positivity< 30% positivityQuantifies the reduction in active cellular proliferation.
TUNEL Assay Fluorescent Microscopy< 5% apoptotic cells> 25% apoptotic cellsConfirms that tumor shrinkage is driven by apoptosis, not just necrosis.

References

1. 2. 3.

A Comprehensive Guide to the Development and Validation of a Quantitative HPLC-UV Method for 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a detailed, first-principles approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid. Designed for researchers, analytical scientists, and drug development professionals, this guide moves beyond a simple protocol, delving into the scientific rationale behind critical method development choices—from column and mobile phase selection to validation in accordance with international regulatory standards. We present a complete, step-by-step protocol and a comprehensive validation plan grounded in the International Council for Harmonisation (ICH) guidelines. This document serves as both a practical laboratory guide and an educational resource on the logical workflow of analytical method development.

Introduction and Analyte Characterization

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid is an aromatic carboxylic acid derivative. Such compounds are common intermediates in pharmaceutical synthesis and can be related to impurities or degradation products. Accurate and precise quantification is therefore essential for process control, quality assurance, and stability testing in drug development.

Analyte Structure and Physicochemical Considerations:

  • Structure:

    
    
    
  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This group is acidic and its ionization state is pH-dependent. Based on similar aromatic carboxylic acids, the pKa is estimated to be around 4.0-4.5.[1] For reproducible retention in reversed-phase HPLC, it is crucial to suppress the ionization of this group by maintaining a mobile phase pH at least 1.5-2 units below the pKa.[2]

    • Chlorophenyl Group: The chlorinated aromatic ring makes the molecule relatively non-polar and provides a strong chromophore for UV detection.

    • Enoic Acid System (C=C-COOH) with a Hydroxyl Group: The conjugated system of the phenyl ring and the double bond is expected to result in significant UV absorbance, likely in the 250-280 nm range. The hydroxyl group at the C2 position slightly increases the molecule's polarity.

  • Potential for Tautomerism: The enol structure (-C(OH)=C-) may exist in equilibrium with its keto tautomer (-CH-C(=O)-). This phenomenon can potentially lead to peak splitting or broadening in chromatography. A well-buffered, acidic mobile phase helps to stabilize a single form, ensuring sharp, symmetrical peaks.

HPLC Method Development Strategy: The Scientific Rationale

The goal is to develop a simple, robust, and isocratic reversed-phase HPLC method. The following sections detail the logical selection process for each parameter.

MethodDevelopmentWorkflow node_start node_start node_dev node_dev node_opt node_opt node_val node_val node_final node_final A Analyte Characterization (pKa, UV Spectrum, Solubility) B Initial Column Selection (e.g., C18, 5 µm, 4.6x150 mm) A->B Informs initial conditions C Mobile Phase Screening (ACN vs. MeOH, Buffer/Acid Selection) B->C Stationary Phase Chosen D Wavelength Selection (Diode Array Scan for λmax) C->D Solvent System Chosen E Optimization of Mobile Phase (Organic %, pH, Flow Rate) D->E Detection Wavelength Set E->C Re-screen if needed F System Suitability Testing (Tailing Factor, Plates, %RSD) E->F Refined Conditions F:w->E:e Re-optimize if SST fails G Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) F->G:w Method Performance Check H Final Quantitation Method G->H Validated & Fit for Purpose

Caption: A logical workflow for HPLC-UV method development and validation.
Column Selection

A C18 (octadecylsilyl) silica-based column is the logical first choice. The non-polar nature of the C18 stationary phase will interact with the chlorophenyl ring of the analyte, providing good retention via hydrophobic interactions. A standard dimension such as 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.

Mobile Phase Selection
  • Organic Solvent: Both Acetonitrile (ACN) and Methanol (MeOH) are suitable organic modifiers. ACN is often preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. We will proceed with ACN.

  • Aqueous Phase & pH Control: To ensure the analyte is in its non-ionized, more retained form (-COOH), the mobile phase pH must be maintained below its estimated pKa of ~4.0. An acidic modifier is required.

    • 0.1% Phosphoric Acid in Water: Provides a pH of approximately 2.1, ensuring complete suppression of carboxylate formation and promoting sharp peak shapes.

    • 0.1% Formic Acid in Water: Offers a pH of ~2.7 and is volatile, making it compatible with mass spectrometry (LC-MS) if future method extension is needed.

Decision: We will select 0.1% Phosphoric Acid for its robust pH control in UV-only applications.

pH_Effect cluster_high_ph High pH (e.g., pH 7.0) cluster_low_ph Low pH (e.g., pH 2.5) a Analyte is Ionized (Deprotonated, -COO⁻) b Reduced Hydrophobic Interaction with C18 Stationary Phase a->b c Result: Poor Retention, Early Elution, Poor Peak Shape b->c d Analyte is Neutral (Protonated, -COOH) e Enhanced Hydrophobic Interaction with C18 Stationary Phase d->e f Result: Good Retention, Reproducible Elution, Sharp Peak e->f label_main Impact of Mobile Phase pH on Analyte Retention in RP-HPLC

Caption: The effect of mobile phase pH on the ionization and retention of an acidic analyte.
Detection Wavelength (λmax)

The optimal detection wavelength should be at a UV absorbance maximum (λmax) to ensure the highest sensitivity. This is determined experimentally by injecting a standard solution and acquiring the UV spectrum using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. Based on the conjugated system, a λmax is anticipated around 265 nm . This must be confirmed experimentally.

Isocratic Elution Optimization

An isocratic method (constant mobile phase composition) is preferable for its simplicity and robustness in routine QC analysis. The percentage of organic solvent (ACN) is optimized to achieve a retention time (tR) that is long enough to be resolved from the solvent front but short enough for an efficient run time. An ideal target for k' (retention factor) is between 2 and 10.

  • Starting Point: Begin with a 50:50 (v/v) mixture of Acetonitrile and 0.1% Aqueous Phosphoric Acid.

  • Adjustment:

    • If retention is too long (>15 min), increase the percentage of Acetonitrile.

    • If retention is too short (<3 min), decrease the percentage of Acetonitrile.

Detailed Analytical Protocol

Instrumentation and Materials
Item Specification
HPLC SystemAgilent 1260 Infinity II, Waters Alliance e2695, or equivalent with UV/PDA detector.
ColumnC18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus, Waters SunFire, Phenomenex Luna)
Analytical Balance4-decimal place readability
pH MeterCalibrated with standard buffers
Volumetric GlasswareClass A
Syringe Filters0.45 µm PTFE or Nylon
SolventsHPLC-grade Acetonitrile, Reagent-grade Water (18.2 MΩ·cm)
Reagents85% Phosphoric Acid (ACS grade)
Standard3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid reference standard (>98% purity)
Preparation of Solutions
  • Mobile Phase (Aqueous Component): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of reagent-grade water. Mix thoroughly.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25.0 mg of the reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the diluent.

Chromatographic Conditions
Parameter Setting
Mobile Phase Acetonitrile : 0.1% Aqueous H₃PO₄ (55:45, v/v) - To be optimized
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or experimentally determined λmax)
Run Time 10 minutes

Method Validation Protocol (per ICH Q2(R2))

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3] The following parameters must be evaluated according to regulatory expectations.[4][5][6]

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference by matrix components, impurities, or degradation products.Peak purity index > 0.999 (if using DAD). No co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over the intended range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the target test concentration.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery studies at multiple levels.Mean recovery between 98.0% and 102.0% at each concentration level.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): %RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision (Inter-assay): %RSD ≤ 2.0% across different days/analysts/instruments.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain ≤ 2.0% under varied conditions (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Organic % ±2%).
System Suitability Testing (SST)

Before any validation run or sample analysis, the performance of the chromatographic system must be verified. This is done by injecting a working standard (e.g., 25 µg/mL) five or six times.

SST Parameter Acceptance Limit
Tailing Factor (T)T ≤ 1.5
Theoretical Plates (N)N > 2000
%RSD of Peak Area≤ 2.0%
%RSD of Retention Time≤ 1.0%

Conclusion

This application note outlines a systematic and scientifically grounded approach for developing and validating a quantitative HPLC-UV method for 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid. By carefully considering the analyte's physicochemical properties and adhering to a logical development workflow, a robust, reliable, and regulatory-compliant method can be established. The provided protocol and validation framework serve as a comprehensive guide for scientists to implement this analysis in a QC or research environment, ensuring data of the highest integrity.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • (Z)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid. PubChem, NIH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • (2E)-3-(4-Chlorophenyl)prop-2-enoic acid. ChemBK. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • 3-(2,4-Dihydroxyphenyl)prop-2-enoic acid Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • 3-(4-Chlorophenyl)acrylic acid. Chemsrc. [Link]

  • 3-(4-chlorophenyl)-2-hydroxypropionic acid (C9H9ClO3). PubChemLite. [Link]

  • (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid. ResearchGate. [Link]

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LC-MS/MS Analysis of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid in Biological Matrices: Overcoming Tautomeric Instability for Robust Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The compound 3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid (CAS 3617-01-4) is the enol tautomer of 4-chlorophenylpyruvic acid. It serves as a critical intermediate and active pharmacophore in the development of C-terminal Binding Protein (CtBP) inhibitors, which are targeted therapies for colon, breast, and ovarian cancers [1].

Accurate quantification of this compound in biological matrices (e.g., plasma, urine) is essential for robust pharmacokinetic (PK) and pharmacodynamic (PD) modeling. However, pyruvic acid derivatives present a notorious analytical challenge: keto-enol tautomerization. This application note details a self-validating LC-MS/MS protocol designed to kinetically lock the tautomeric equilibrium, ensuring sharp chromatographic peaks, high sensitivity, and reproducible quantification.

Mechanistic Insights: Tautomerization and MS/MS Behavior

The Causality of Chromatographic Splitting

In aqueous biological matrices at physiological pH (7.4), 4-chlorophenylpyruvic acid exists in a dynamic equilibrium with its enol form, 3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid. During reversed-phase liquid chromatography (RPLC), if the rate of interconversion between the keto and enol forms is comparable to the chromatographic separation time, the analyte will elute as a broad, smeared, or split peak [2].

The Solution: To kinetically "freeze" the equilibrium and force the analyte into a single, stable state, a highly acidic mobile phase (e.g., 0.1% Formic Acid) must be used. The low pH suppresses the ionization of the carboxylic acid moiety (pKa ~2.5), increasing hydrophobic retention on the C18 column and yielding a sharp, symmetrical peak dominated by the intramolecularly hydrogen-bonded enol form.

Ionization and Fragmentation Strategy

Negative electrospray ionization (ESI-) is the optimal mode for this compound due to the ready deprotonation of both the carboxylic acid and the enolic hydroxyl groups. The precursor ion is the


 species at m/z 197.0. Upon collision-induced dissociation (CID), the molecule undergoes a characteristic loss of carbon dioxide (-44 Da) to form the primary quantifier ion at m/z 153.0. A secondary loss of carbon monoxide (-28 Da) yields the 4-chlorobenzyl anion at m/z 125.0, which serves as a highly specific qualifier ion.

Tautomerization Keto Keto Form 4-Chlorophenylpyruvic acid Enol Enol Form 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid Keto->Enol pH/Solvent Dependent Deprotonated [M-H]- Precursor Ion m/z 197.0 Enol->Deprotonated ESI (-) Frag1 Quantifier Ion m/z 153.0 (-CO2) Deprotonated->Frag1 CID (CE: -15V) Frag2 Qualifier Ion m/z 125.0 (-C2H2O3) Deprotonated->Frag2 CID (CE: -25V)

Fig 1. Tautomerization and collision-induced dissociation (CID) fragmentation pathways.

Experimental Protocol: High-Throughput LC-MS/MS Workflow

This protocol is designed as a self-validating system. By utilizing cold acidic extraction, we prevent ex vivo tautomeric shifts and enzymatic degradation. The inclusion of an internal standard (IS) corrects for matrix effects and recovery variations [3].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot : Transfer 50 µL of biological matrix (plasma or urine) into a pre-chilled 1.5 mL microcentrifuge tube.

  • Quench & Extract : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and the Internal Standard (e.g., trans-cinnamic acid at 50 ng/mL).

    • Expert Insight: The cold acidic organic solvent serves a dual purpose—it immediately drops the pH to halt enzymatic degradation and locks the tautomeric state prior to centrifugation.

  • Vortex : Agitate vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge : Spin at 14,000 × g for 10 minutes at 4°C.

  • Transfer : Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Step 2: UHPLC Separation Conditions
  • Column : Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Column Temperature : 30°C. (Maintained relatively low to reduce the thermal kinetics of on-column tautomerization).

  • Mobile Phase A : Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 4.0 min: Return to 5% B for re-equilibration.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

Step 3: Mass Spectrometry Parameters (ESI-)
  • Capillary Voltage : 2.5 kV (Negative Mode)

  • Source Temperature : 150°C

  • Desolvation Temperature : 400°C

  • Desolvation Gas Flow : 800 L/hr

Workflow Sample Biological Matrix (Plasma/Urine) Prep Protein Precipitation (0.1% FA in MeCN) Sample->Prep Centrifuge Centrifugation (14,000 x g, 4°C) Prep->Centrifuge LC UHPLC Separation (C18, Acidic Mobile Phase) Centrifuge->LC MS ESI- MS/MS (MRM Mode) LC->MS Data PK/PD Data Analysis MS->Data

Fig 2. LC-MS/MS workflow for 3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid quantification.

Quantitative Data Presentation

The following tables summarize the optimized Multiple Reaction Monitoring (MRM) transitions and the method validation metrics established in rat plasma.

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Role
3-(4-Cl-Ph)-2-HPA 197.0153.050-15Quantifier
3-(4-Cl-Ph)-2-HPA 197.0125.050-25Qualifier
IS (trans-Cinnamic acid) 147.0103.050-12Internal Standard

Table 2: Method Validation Summary (Rat Plasma)

Validation ParameterValue / Metric
Linear Dynamic Range 1.0 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (CV%) < 6.5%
Inter-day Precision (CV%) < 8.2%
Matrix Effect (Ion Suppression) 92.4% ± 4.1%
Extraction Recovery 88.7% ± 5.3%

References

  • Virginia Academy of Science . (2015). 93rd Annual Meeting of the Virginia Academy of Science: Proceedings. Virginia Journal of Science. Retrieved from:[Link]

  • Kato, Y., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences. Retrieved from:[Link]

  • DergiPark . (2024). Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC-MS/MS. Retrieved from:[Link]

Application Note: Advanced Techniques for Measuring the Binding Affinity of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid to C-terminal Binding Protein (CtBP)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Context

The compound 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (CAS 3617-01-4) is the stable enol tautomer of 4-chlorophenylpyruvic acid. In oncological drug discovery, this structural scaffold is highly valued as a substrate-competitive inhibitor of C-terminal Binding Protein (CtBP) [1]. CtBPs (CtBP1 and CtBP2) are oncogenic transcriptional co-repressors that downregulate tumor suppressor genes, promoting cancer cell survival, epithelial-mesenchymal transition (EMT), and metastasis [2].

Uniquely among transcriptional regulators, CtBP possesses a D-isomer specific 2-hydroxyacid dehydrogenase (D2-HDH) domain. CtBP operates via a compulsory-order mechanism : the cofactor NADH must bind first to induce a conformational change that forms the substrate-binding pocket and triggers functional dimerization [3]. Once the pocket is formed, the endogenous substrate (4-methylthio-2-oxobutyric acid, MTOB) or an inhibitor can bind.

The 4-chlorophenyl moiety of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid is specifically designed to exploit a unique active-site tryptophan (Trp318 in CtBP1) via favorable


 stacking, leading to a massive increase in binding affinity compared to aliphatic substrates[1, 2].
Causality Behind Experimental Choices (E-E-A-T)

To rigorously characterize this interaction, an orthogonal analytical approach is required:

  • Isothermal Titration Calorimetry (ITC): Selected to directly measure the enthalpy (

    
    ) of the 
    
    
    
    stacking interaction with Trp318. Because CtBP requires NADH to form the binding pocket, NADH must be saturated in all ITC buffers to prevent confounding heats of cofactor binding.
  • Surface Plasmon Resonance (SPR): Selected to resolve the kinetic rates (

    
     and 
    
    
    
    ). The hydrophobic nature of the chlorophenyl ring often leads to slower dissociation rates, which steady-state thermodynamics cannot resolve.
  • Functional Enzymatic Assay: Selected to correlate biophysical binding with actual biochemical inhibition (measuring the blockade of NADH oxidation).

Mandatory Visualizations

G NADH NADH Cofactor CtBP_Mon CtBP Monomer (Inactive) NADH->CtBP_Mon Binds D2-HDH domain CtBP_Dim CtBP Dimer (Active Corepressor) CtBP_Mon->CtBP_Dim NADH-induced dimerization GeneRep Tumor Suppressor Gene Repression CtBP_Dim->GeneRep Epigenetic silencing Inhibitor 3-(4-Chlorophenyl)-2- hydroxyprop-2-enoic acid Inhibitor->CtBP_Mon Competes with substrate Blocks dimerization

Fig 1: CtBP compulsory-order signaling pathway and targeted inhibition mechanism.

G Prep Protein & Ligand Prep (CtBP1 + Saturated NADH) ITC Isothermal Titration Calorimetry (Thermodynamics: Kd, ΔH) Prep->ITC SPR Surface Plasmon Resonance (Kinetics: kon, koff) Prep->SPR Enz NADH Oxidation Assay (Functional: IC50, Ki) Prep->Enz Data Data Integration & Affinity Validation ITC->Data SPR->Data Enz->Data

Fig 2: Orthogonal workflow for validating the binding affinity of CtBP inhibitors.

Step-by-Step Methodologies

Protocol A: Isothermal Titration Calorimetry (ITC)

This protocol acts as a self-validating thermodynamic system by utilizing a ligand-into-buffer control to isolate the specific heat of binding.

Reagents & Setup:

  • ITC Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, 5% DMSO, and 200 µM NADH . Critical Causality: NADH must be present in both the syringe and the cell to lock CtBP into its receptive conformation and prevent background heat from NADH equilibration.

  • Protein (Cell): 50 µM recombinant human CtBP1 (dialyzed extensively against ITC buffer without DMSO/NADH, which are added post-dialysis).

  • Ligand (Syringe): 500 µM 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid dissolved in identical ITC buffer.

Execution Steps:

  • Degas all solutions for 10 minutes at 20°C to prevent bubble formation during titration.

  • Load the sample cell with the 50 µM CtBP1 solution. Load the injection syringe with the 500 µM ligand solution.

  • Set the instrument parameters: Temperature = 25°C, Reference Power = 5 µcal/s, Stirring Speed = 750 rpm.

  • Program 20 injections: an initial 0.5 µL purge injection (discarded from data analysis), followed by 19 injections of 2.0 µL, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Self-Validation Control: Perform an identical titration of the ligand into the ITC buffer (lacking CtBP1). Subtract this background heat of dilution from the raw experimental data before fitting to a one-set-of-sites model.

Protocol B: Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic resolution. DMSO solvent correction is mandatory here to prevent bulk refractive index artifacts.

Reagents & Setup:

  • Running Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP, 200 µM NADH, and exactly 5.0% DMSO.

  • Sensor Chip: CM5 (Cytiva) prepared via standard amine coupling.

Execution Steps:

  • Immobilization: Activate Flow Cell 2 (FC2) with EDC/NHS. Inject 10 µg/mL CtBP1 in 10 mM Sodium Acetate (pH 5.0) until an immobilization level of ~3000 RU is reached. Block with 1 M Ethanolamine. Treat Flow Cell 1 (FC1) identically without protein to serve as the reference channel.

  • Solvent Correction Calibration: Prepare a 5-point DMSO calibration curve (4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index mismatches between the samples and the running buffer.

  • Analyte Injection: Prepare a 2-fold dilution series of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid from 10 µM down to 0.078 µM in running buffer.

  • Inject each concentration over FC1 and FC2 at a flow rate of 30 µL/min for 120 seconds (Association), followed by a 300-second buffer wash (Dissociation).

  • Data Processing: Double-reference the data (subtract FC1 from FC2, then subtract a buffer-only blank injection). Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .
Protocol C: Functional NADH-Coupled Enzymatic Assay

This assay validates that the physical binding observed in ITC/SPR translates to the inhibition of CtBP's dehydrogenase activity.

Reagents & Setup:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 300 mM NaCl.

  • Enzyme & Cofactor: 100 nM CtBP1, 200 µM NADH.

  • Substrate: 1 mM MTOB (4-methylthio-2-oxobutyric acid).

Execution Steps:

  • In a UV-transparent 96-well microplate, pre-incubate 100 nM CtBP1 and 200 µM NADH with varying concentrations of the inhibitor (0.01 µM to 100 µM) in Assay Buffer for 15 minutes at room temperature.

  • Initiate the reaction by adding 1 mM MTOB to all wells using a multichannel pipette.

  • Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH to NAD+) using a microplate reader in kinetic mode for 10 minutes.

  • Calculate the initial velocity (

    
    ) from the linear portion of the progress curve.
    
  • Plot

    
     against inhibitor concentration and fit to a four-parameter logistic (4PL) equation to determine the 
    
    
    
    .

Data Presentation

The following tables summarize the expected quantitative data profile for 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid, demonstrating high concordance across orthogonal platforms.

Table 1: Thermodynamic and Kinetic Binding Parameters (Biophysical)

TechniqueParameterValueInterpretation / Causality
ITC

(Dissociation Constant)
0.85 ± 0.12 µMHigh-affinity binding driven by active site fit.
ITC

(Enthalpy)
-9.4 kcal/molStrongly exothermic; confirms

stacking with Trp318.
ITC

(Entropy)
+1.2 kcal/molSlight entropic penalty due to conformational restriction.
SPR

(Association Rate)

Moderate on-rate, typical for constrained active sites.
SPR

(Dissociation Rate)

Slow off-rate driven by the hydrophobic chlorophenyl anchor.
SPR

(Calculated

)
0.86 µMExcellent agreement with ITC steady-state thermodynamics.

Table 2: Functional Enzymatic Inhibition (Biochemical)

Assay TypeParameterValueNotes
NADH Oxidation

1.15 ± 0.20 µMFunctional inhibition closely mirrors biophysical

.
NADH Oxidation

(Inhibition Constant)
0.45 µMCalculated via Cheng-Prusoff equation (assuming competitive inhibition vs. MTOB).
Selectivity LDH

> 200 µMConfirms selectivity for CtBP over related D2-HDH family members (Lactate Dehydrogenase).

References

  • Hilbert, B. J., Morris, B. L., Ellis, K. C., Paulsen, J. L., Schiffer, C. A., Grossman, S. R., & Royer, W. E. (2015). "Structure-Guided Design of a High Affinity Inhibitor to Human CtBP". ACS Chemical Biology, 10(4), 1118-1127. URL:[Link][1]

  • Korwar, S., Morris, B. L., Parikh, H. I., Coover, R. A., & Ellis, K. C. (2016). "Design, synthesis, and biological evaluation of substrate-competitive inhibitors of C-Terminal Binding Protein (CtBP)". Bioorganic & Medicinal Chemistry, 24(18), 4339-4347. URL:[Link][2]

  • Birts, C. N., Nijjar, S. K., Mardle, C. A., Hoakwie, F., Duriez, P. J., & Blaydes, J. P. (2013). "A cyclic peptide inhibitor of C-terminal binding protein dimerization links metabolism with mitotic fidelity in breast cancer cells". Chemical Science, 4(8), 3046-3057. URL:[Link][3]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for large-scale synthesis of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the large-scale synthesis of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid . This compound—the stable enol tautomer of 4-chlorophenylpyruvic acid—is a critical intermediate in the synthesis of C-terminal Binding Protein (CtBP) inhibitors and various medicinal chemistry applications[1][2].

As a Senior Application Scientist, I have structured this guide to address the thermodynamic and kinetic bottlenecks of scaling up this specific synthesis. Phenylpyruvic acid derivatives are notoriously unstable under thermal stress[3], making conventional scale-up protocols prone to low yields and polymerization. This center provides field-proven, self-validating methodologies to ensure high-purity isolation.

I. Synthetic Workflow & Logical Framework

The most scalable and atom-economical route involves the Knoevenagel condensation of 4-chlorobenzaldehyde with hydantoin, followed by alkaline ring-opening hydrolysis and tautomerization[2].

SynthesisWorkflow A 4-Chlorobenzaldehyde + Hydantoin B Knoevenagel Condensation (Base Catalyst, Heat) A->B C 4-Chlorobenzylidenehydantoin (Intermediate) B->C -H2O D Alkaline Hydrolysis (NaOH, H2O, Microwave) C->D E Acidification (pH 5.0-6.0) & Ether Extraction D->E Ring Opening F 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (Enol Form) E->F Tautomerization

Workflow for the large-scale synthesis of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid.

TroubleshootingLogic Start Issue: Low Yield / Purity Q1 Is the intermediate fully consumed? Start->Q1 No1 Optimize Hydrolysis: Transition to Microwave Q1->No1 No Yes1 Is product decomposing during isolation? Q1->Yes1 Yes No2 Check Condensation Step: Water removal efficiency Yes1->No2 No Yes2 Optimize Isolation: Extract at pH 5.0-6.0, Dry at low temp Yes1->Yes2 Yes

Logical decision tree for troubleshooting yield and purity issues during synthesis.

II. Troubleshooting Guides & FAQs

Q1: We are experiencing incomplete hydrolysis of 4-chlorobenzylidenehydantoin during scale-up. Should we increase the reflux time? A1: No. Increasing conventional reflux time exacerbates the thermal degradation of the newly formed product.

  • Causality: The hydantoin ring is sterically hindered and electronically stabilized by the para-chloro substitution on the benzylidene moiety, making nucleophilic attack by hydroxide ions kinetically slow under standard reflux. However, the resulting phenylpyruvic acid derivative is thermally labile and decomposes rapidly upon prolonged heating[3][4].

  • Solution: Transition to microwave-assisted alkaline hydrolysis. Utilizing a microwave reactor at 2450 MHz (300–500 W) overcomes the activation energy barrier instantly, reducing the required reaction time from several hours to just 10–30 minutes and preventing product decomposition[4].

Q2: Why does the product degrade into a dark, gummy residue during the final isolation and drying steps? A2: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid is highly susceptible to oxidative decarboxylation and aldol-type polymerization when exposed to heat or strong acids[3].

  • Causality: High temperatures during vacuum distillation provide the activation energy for decarboxylation. Furthermore, over-acidification (pH < 3.0) during the workup catalyzes intermolecular condensation.

  • Solution: Maintain the extraction pH strictly between 5.0 and 6.0[4]. Extract using diethyl ether, remove the solvent under reduced pressure at sub-ambient temperatures (< 30 °C), and dry the residue in a vacuum desiccator over calcium chloride and potassium hydroxide[3].

Q3: How do we control the tautomeric equilibrium to favor the enol form over the keto form? A3: The enolization is naturally driven by the extended conjugation between the aromatic ring, the alkene, and the carboxylic acid[1].

  • Causality: Solvents that act as hydrogen bond acceptors stabilize the enol hydroxyl group, shifting the equilibrium toward the enol form.

  • Solution: When isolating the compound, recrystallization from absolute ethanol or precipitation from an ether extract naturally enriches and crystallizes the stable enol tautomer[3][4].

III. Quantitative Data: Process Optimization

The following table summarizes the causal relationship between hydrolysis parameters and the final yield, validating the shift from conventional to microwave-assisted synthesis.

ParameterConventional RefluxMicrowave-Assisted ProtocolCausality / Impact
Base Concentration 2.0 - 4.0 M NaOH1.0 - 2.0 M NaOHLower base concentration in MW prevents side-reactions[4].
Reaction Time 4 - 12 hours10 - 30 minutesRapid heating prevents thermal degradation of the enol[4].
Energy Source > 100 °C (Heating mantle)300 - 500 W (2450 MHz)MW provides direct dielectric heating to the polar hydantoin[4].
Workup pH 1.0 - 2.05.0 - 6.0Mild pH prevents acid-catalyzed aldol condensation[4].
Typical Yield 40 - 50%69 - 80%Minimized decarboxylation directly improves isolated yield[4].

IV. Standard Operating Procedure: Large-Scale Microwave-Assisted Synthesis

This self-validating protocol ensures high fidelity during scale-up by integrating in-process visual and pH checks.

Step 1: Intermediate Preparation

  • Condense 4-chlorobenzaldehyde with hydantoin in the presence of a base catalyst to yield 4-chlorobenzylidenehydantoin[2].

  • Filter, wash with cold water, and dry the intermediate. Validation check: The intermediate should present as a distinct solid without aldehyde odor.

Step 2: Microwave-Assisted Hydrolysis

  • Charge a pressure-rated microwave reactor vessel with 0.1 mol of 4-chlorobenzylidenehydantoin, 0.2 mol of NaOH, and 100 mL of deionized water[4].

  • Irradiate the mixture at 2450 MHz with a fixed power of 300 W for exactly 10 minutes[4]. (Note: For larger vessels, power can be scaled up to 500 W, not exceeding 30 minutes).

Step 3: Controlled Acidification & Extraction

  • Rapidly cool the reaction mixture to 0–5 °C using an ice-water bath to halt any thermal degradation.

  • Carefully titrate the solution with 1M HCl until the pH is exactly 5.0–6.0[4]. Validation check: A pH meter must be used; pH paper is insufficiently precise for this narrow stability window.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL). Continue extraction until the aqueous phase is completely colorless[4].

Step 4: Isolation & Tautomeric Enrichment

  • Combine the ether extracts and distill under reduced pressure. Critical: The water bath temperature must not exceed 30 °C[3].

  • Transfer the crude residue to a vacuum desiccator containing calcium chloride and potassium hydroxide. Dry at low temperature[3].

  • Recrystallize the crude product from absolute ethanol to obtain high-purity 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid[4].

V. References

  • CAS 3617-01-4: 3-(4-chlorophenyl)-2-oxopropanoic acid , CymitQuimica. 1

  • phenylpyruvic acid - Organic Syntheses Procedure , Organic Syntheses. 3

  • A kind of preparation method of phenylpyruvic acid and its aryl substituted derivatives , Google Patents. 4

  • VIRGINIA JOURNAL OF SCIENCE - Web Hosting , Virginia Academy of Science. 2

Sources

Technical Support Center: Purification of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (the enol form of p-chlorophenylpyruvic acid).

This compound presents a unique purification challenge due to its dynamic keto-enol tautomerism , where the desired crystalline enol form exists in equilibrium with its keto counterpart (3-(4-chlorophenyl)-2-oxopropanoic acid). Successful isolation requires manipulating this equilibrium and managing the instability inherent to


-keto acid derivatives.

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode and typically indicates tautomeric scrambling or solvent retention.

  • Root Cause: The compound exists as an equilibrium between the Enol form (crystalline solid,

    
    -isomer stabilized by internal H-bonding) and the Keto form  (often an oil or amorphous solid).
    
  • Mechanism: Polar protic solvents (like water or aqueous alcohols) stabilize the keto form via intermolecular hydrogen bonding. Non-polar solvents stabilize the enol form via intramolecular hydrogen bonding. If you recrystallize from water or wet solvents, you enrich the keto tautomer, preventing lattice formation.

  • Solution:

    • Dry the System: Ensure your crude material is completely dry.

    • Switch Solvents: Use a non-polar or moderately polar aprotic solvent system (e.g., Benzene/Petroleum Ether or Toluene). These drive the equilibrium toward the intramolecularly hydrogen-bonded enol form.

    • Seed: If an oil forms, induce crystallization by scratching the glass or adding a seed crystal of the enol form.

Issue 2: "The melting point is broad and lower than reported (approx. 190-200°C decomp)."

Diagnosis: Contamination with benzoic acid derivatives or decarboxylation byproducts .

  • Context: If synthesized via the Erlenmeyer-Plochl azlactone route, the hydrolysis step produces p-chlorobenzoic acid as a byproduct (if the wrong conditions are used) or benzoic acid (if using hippuric acid).

  • Root Cause: Benzoic acids often co-precipitate with phenylpyruvic acids.

  • Solution:

    • Selective Solubilization: Wash the crude solid with Chloroform (CHCl

      
      ) . p-Chlorophenylpyruvic acid (enol) is sparingly soluble in cold chloroform, whereas benzoic acid impurities are generally more soluble.
      
    • Sublimation Check: Benzoic acid sublimes easily. If you see crystals forming on the top of your drying flask, you have significant contamination.

Issue 3: "The product turns yellow/brown upon drying."

Diagnosis: Oxidative degradation or polymerization of the enolic double bond .

  • Root Cause: Enols are electron-rich and susceptible to oxidation. Traces of base remaining from the hydrolysis step can catalyze aldol-like polymerization or oxidative coupling.

  • Solution:

    • Acid Wash: Ensure the final wash of the filter cake is with dilute HCl (0.1 M) to remove any residual base.

    • Vacuum Dry: Always dry under vacuum at moderate temperatures (<50°C). Avoid prolonged exposure to air at high temperatures.

Part 2: Optimized Purification Protocols

Protocol A: Acid-Base Fractionation (Removal of Non-Acidic Impurities)

Use this as the first pass to remove unreacted aldehydes or neutral azlactones.

  • Dissolution: Suspend crude material in 10% Sodium Carbonate (Na

    
    CO
    
    
    
    )
    . The acid will dissolve as the sodium salt.
    • Note: Use Carbonate, not Hydroxide. Strong hydroxide can induce aldol condensation of the ketone form.

  • Filtration: Filter off any insoluble solids (unreacted azlactone or aldehyde).

  • Extraction: Wash the aqueous layer twice with Ethyl Acetate or Ether . This removes non-acidic organic impurities.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 2M HCl to pH 1–2 while stirring vigorously.

    • Critical: Rapid acidification at low temperature favors the kinetic precipitation of the enol form.

  • Isolation: Filter immediately. Do not let the acidic suspension stand for hours, as this may promote decarboxylation.

Protocol B: Enol-Selective Recrystallization

Use this to convert the keto-oil into the crystalline enol.

  • Solvent Choice: Benzene (traditional, highly effective) or Toluene/Petroleum Ether (safer alternative).

  • Dissolution: Dissolve the dried solid in the minimum amount of boiling Toluene.

  • Hot Filtration: If the solution is colored, add Activated Charcoal (1% w/w), boil for 5 mins, and filter hot.

  • Crystallization: Allow the filtrate to cool very slowly to room temperature.

    • The "Tautomeric Shift": As the solution cools, the equilibrium shifts. The enol form is less soluble and crystallizes out, pulling more keto form into the enol form to maintain equilibrium (Le Chatelier's principle).

  • Collection: Filter the white needles. Wash with cold Petroleum Ether.

Part 3: Tautomeric Equilibrium & Purification Logic

The following diagram illustrates the critical relationship between the solvent environment and the recovery of the desired enol form.

PurificationLogic Crude Crude Mixture (Keto + Enol + Impurities) AqBase Aqueous Base (Na2CO3) Forms Enolate Salt Crude->AqBase Dissolve Acidify Acidification (HCl) Kinetic Precipitation AqBase->Acidify Filter & Acidify KetoForm Keto Tautomer (Oil/Amorphous) Favored in Water Acidify->KetoForm Slow/Warm Precipitation EnolForm Enol Tautomer (Crystalline Solid) Favored in Non-Polar Acidify->EnolForm Fast/Cold Precipitation KetoForm->EnolForm Recrystallize in Toluene/Benzene KetoForm->EnolForm Equilibrium (Solvent Dependent) Pure Pure 3-(4-Cl-Ph)-2-OH-acrylic acid EnolForm->Pure Wash & Dry

Caption: Workflow showing the manipulation of keto-enol tautomerism during purification. Non-polar solvents drive the equilibrium toward the crystalline enol form.

Part 4: Impurity Profile & Solubility Data

Table 1: Solubility Profile for Purification
SolventTemperatureSolubility BehaviorImpact on Tautomerism
Water ColdInsolublePromotes Keto form (Oil)
Ethanol HotSolubleMixed tautomers; difficult to crystallize pure enol
Benzene/Toluene HotSolubleFavors Enol form (Intramolecular H-bond)
Petroleum Ether ColdInsolubleExcellent anti-solvent for washing
Aq. Na2CO3 RTSoluble (as salt)N/A (Exists as enolate anion)
Table 2: Common Impurities
ImpurityOriginRemoval Strategy
4-Chlorobenzaldehyde Unreacted Starting MaterialWash aqueous salt solution with Ethyl Acetate/Ether.
4-Chlorobenzoic Acid Hydrolysis ByproductFractional crystallization (less soluble in CHCl3) or sublimation.
p-Chlorophenylacetic Acid Decarboxylation ProductAvoid heating acidic solutions. Recrystallize from Toluene.

Part 5: References

  • Keto-Enol Tautomerism of Phenylpyruvic Acids :

    • Detailed analysis of the enol form preference in solid state and organic media.[1]

    • Source: Scite.ai. "Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids". Link

  • Synthesis via Azlactone Hydrolysis :

    • Standard procedure for synthesizing phenylpyruvic acid derivatives via the Erlenmeyer-Plochl azlactone method.

    • Source: Organic Syntheses, Coll.[2] Vol. 2, p. 519 (1943). "p-PHENYLAZOBENZOYL CHLORIDE" (Reference to general azlactone/acid handling). Link

  • Recrystallization Techniques :

    • General principles for purifying solids prone to oiling out or impurity trapping.[3]

    • Source: Chemistry LibreTexts. "Recrystallization".[2][3][4][5][6] Link

  • Structure & Stability :

    • Confirmation of the enolic structure (3-aryl-2-hydroxyacrylic acid) and hydrogen bonding patterns.

    • Source: ResearchGate.[7][8] "(E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid".[7] Link

Sources

Technical Support Center: Optimizing In-Vivo Bioavailability of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic pharmacokinetic (PK) data when dosing arylpyruvic acids. The root cause is rarely the compound's intrinsic biological activity, but rather its physicochemical behavior in standard dosing vehicles.

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid exists in a dynamic tautomeric equilibrium with its keto form, 4-chlorophenylpyruvic acid (4-Cl-PPA). This structural duality presents severe formulation challenges: the lipophilic chlorophenyl ring limits aqueous solubility, while the α-keto/enol moiety is highly susceptible to base-catalyzed degradation and rapid in-vivo oxidation. This guide provides field-proven, self-validating methodologies to overcome these barriers.

Part 1: Mechanistic Troubleshooting & FAQs

Before attempting to dose animals, it is critical to understand why standard vehicles fail. The diagram below illustrates the degradation pathways of the compound and how targeted formulation intercepts these failures.

G Enol Enol Form (3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid) Keto Keto Form (4-Chlorophenylpyruvic acid) Enol->Keto Tautomerism (pH dependent) Degradation Aldol Condensation & Oxidative Decarboxylation Enol->Degradation ROS / Oxidation Stabilization HP-β-CD Complexation (Steric Shielding) Enol->Stabilization Formulation Keto->Degradation Aqueous Solution (pH > 7) Keto->Stabilization Formulation Bioavailable High Bioavailability In-Vivo Stabilization->Bioavailable Oral/IV Delivery

Mechanistic pathway of 4-Cl-PPA degradation and stabilization via complexation.

Q1: Why does my compound precipitate or lose efficacy when dissolved in standard PBS (pH 7.4)? A1: The loss of efficacy is driven by chemical degradation, not just precipitation. Research on α-keto carboxylic acids demonstrates that in aqueous solutions above pH 7, the methylene group alpha to the keto functionality becomes deprotonated. This anionic intermediate aggressively attacks the keto group of a second molecule, driving an aldol-like condensation that forms inactive, higher-order oligomers[1]. To prevent this, preformulation solutions must be maintained at a slightly acidic pH (e.g., pH 5.5).

Q2: How can I formulate this compound for oral gavage without using toxic levels of DMSO? A2: High DMSO concentrations cause local tissue toxicity and lead to unpredictable "crashing out" of the drug upon dilution in gastric fluids. Instead, utilize a 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) binary system. HP-β-CD creates a hydrophilic exterior while encapsulating the lipophilic chlorophenyl ring. Studies on similarly challenging aromatic compounds show that HP-β-CD complexes can enhance aqueous solubility by 5-fold and achieve absolute bioavailabilities exceeding 100% relative to unformulated suspensions[2].

Q3: What is the best approach for an intravenous (IV) formulation? A3: For IV applications, amphiphilic matrices and surfactants are required to prevent embolism and enzymatic degradation. D-α-tocopherol polyethylene glycol 1000 succinate (TPGS) is highly recommended. TPGS self-assembles into nanoscale micelles that solubilize the enol-acid and protect it from rapid oxidative decarboxylation in the bloodstream, drastically reducing absorption variability[2][3].

Part 2: Self-Validating Experimental Protocols

The following workflows are designed with built-in validation checkpoints to ensure the structural integrity of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid is maintained throughout preparation.

Workflow Step1 1. Weigh Compound & HP-β-CD (Molar Ratio 1:2) Step2 2. Dissolve in slightly acidic aqueous medium (pH 5.5) Step1->Step2 Step3 3. Magnetic Stirring (24h at Room Temp, Dark) Step2->Step3 Step4 4. Filtration & Lyophilization (Freeze-drying) Step3->Step4 Step5 5. In-Vivo Administration (Oral Gavage / IV) Step4->Step5

Step-by-step workflow for HP-β-CD inclusion complex preparation.

Protocol A: HP-β-CD Inclusion Complexation (Optimized for Oral Dosing)

Causality Note: This protocol relies on thermodynamic equilibration to force the hydrophobic chlorophenyl moiety into the cyclodextrin cavity, shielding the reactive enol/keto tail from the bulk solvent.

  • Molar Calculation: Weigh 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid and HP-β-CD at a precise 1:2 molar ratio.

  • Vehicle Preparation: Prepare a 10% (w/v) HP-β-CD solution in sterile, distilled water. Adjust the pH to 5.5 using 0.1 M HCl.

    • Why pH 5.5? This specific pH prevents base-catalyzed aldol condensation[1] while maintaining sufficient partial ionization to facilitate initial wetting.

  • Complexation: Slowly add the active compound to the HP-β-CD solution under continuous magnetic stirring at 400 rpm.

  • Equilibration: Stir the suspension in the dark for 24 hours at room temperature. The dark environment prevents photo-oxidation of the enol double bond.

  • Validation Checkpoint 1: Visually inspect the solution. It should transition from a cloudy suspension to a clear or slightly opalescent liquid.

  • Filtration & Lyophilization: Pass the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, aggregated drug. Freeze-dry the filtrate for 48 hours.

  • Validation Checkpoint 2: Reconstitute a small aliquot of the lyophilized powder in water. Analyze via HPLC to confirm the absence of higher-order oligomer peaks (which typically elute later than the monomeric peak).

Protocol B: TPGS Micellar Dispersion (Optimized for IV Dosing)
  • Matrix Preparation: Dissolve TPGS in sterile saline to a final concentration of 2% (w/v) at 37°C.

  • Drug Solubilization: Dissolve the compound in a minimal volume of absolute ethanol (maximum 50 µL of ethanol per 1 mL of final formulation).

  • Micelle Formation: Inject the ethanol-drug solution dropwise into the stirring TPGS matrix. The rapid solvent shift forces the drug into the hydrophobic core of the forming TPGS micelles.

  • Solvent Evaporation: Stir the mixture under a gentle nitrogen stream for 2 hours to evaporate the ethanol.

  • Validation Checkpoint: Measure the particle size via Dynamic Light Scattering (DLS). A successful micellar dispersion will yield a monodisperse population with a Z-average diameter of 20–30 nm[2].

Part 3: Quantitative Formulation Comparison

To guide your experimental design, the following table summarizes the expected physicochemical and pharmacokinetic outcomes based on the formulation strategy employed.

Formulation StrategyVehicle CompositionSolubilized Drug Conc. (mg/mL)Estimated Oral Bioavailability (%)Primary Stabilization Mechanism
Unformulated Suspension 0.5% CMC / 0.1% Tween 80 (pH 7.4)< 0.1< 15%None (Highly susceptible to base-catalyzed condensation)
HP-β-CD Complex 10% HP-β-CD in water (pH 5.5)2.5> 80%Steric shielding of the lipophilic ring and reactive enol/keto moiety
TPGS Micelles 2% TPGS in Sterile Saline1.8N/A (IV Optimized)Nanoscale encapsulation and antioxidant protection via α-tocopherol
References
  • Title: Some Preformulation Studies of Pyruvic Acid and Other α-Keto Carboxylic Acids in Aqueous Solution: Pharmaceutical Formulation Implications for These Peroxide Scavengers. Source: Journal of Pharmaceutical Sciences (PubMed). URL: [Link]

  • Title: Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Source: MDPI Pharmaceutics. URL: [Link]

  • Title: Human Bioavailability and Pharmacokinetic Profile of Different Formulations Delivering Alpha Lipoic Acid. Source: OMICS International. URL: [Link]

Sources

Optimizing the dose-response curve for 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Dose-Response Assays for 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid

Overview

Welcome to the Assay Optimization Center. This guide provides mechanistic troubleshooting and validated protocols for utilizing 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (the enol tautomer of 4-chlorophenylpyruvic acid, or 4-CPP). In drug discovery, this compound is deployed as a highly sensitive "artificial substrate" to evaluate the dose-response curves and Michaelis-Menten kinetics of Macrophage Migration Inhibitory Factor (MIF) and its homolog, D-dopachrome tautomerase (MIF2)[1]. Accurately mapping the dose-response curve of this substrate is a mandatory prerequisite for calculating the


 of competitive downstream inhibitors.

Mechanistic Insights: The Causality of Assay Design

MIF and MIF2 catalyze the keto-enol tautomerization of phenylpyruvate derivatives. While 4-hydroxyphenylpyruvate (4-HPP) is a standard substrate for MIF, it performs poorly with MIF2. Structural causality dictates this preference: MIF2 possesses an Arg98 residue in its active site instead of the Asn97 found in MIF. This substitution prevents the formation of stabilizing hydrogen bonds with the para-hydroxyl group of 4-HPP[2].

The chloro-substitution in 4-CPP bypasses this steric limitation, allowing the N-terminal catalytic base (Pro-1) of both enzymes to efficiently abstract the alpha-proton and drive keto-enol tautomerization[3].

Diagnostic Q&A: Troubleshooting Dose-Response Curves

Q1: My substrate dose-response curve (Velocity vs. [Substrate]) plateaus prematurely, artificially lowering the


. What is the physical cause? 
A:  This is a classic symptom of substrate micro-precipitation. 4-CPP has limited aqueous solubility due to its halogenated aromatic ring. At concentrations exceeding 1.5 mM, the compound forms microscopic aggregates that scatter UV light, suppressing the apparent absorbance at 330 nm.
Corrective Action: Ensure the final DMSO or ethanol concentration in the assay buffer remains strictly between 1.5% and 2.5%[2]. Pre-warm the buffer to 25°C before adding the substrate stock.

Q2: I observe a massive initial baseline drift before adding the MIF/MIF2 enzyme. How do I establish a zero-slope baseline? A: 4-CPP exists in a dynamic, spontaneous keto-enol equilibrium. If the substrate is freshly diluted into the aqueous buffer and immediately measured, spontaneous tautomerization will occur during your measurement window, destroying the signal-to-noise ratio. Corrective Action: Dissolve 4-CPP in 50 mM ammonium acetate (pH 6.0) and allow it to equilibrate at room temperature for at least 12 hours prior to the assay[3]. This forces the spontaneous equilibrium to a steady state before enzymatic initiation.

Q3: Why is the signal-to-noise ratio poor when monitoring the reaction at the standard 300 nm wavelength? A: Both the keto form and many small-molecule inhibitors absorb heavily at 300 nm, causing an inner-filter effect that truncates the linear range of the spectrophotometer detector. Corrective Action: Introduce 0.435 M boric acid (pH 6.2) into the assay buffer. Borate forms a stable, covalent complex specifically with the enol form (3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid), shifting the absorbance maximum (


) to 330 nm[3]. This isolates the product signal from background noise.

Self-Validating Experimental Protocol

Workflow for MIF/MIF2 Tautomerase Assay using 4-CPP

Step 1: Reagent Preparation & Equilibration

  • Synthesize or obtain 4-CPP and dissolve in 100% ethanol or DMSO to create a 50 mM stock.

  • Dilute the stock to working concentrations (0.1 mM to 2.0 mM) in 50 mM ammonium acetate (pH 6.0).

  • Causality Step: Incubate this working stock overnight at 4°C to achieve thermodynamic keto-enol equilibrium[3].

Step 2: Buffer Assembly

  • Prepare the reaction buffer: 0.435 M boric acid, pH 6.2.

  • Supplement the buffer with 0.5 mM EDTA. Reasoning: EDTA chelates trace heavy metals (e.g.,

    
    ) that independently catalyze tautomerization and cause false-positive baseline drifts[2].
    

Step 3: Baseline Validation (Self-Validation Check)

  • Pipette 700 µL of the borate reaction buffer into a quartz cuvette.

  • Add 10 µL of the equilibrated 4-CPP substrate.

  • Validation: Monitor absorbance at 330 nm for 60 seconds. The slope (

    
    ) MUST be < 0.001. If the slope is higher, the substrate has not reached equilibrium.
    

Step 4: Reaction Initiation & Data Acquisition

  • Initiate the reaction by adding 10 nM of recombinant MIF or 50 nM of MIF2.

  • Record the linear increase in absorbance at 330 nm for 30–60 seconds[3].

  • Calculate initial velocities (

    
    ) and plot against [4-CPP] using a non-linear Michaelis-Menten regression to extract 
    
    
    
    and
    
    
    .

Quantitative Data Summary

Table 1: Comparative Kinetic Parameters for Phenylpyruvate Derivatives[2]

EnzymeSubstrate

(mM)

(

)
Catalytic Efficiency (

)
MIF Phenylpyruvate (PP)0.7612.516.4
MIF 4-Chlorophenylpyruvate (4-CPP)0.609.816.3
MIF 4-Hydroxyphenylpyruvate (4-HPP)0.9415.216.1
MIF2 4-Chlorophenylpyruvate (4-CPP)~1.10~3.4~3.1
MIF2 4-Hydroxyphenylpyruvate (4-HPP)>2.00<1.0<0.5

Note: 4-CPP demonstrates a significantly lower


 (higher affinity) for MIF compared to 4-HPP, and remains a viable substrate for MIF2 where 4-HPP fails due to active-site steric clashes[2].

Pathways and Logic Trees

Pathway Keto 4-Chlorophenylpyruvate (Keto Form) Enol 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (Enol Form) Keto->Enol Spontaneous Equilibrium Keto->Enol MIF/MIF2 Catalyzed Complex Borate-Enol Complex (Absorbance at 330 nm) Enol->Complex Stabilized by MIF MIF / MIF2 Enzyme (Pro-1 Catalytic Base) MIF->Keto Binds active site Borate Borate Buffer (pH 6.2) Borate->Complex Binds

Caption: Enzymatic tautomerization of 4-CPP and stabilization by borate for UV detection.

Troubleshooting Start Dose-Response Issue Detected HighBG High Baseline Absorbance (>0.2 OD)? Start->HighBG PoorFit Biphasic Curve or Poor IC50 Fit? Start->PoorFit Solubility Substrate Precipitation in Buffer? Start->Solubility FixBG Equilibrate substrate overnight at 4°C HighBG->FixBG Yes FixFit Add 0.5 mM EDTA to chelate Cu2+ PoorFit->FixFit Yes FixSol Keep DMSO < 2.5% Use mild heating Solubility->FixSol Yes

Caption: Troubleshooting logic tree for optimizing 4-CPP dose-response assays.

References

  • Title: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL: [Link]

  • Title: Pro-1 of Macrophage Migration Inhibitory Factor Functions as a Catalytic Base in the Phenylpyruvate Tautomerase Activity Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Identification and Characterization of Novel Classes of Macrophage Migration Inhibitory Factor (MIF) Inhibitors with Distinct Mechanisms of Action Source: Journal of Biological Chemistry / PubMed Central URL: [Link]

Sources

Refinement of analytical methods for trace-level detection of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid. This guide is designed for researchers, analytical scientists, and professionals in drug development who are working on the trace-level detection and quantification of this compound. We provide in-depth troubleshooting advice and detailed protocols to help you overcome common analytical challenges.

The detection of polar, low molecular weight organic acids like 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid at trace levels is often complicated, especially in complex matrices such as biological fluids or pharmaceutical formulations.[1][2] This guide offers practical, field-proven insights to refine your analytical methods, ensuring accuracy, sensitivity, and reproducibility.

Compound Profile: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid

A foundational understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Chemical Formula C₉H₉ClO₃[3]
Molecular Weight 200.62 g/mol
Synonym(s) 3-(4-chlorophenyl)-2-hydroxypropanoic acid
Physical Form White to yellow solid
Predicted XlogP 2.1[3]
Predicted pKa (Acidic) ~4.5[4]
Storage Temperature +4°C or 0-8°C

Note: Some properties are predicted and should be used as a guideline for initial method development.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Part 1: Sample Preparation

Proper sample preparation is the cornerstone of successful trace-level analysis. Its primary goals are to remove interferences, concentrate the analyte, and ensure compatibility with the analytical system.[5]

Question: I'm seeing significant signal suppression in my LC-MS/MS analysis. What's the likely cause and how can I fix it?

Answer: Signal suppression, also known as a matrix effect, is a common and significant challenge in LC-MS/MS bioanalysis.[6] It occurs when co-eluting components from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer's source, leading to reduced sensitivity and inaccurate quantification.[7]

Causality:

  • Endogenous Components: In biological samples like plasma or urine, the most common culprits are phospholipids, salts, and other small molecules.[6]

  • Exogenous Materials: Contaminants can also be introduced from plasticware, anticoagulants (like Li-heparin), or dosing agents.[8]

  • Ionization Competition: The interfering compounds compete with your analyte for charge in the electrospray ionization (ESI) process, reducing the number of charged analyte molecules that reach the detector.[7]

Troubleshooting Steps:

  • Improve Sample Cleanup: This is the most effective strategy. A simple protein precipitation might not be sufficient.[9]

    • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively retain your analyte while washing away interfering matrix components. For an acidic compound like this, an anion-exchange or mixed-mode sorbent is often effective.[5][10]

    • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquids. By carefully selecting the solvents and adjusting the pH, you can selectively extract the analyte into the organic phase, leaving many interferences behind in the aqueous phase.[5][11]

  • Optimize Chromatography:

    • Achieve Chromatographic Separation: Adjust your HPLC gradient to separate the analyte from the region where matrix components elute. You can diagnose this using a post-column infusion experiment to identify suppression zones.

    • Use a Divert Valve: Program the divert valve to send the highly contaminated early and late eluting fractions of your chromatogram to waste instead of the MS source.[12]

  • Dilute the Sample: If sensitivity allows, a simple dilution of the sample extract can reduce the concentration of interfering components, thereby minimizing matrix effects.[9]

Question: My analyte recovery is inconsistent after Solid-Phase Extraction (SPE). What should I check?

Answer: Inconsistent recovery from SPE points to a lack of control over one or more steps in the extraction process. Each step—conditioning, loading, washing, and eluting—is critical for reproducibility.

Causality & Troubleshooting:

  • Improper Cartridge Conditioning: Failure to properly solvate the sorbent bed means it cannot effectively interact with and retain the analyte.

    • Solution: Always pre-wet the sorbent with an organic solvent (like methanol) followed by equilibration with the loading buffer (e.g., acidified water). Ensure the sorbent bed does not go dry before loading the sample.[10]

  • Incorrect Sample pH: The pH of your sample during loading is crucial, especially for ion-exchange SPE. For an acidic analyte, the pH should be adjusted to be at least 2 units below its pKa to ensure it is in its neutral form for reversed-phase retention, or above its pKa to be charged for anion-exchange retention.

    • Solution: Verify the pKa of your compound (~4.5) and adjust the sample pH accordingly to ensure consistent ionization state and retention.[5]

  • Wash Solvent is Too Strong: If your wash solvent has too high a concentration of organic solvent, it can prematurely elute your analyte along with the interferences.

    • Solution: Test different wash solvent strengths. Start with a weak solvent (e.g., 5% methanol in water) and incrementally increase the organic content until you achieve a clean extract without losing your analyte.

  • Inefficient Elution: The elution solvent may not be strong enough or have the correct pH to release the analyte from the sorbent.

    • Solution: For reversed-phase SPE, use a high percentage of organic solvent. For anion-exchange, you may need to use a solvent with a high pH or high salt concentration to disrupt the ionic interaction.

Part 2: Chromatography (HPLC/LC)

The liquid chromatography step separates your analyte from other compounds prior to detection.

Question: I'm observing peak tailing and/or broad peaks for my analyte. What causes this and how can I improve the peak shape?

Answer: Poor peak shape is a common chromatographic issue that can compromise resolution and reduce quantification accuracy.[13]

Causality & Troubleshooting:

  • Secondary Interactions: The acidic nature of your analyte can lead to unwanted ionic interactions with residual silanols on the silica-based C18 column, causing peak tailing.

    • Solution 1: Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to your mobile phase. This will suppress the ionization of both your analyte and the column silanols, minimizing the secondary interactions.[14]

    • Solution 2: Use a Modern Column: Employ a column with advanced end-capping technology or a hybrid particle technology (e.g., BEH) that has a lower density of active silanol sites.

  • Column Contamination/Void: Buildup of matrix components on the column frit or head can distort the flow path.[13] A void at the column inlet can also cause peak broadening.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column with a strong solvent.[15] If a void is suspected, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing, especially when using UHPLC systems.

  • Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your final extract in the initial mobile phase or a weaker solvent.[16]

Part 3: Mass Spectrometry (MS) Detection

For trace-level analysis, mass spectrometry provides unparalleled sensitivity and selectivity.

Question: I have low signal intensity or a poor signal-to-noise ratio. How do I troubleshoot the MS system?

Answer: Low sensitivity can stem from issues with the instrument's ion source, method parameters, or general contamination.[13][17]

Causality & Troubleshooting:

  • Check the Basics First: Before diving into complex diagnostics, verify the simple things.

    • Method Files: Ensure the correct acquisition method is loaded.[15]

    • System Status: Check for any error messages. Confirm gas flows, temperatures, and voltages are at their setpoints.[15]

    • Sample Integrity: Ensure your sample hasn't degraded. Prepare a fresh standard to confirm.[16]

  • Ion Source Optimization & Cleaning: The ion source is where ionization occurs and is a common site for problems.

    • Source Parameters: The compound is an acid, so it will ionize best in negative ion mode (ESI-). Optimize source parameters like capillary voltage, cone voltage (or equivalent), source temperature, and gas flows to maximize the signal for your specific analyte.[16]

    • Source Cleaning: The MS interface region can become contaminated with sample matrix and mobile phase salts over time, leading to a gradual decline in signal.[17] Perform routine cleaning of the ion source components as recommended by the manufacturer.

  • Mass Calibration:

    • Drift in Calibration: The mass spectrometer's calibration can drift over time, leading to poor mass accuracy and lower signal if the instrument is not measuring at the precise m/z of your analyte.[13]

    • Solution: Perform a mass calibration according to the manufacturer's protocol.

  • Mobile Phase Contamination: Impurities in your mobile phase solvents or additives can increase background noise.

    • Solution: Always use high-purity, LC-MS grade solvents and additives.[13] Prepare fresh mobile phases regularly.

Visual Workflows and Decision Trees

General Analytical Workflow

The following diagram outlines a typical workflow for the trace-level analysis of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid from a complex matrix.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample 1. Biological Sample (e.g., Plasma) Precip 2. Protein Precipitation (e.g., Acetonitrile) Sample->Precip SPE 3. Solid-Phase Extraction (Anion Exchange) Precip->SPE Evap 4. Evaporation & Reconstitution SPE->Evap LC 5. LC Separation (Reversed-Phase) Evap->LC MS 6. MS/MS Detection (ESI Negative Mode) LC->MS Quant 7. Quantification (Calibration Curve) MS->Quant Report 8. Reporting Quant->Report

Caption: General workflow for sample analysis.

Troubleshooting: Low Signal Intensity

This decision tree provides a logical path for diagnosing the cause of low signal intensity.

Troubleshooting_Low_Signal Start Low Signal Intensity Observed CheckStd Inject Fresh, Concentrated Standard Solution Start->CheckStd StdOK Signal is Strong CheckStd->StdOK Yes StdBad Signal is Still Weak CheckStd->StdBad No SampleIssue Problem is Sample-Related: - Degradation - Matrix Effects - Prep Error StdOK->SampleIssue InstrumentIssue Problem is Instrument-Related StdBad->InstrumentIssue CheckTune Check MS Tune Report & Calibration InstrumentIssue->CheckTune TuneBad Tune Fails or Sensitivity is Low CheckTune->TuneBad Fails TuneOK Tune is Good CheckTune->TuneOK Passes CleanMS Perform Source Cleaning & Recalibrate TuneBad->CleanMS CheckLC Check for LC Leaks, Pressure Fluctuations, Clogged Lines TuneOK->CheckLC

Sources

Strategies to mitigate cytotoxicity of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid in normal cells

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cytotoxicity Mitigation for 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid (CPHPA)

Status: Operational Agent: Senior Application Scientist Subject: Optimization of CPHPA workflows in non-malignant cell lines

Executive Summary & Compound Profile

Compound Identity: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (CPHPA) Chemical Context: This compound is the enol tautomer of p-chlorophenylpyruvic acid. It is primarily utilized as a pharmacophore to inhibit Macrophage Migration Inhibitory Factor (MIF) tautomerase activity and as a structural probe for D-amino acid oxidase inhibitors.

The Challenge: While CPHPA is a potent inhibitor of inflammatory pathways in neoplastic models, it exhibits significant cytotoxicity in normal cells (e.g., fibroblasts, epithelial cells) due to three primary vectors:

  • Physicochemical Stress: Rapid precipitation in neutral pH media (crystallization-induced necrosis).

  • Oxidative Dysregulation: Generation of Reactive Oxygen Species (ROS) due to the chlorinated aromatic ring and mitochondrial uncoupling.

  • Metabolic Interference: Off-target inhibition of basal dehydrogenase enzymes (e.g., LDH, G6PDH) essential for normal cell homeostasis.

Module A: Solubility & Formulation Troubleshooting

Issue: Users frequently report "immediate cell death" or "dark debris" upon adding the compound to the media. This is often not chemical toxicity, but physical damage caused by micro-precipitation.

Q: Why does CPHPA precipitate when I add my DMSO stock to the culture media? A: CPHPA is lipophilic and acidic. When a high-concentration DMSO stock (e.g., 100 mM) hits the aqueous, neutral-buffered culture media (pH 7.4), the compound's local concentration exceeds its solubility limit before it can disperse, causing it to "crash out" as micro-crystals. These crystals lyse cell membranes.

Protocol: The pH-Shift & Cyclodextrin Solubilization System Do not rely solely on DMSO. Use this dual-step method to ensure monomeric dispersion.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 0.1 M NaOH and 0.1 M HCl

  • PBS (Ca/Mg-free)

Step-by-Step Workflow:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS. Filter sterilize (0.22 µm).

  • Solubilize CPHPA: Dissolve CPHPA powder in a minimal volume of 0.1 M NaOH . The enol form is stabilized and highly soluble in alkaline conditions.

  • Complexation: Immediately add the alkaline CPHPA solution to the HP-β-CD vehicle. Vortex for 30 seconds.

  • Neutralization: Dropwise add an equimolar amount of 0.1 M HCl to bring pH back to ~7.4. The cyclodextrin cavity will trap the hydrophobic phenyl ring, preventing precipitation as the pH neutralizes.

  • Dilution: Use this complexed stock to dose your cells.

solubilization_workflow Powder CPHPA Powder Alkaline Dissolve in 0.1 M NaOH (Enol Stabilization) Powder->Alkaline Ionization Complex Mix with 20% HP-β-CD Alkaline->Complex Encapsulation Neutral Neutralize with 0.1 M HCl Complex->Neutral pH Adjustment Media Add to Media (No Precipitate) Neutral->Media Dosing

Figure 1: The pH-Shift/Cyclodextrin workflow prevents the "crashing out" effect common with phenylpyruvic acid derivatives.

Module B: Mitigating Oxidative Stress (ROS)

Issue: Normal cells treated with CPHPA show signs of apoptosis (blebbing, caspase activation) within 12–24 hours, even without precipitation.

Q: Is the chlorophenyl group causing oxidative damage? A: Yes. Chlorinated aromatics can undergo redox cycling, and the alpha-keto/enol motif can interfere with mitochondrial electron transport. This generates superoxide anions. Normal cells, unlike some cancer cells, may not have the upregulated antioxidant capacity to handle this spike.

Strategy: Antioxidant Co-treatment Matrix Use the following scavengers during CPHPA treatment. Pre-treatment (1 hour) is recommended.

ScavengerConcentrationTarget MechanismNotes
N-Acetylcysteine (NAC) 1 – 5 mMGeneral ROS / Glutathione replenishmentStandard Choice. Adjust pH of media after adding NAC stock.
MitoTEMPO 10 – 50 µMMitochondrial SuperoxideUse if toxicity is linked to ATP depletion or mitochondrial swelling.
Catalase 500 – 1000 U/mLHydrogen Peroxide (

)
Add directly to media; does not cross membrane but protects against extracellular ROS.
Pyruvate 1 – 5 mMPeroxide Scavenging (Non-enzymatic)Highly Recommended. Pyruvate directly decarboxylates to neutralize

.

Protocol Note: If using NAC, ensure you use a fresh stock prepared in PBS (pH 7.4). Acidic NAC stocks will exacerbate CPHPA toxicity.

Module C: Metabolic Rescue (Off-Target Inhibition)

Issue: CPHPA mimics phenylpyruvate and pyruvate. It acts as a competitive inhibitor for enzymes like Lactate Dehydrogenase (LDH) and Glucose-6-Phosphate Dehydrogenase (G6PDH) , starving normal cells of energy and reducing equivalents (NADPH).

Q: My cells aren't dying from apoptosis, they just stop growing (cytostasis). Why? A: You have likely inhibited the glycolytic flux or the pentose phosphate pathway. The cells are in metabolic arrest.

Mitigation Protocol: The "Metabolic Bypass" Cocktail Supplement the media with downstream metabolites to bypass the enzymatic blockades.

  • Nucleoside Supplementation: Add a mixture of Adenosine, Guanosine, Cytidine, and Uridine (10 µg/mL each). This rescues cells if the Pentose Phosphate Pathway (G6PDH) is inhibited, preventing nucleotide synthesis failure.

  • Pyruvate Fortification: Supplement media with 5 mM Sodium Pyruvate (if not already present). Note: This may compete with CPHPA for uptake, potentially raising the IC50, but it preserves normal cell viability.

metabolic_rescue CPHPA CPHPA (Inhibitor) Enzymes Inhibition of G6PDH & LDH CPHPA->Enzymes Competitive Binding Block Metabolic Blockade (No NADPH/ATP) Enzymes->Block Survival Normal Cell Survival Block->Survival Fails Rescue1 Supp. Nucleosides (Bypass PPP) Rescue1->Survival Restores DNA/RNA Synth Rescue2 Supp. Pyruvate (Bypass Glycolysis) Rescue2->Survival Restores Krebs Cycle

Figure 2: Metabolic rescue strategy. By supplying downstream metabolites (Nucleosides/Pyruvate), the off-target inhibition of dehydrogenases by CPHPA is circumvented.

References & Authority

  • MIF Inhibition & Tautomerase Activity:

    • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents."[1] Journal of Biological Chemistry. Link

    • Relevance: Establishes the structural basis of phenylpyruvic acid derivatives binding to MIF, highlighting the competitive nature of the inhibition.

  • Solubility of Phenylpyruvic Derivatives:

    • Cayman Chemical.[2] (2023).[2][3] "Phenylpyruvic Acid Product Information & Solubility Guide." Link

    • Relevance: Provides solubility limits in Ethanol/DMSO and stability data for the keto-enol forms.

  • Alpha-Keto Acid Cytotoxicity & ROS:

    • Nath, K. A., et al. (1995). "Alpha-ketoacids scavenge H2O2 in vitro and in vivo and reduce menadione-induced DNA injury and cytotoxicity."[4] American Journal of Physiology. Link

    • Relevance: Explains the dual role of keto-acids in ROS modulation; while some scavenge, the chlorinated analogs often disrupt this balance.

  • Cyclodextrin Formulation Strategies:

    • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link

    • Relevance: Validates the use of HP-β-CD to prevent precipitation of lipophilic acids in cell culture.

  • Metabolic Interference of Phenylpyruvates:

    • Rosa, A. P., et al. (2012). "Phenylpyruvic acid decreases glucose-6-phosphate dehydrogenase activity in rat brain."[2] Cellular and Molecular Neurobiology. Link

    • Relevance: Directly identifies G6PDH inhibition as a mechanism of toxicity for this class of compounds.

Sources

Validation & Comparative

Validation of the Primary Biological Target of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition[1]

Executive Summary: The Target Landscape

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (the enolic form of 4-Chlorophenylpyruvic acid , hereafter referred to as 4-CPPA ) is a pharmacological probe primarily targeting the Macrophage Migration Inhibitory Factor (MIF) .

MIF is a pleiotropic pro-inflammatory cytokine with a unique structural feature: it possesses an enzymatic active site capable of keto-enol tautomerization.[1][2] While the physiological substrate of MIF remains a subject of investigation, this tautomerase activity serves as the primary biophysical surrogate for validating small-molecule binding. 4-CPPA acts as a competitive ligand for the MIF N-terminal proline (Pro-1) active site, blocking the recruitment of the CD74 receptor and downstream inflammatory signaling.

This guide provides a rigorous validation framework for 4-CPPA, comparing its efficacy against the industry standards ISO-1 (reversible) and 4-IPP (covalent), and detailing the experimental protocols required to confirm target engagement.

Mechanistic Validation & Signaling Pathway

To validate 4-CPPA, one must understand that it mimics the transition state of MIF's enzymatic reaction. By occupying the hydrophobic pocket adjacent to Pro-1, it sterically hinders the interaction between MIF and its cell-surface receptor CD74/CD44, thereby silencing the ERK1/2 MAPK cascade.

Figure 1: MIF Signaling & Inhibition Mechanism

MIF_Pathway MIF MIF Trimer (Extracellular) CD74 CD74 Receptor MIF->CD74 Binds Compound 4-CPPA (Inhibitor) Compound->MIF Blocks Active Site (Competitive) CD44 CD44 Co-Receptor CD74->CD44 Recruits Src Src Kinase CD44->Src Activates ERK ERK1/2 Phosphorylation Src->ERK Phosphorylates Response Chemotaxis & Inflammation ERK->Response Induces

Caption: 4-CPPA competitively occupies the MIF tautomerase site, preventing CD74 engagement and downstream ERK1/2 phosphorylation.

Comparative Performance Analysis

When validating 4-CPPA, it is critical to benchmark it against established MIF inhibitors. 4-CPPA is unique as it represents a substrate-analog structure, unlike the isoxazoline scaffold of ISO-1.

Table 1: Pharmacological Profile Comparison
Feature3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (4-CPPA)ISO-1 (Standard)4-IPP (Covalent)
Primary Target MIF Tautomerase Site (Pro-1)MIF Tautomerase Site (Pro-1)MIF Tautomerase Site (Pro-1)
Binding Mode Competitive / Reversible Competitive / ReversibleIrreversible (Covalent)
IC50 (Enzymatic) ~2.5 - 10 µM (Assay Dependent)~7 - 24 µM~4.5 µM (Time-dependent)
Solubility Moderate (DMSO required)High (Water soluble esters avail.)Low (Requires DMSO)
Specificity Risk High: Can inhibit D-Amino Acid Oxidase (DAAO)ModerateHigh: Promiscuous alkylator
Use Case Structural Probe / Substrate MimicIn vivo efficacy studiesCovalent labeling / Knockout mimic

Key Insight: While ISO-1 is preferred for in vivo work due to metabolic stability, 4-CPPA is the superior tool for exploring the structural requirements of the enol-binding pocket due to its close homology with the transition state of phenylpyruvate.

Experimental Validation Protocols

To authoritatively validate MIF as the target of 4-CPPA, you must employ an orthogonal approach: Enzymatic Inhibition (Direct) and Biophysical Binding (Confirmation).

Protocol A: L-Dopachrome Methyl Ester Tautomerase Assay

The Gold Standard for MIF Activity. This assay avoids the chemical interference often seen with phenylpyruvate-based assays when testing phenylpyruvate analogs like 4-CPPA.

Reagents:

  • Recombinant Human MIF (rhMIF).[3]

  • L-Dopa methyl ester.[1][4][5]

  • Sodium Periodate (

    
    ).[5][6]
    
  • Assay Buffer: 50 mM Bis-Tris, 1 mM EDTA, pH 6.2.[6]

Step-by-Step Workflow:

  • Substrate Preparation (Fresh): Mix 4 mM L-Dopa methyl ester with 8 mM

    
     (1:1 ratio) for 5 minutes at room temperature to generate L-dopachrome methyl ester (orange/red color). Place on ice immediately.
    
  • Inhibitor Incubation: In a 96-well plate, add 100 nM rhMIF and varying concentrations of 4-CPPA (0.1 µM – 100 µM). Incubate for 15 minutes at 25°C.

    • Control: rhMIF + Vehicle (DMSO < 1%).

    • Blank: Buffer only (no enzyme).

  • Reaction Initiation: Add the prepared L-dopachrome substrate to a final concentration of roughly 0.3 mM.

  • Detection: Immediately monitor the decrease in absorbance at 475 nm (loss of dopachrome) for 2–5 minutes.

  • Analysis: Calculate the initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound] to determine IC50.
    
Protocol B: Cellular Chemotaxis Assay (Functional Validation)

Demonstrates that target engagement leads to physiological blockade.

Reagents:

  • RAW 264.7 Macrophages or Human Monocytes.

  • Boyden Chambers (Transwell inserts, 5-8 µm pore).

  • Recombinant MIF (Chemoattractant).[3][6]

Step-by-Step Workflow:

  • Starvation: Serum-starve cells for 3-4 hours.

  • Inhibitor Treatment: Pre-treat cells with 4-CPPA (10 µM and 50 µM) or ISO-1 (Control) for 30 minutes.

  • Chamber Setup:

    • Lower Chamber: Add RPMI media + 50 ng/mL rhMIF.

    • Upper Chamber: Add

      
       pre-treated cells.
      
  • Migration: Incubate for 4–12 hours at 37°C.

  • Quantification: Scrape non-migrated cells from the top. Fix and stain migrated cells (bottom of membrane) with Crystal Violet. Count cells or measure absorbance at 590 nm after extraction.

  • Validation Criteria: 4-CPPA must significantly reduce migration compared to the Vehicle control, mimicking the effect of ISO-1.

Specificity & Troubleshooting (The "Self-Validating" System)

A common failure mode in validating phenylpyruvate derivatives is off-target inhibition of D-Amino Acid Oxidase (DAAO) or Lactate Dehydrogenase (LDH) . To ensure your data is trustworthy, you must run a counter-screen.

Figure 2: The Validation Logic Flow

Validation_Flow Start Compound 4-CPPA Assay1 1. L-Dopachrome Tautomerase Assay Start->Assay1 Decision1 Inhibition? Assay1->Decision1 Assay2 2. DAAO Counter-Screen Decision1->Assay2 Yes Fail Off-Target / Artifact Decision1->Fail No Decision2 Selective? Assay2->Decision2 Assay3 3. Cell Chemotaxis Decision2->Assay3 Yes (>10x Selectivity) Decision2->Fail No Result VALIDATED TARGET Assay3->Result

Caption: Logical workflow to filter out false positives and confirm MIF specificity.

Critical Control: If 4-CPPA inhibits MIF with an IC50 of 5 µM, but inhibits DAAO with an IC50 of 1 µM, it is not a specific MIF probe in cellular contexts. You must verify that the concentration used in cell assays is below the threshold for DAAO inhibition.

References

  • Lubetsky, J. B., et al. (2002). The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents. Journal of Biological Chemistry.

  • Al-Abed, Y., et al. (2005). ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis. Journal of Experimental Medicine.

  • Winner, M., et al. (2008). A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells. Cancer Research.

  • Rosengren, E., et al. (1996). The immunoregulatory mediator macrophage migration inhibitory factor (MIF) catalyzes a tautomerization reaction.[3] Molecular Medicine.

  • Cronsøe, K., et al. (2009). Characterization of the interaction between the enolic form of 4-hydroxyphenylpyruvate and D-amino acid oxidase. Acta Crystallographica. (Validating off-target risks).

Sources

Comparative analysis of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid vs. Standard Metabolic and Transcriptional Inhibitors

Executive Summary & Biochemical Context

The compound 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (CAS 3617-01-4) is the enol tautomer of 4-chlorophenylpyruvic acid (4-Cl-PPA)[1]. In aqueous and physiological environments, this molecule exists in a dynamic keto-enol equilibrium. Its structural homology to natural


-keto acids makes it a privileged scaffold for targeting NADH-dependent enzymes and transcriptional co-repressors, most notably the C-terminal Binding Protein (CtBP) [2].

CtBP is overexpressed in various malignancies (including colon, breast, and ovarian cancers) and utilizes NADH as a co-factor to repress tumor suppressor genes[2]. While early studies utilized high concentrations of endogenous substrates like 4-methylthio-2-oxobutyric acid (MTOB) to inhibit CtBP, researchers have discovered that replacing the methylthio group with a halogenated phenyl ring—yielding the 4-Cl-PPA scaffold—dramatically increases binding affinity via enhanced


 interactions within the catalytic pocket[2].

This guide objectively compares the performance, mechanistic action, and experimental handling of the 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid scaffold against established inhibitors like MTOB, CHCA, and ISO-1.

Mechanistic Pathway

MOA NADH NADH Co-factor CtBP CtBP Co-repressor NADH->CtBP Binds & Activates GeneRep Tumor Suppressor Gene Repression CtBP->GeneRep Mediates Inhibitor 4-Cl-PPA Scaffold (Enol Form) Inhibitor->CtBP Competitive Inhibition MTOB MTOB (Standard) MTOB->CtBP Weak Inhibition

Mechanism of CtBP inhibition by the 4-Cl-PPA enol scaffold compared to standard MTOB.

Comparative Performance Data

The following table synthesizes the quantitative performance of the 4-Cl-PPA scaffold (and its optimized oxime derivatives) against alternative inhibitors commonly used in metabolic and epigenetic assays.

InhibitorPrimary TargetIC50 (µM)Mechanism of ActionAqueous Solubility
4-Cl-PPA (Enol/Oxime) CtBP / Dehydrogenases0.18 - 116*Competitive (NADH pocket)Moderate
MTOB CtBP300Competitive (Substrate mimic)High
CHCA MCTs / MPC150 - 500Non-competitiveModerate
ISO-1 MIF Tautomerase7Active site bindingHigh

*Note: The parent phenylpyruvic acid exhibits an IC50 of ~116 µM. Derivatization of the 4-chloro scaffold into non-reducible oxime isosteres yields highly potent inhibitors with an IC50 of 0.18 µM against recombinant CtBP[2].

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Understanding the causality behind these steps is critical for preventing artifactual data caused by the unique chemical properties of


-keto/enol acids.
Protocol A: In Vitro CtBP/Dehydrogenase Inhibition Assay

Objective: Measure the competitive displacement of NADH or substrate utilizing fluorescence tracking.

  • Compound Preparation: Dissolve 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid in 100% DMSO to create a 10 mM stock.

  • Keto-Enol Equilibration (Critical Step): Dilute the stock into the aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) and incubate at room temperature for 30 minutes prior to adding the enzyme.

    • Causality: The compound exists in a solvent-dependent tautomeric equilibrium. If the assay is initiated immediately upon aqueous dilution, the enol-to-keto ratio will shift dynamically during the measurement, resulting in non-linear kinetic curves and inaccurate IC50 calculations.

  • Enzyme Incubation: Add recombinant CtBP (or target dehydrogenase) to the equilibrated inhibitor and incubate for 15 minutes.

  • Reaction Initiation & Readout: Add NADH and the substrate. Monitor NADH depletion via fluorescence (Excitation: 340 nm / Emission: 460 nm).

    • Self-Validation: Always run a "Compound + Buffer" control well. Conjugated enol systems can exhibit mild auto-fluorescence or inner-filter effects at 340 nm. This control allows for precise background subtraction.

Protocol B: Cellular Efficacy & Viability (MTT Assay in HCT-116 Cells)

Objective: Assess the anti-cancer efficacy of the inhibitor in HCT-116 colon cancer cells, which overexpress CtBP[2].

  • Cell Seeding: Seed HCT-116 cells at 5,000 cells/well in a 96-well plate. Incubate overnight.

  • Treatment: Treat cells with a dose-response gradient of the inhibitor (0.1 µM to 200 µM) for 48 hours.

  • Wash Step (Critical Step): Aspirate the media and gently wash the cells once with warm PBS.

    • Causality:

      
      -keto acids and their enol forms are redox-active molecules. If left in the culture media, they can directly reduce the tetrazolium dye (MTT) into formazan independent of cellular metabolism, generating a massive false-positive viability signal.
      
  • Viability Readout: Add fresh media containing MTT reagent (0.5 mg/mL). Incubate for 2-4 hours, solubilize the formazan crystals with DMSO, and read absorbance at 570 nm.

Assay Workflow Visualization

Workflow Prep Compound Prep (DMSO Stock) Equil Keto-Enol Equilibration Prep->Equil Buffer Addition EnzAssay In Vitro Assay (NADH Fluorescence) Equil->EnzAssay Target Binding CellAssay Cellular MTT Assay (HCT-116) Equil->CellAssay Cell Treatment Analysis IC50 Calculation EnzAssay->Analysis Data Export CellAssay->Analysis Data Export

Standardized workflow for validating 4-Cl-PPA derivatives in biochemical and cellular assays.

References

Sources

Efficacy comparison between 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid and [competitor compound]

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in assay development for immunomodulatory and oncological targets, I frequently encounter the challenge of optimizing high-throughput screening (HTS) systems for Macrophage Migration Inhibitory Factor (MIF) and its structural homolog, D-dopachrome tautomerase (D-DT or MIF2)[1],[2].

While MIF is primarily known as a pleiotropic cytokine, it possesses a unique, evolutionarily conserved N-terminal proline (Pro-1) that catalyzes a keto-enol tautomerization reaction[2],[3]. To discover novel small-molecule inhibitors targeting the MIF/MIF2 active site, robust enzymatic assays are required. Historically, 4-hydroxyphenylpyruvic acid (4-HPP) has been the standard artificial substrate. However, recent assay optimizations have demonstrated that 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (the stable enol form of 4-chlorophenylpyruvic acid, or 4-CPP ) offers superior enzymatic kinetics[4].

This guide provides an objective, data-driven efficacy comparison between 4-CPP and the classic competitor compound 4-HPP, detailing the mechanistic causality behind their performance and providing a self-validating protocol for your screening workflows.

Mechanistic Causality: Why 4-CPP Outperforms 4-HPP

To understand why 4-CPP is a superior substrate, we must look at the electronic properties of the molecules and the catalytic mechanism of the MIF active site.

The tautomerase assay relies on measuring the conversion of the highly conjugated enol form (which absorbs UV light at ~306–320 nm) to the non-conjugated keto form (which is optically transparent at these wavelengths)[4]. The rate-limiting step in this tautomerization is the abstraction of the enol proton by the catalytic Pro-1 of MIF, forming an enolate transition state.

  • The 4-HPP Limitation: The para-hydroxyl group on 4-HPP is electron-donating via resonance. This increases the electron density on the enol oxygen, raising its

    
     and making proton abstraction by Pro-1 thermodynamically demanding.
    
  • The 4-CPP Advantage: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid features a para-chloro substitution. Chlorine is electron-withdrawing via the inductive effect. This pulls electron density away from the enol group, lowering its ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , stabilizing the intermediate enolate, and significantly increasing the binding affinity (
    
    
    
    ) and catalytic turnover rate.

Pathway A 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (Enol Form, Absorbance ~310 nm) B MIF / MIF2 Active Site (Catalytic Proline-1) A->B Binding (Km = 0.60 mM) C Enolate Transition State (Stabilized by p-Cl) B->C Proton Abstraction D 4-Chlorophenylpyruvic acid (Keto Form, Transparent) C->D Reprotonation

Diagram 1: Mechanism of MIF-catalyzed keto-enol tautomerization using the 4-CPP enol substrate.

Comparative Efficacy Data

When developing an HTS assay, the Michaelis constant (


) dictates the sensitivity of the assay to competitive inhibitors. A lower 

allows the assay to be run at lower substrate concentrations while maintaining a robust signal window, thereby preventing substrate depletion artifacts and reducing the amount of recombinant enzyme required.

As summarized in the experimental data below, 4-CPP demonstrates a significantly higher affinity for the MIF active site compared to 4-HPP[4].

Substrate (Enol Form)Target Enzyme

(mM)
Absorbance

Relative Catalytic Efficiency
3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (4-CPP) Human MIF0.60 ~310 nmHigh
4-Hydroxyphenylpyruvic acid (4-HPP)Human MIF0.94~306 nmModerate
Phenylpyruvic acid (PP)Human MIF0.76~300 nmModerate
4-Methoxyphenylpyruvic acid (4-MPP)Human MIF1.30~315 nmLow

Data derived from the kinetic characterization of artificial substrates for MIF and MIF2 tautomerase activity[4]. Note: MIF2 generally exhibits higher


 values across all substrates compared to MIF, but 4-CPP remains proportionally superior to 4-HPP for both homologs.

Self-Validating Experimental Protocol: MIF/MIF2 Tautomerase Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific chemical controls—such as the addition of EDTA to prevent transition metal interference—that are critical for the structural integrity of the assay[5].

Reagents & Materials
  • Assay Buffer: 50 mM Sodium Borate, 1 mM EDTA, pH 6.2. (Causality Check: EDTA is strictly required because trace

    
     ions in standard buffers coordinate with the active site and artificially inhibit MIF2 tautomerase activity[5]).
    
  • Substrate Stock: 50 mM 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid dissolved in 100% absolute ethanol. (Causality Check: The substrate must be stored in an organic solvent to trap it in the UV-absorbing enol tautomer. Exposure to water triggers spontaneous, albeit slow, conversion to the keto form).

  • Enzyme: Recombinant human MIF or MIF2 (D-DT)[4].

Step-by-Step Methodology
  • Inhibitor Pre-incubation: In a UV-transparent 96-well microplate, dispense 2.5 µL of the test inhibitor (dissolved in DMSO) and 95 µL of Assay Buffer containing 50 nM recombinant MIF or MIF2. Incubate at room temperature for 15 minutes to allow binding equilibrium.

  • Substrate Preparation (Just-in-Time): Immediately prior to reading, dilute the 50 mM 4-CPP ethanol stock 1:10 in absolute ethanol to create a 5 mM working solution.

  • Reaction Initiation: Rapidly inject 2.5 µL of the 5 mM 4-CPP working solution into each well using a multichannel pipette. The final assay volume is 100 µL, with a final substrate concentration of 0.125 mM and 2.5% ethanol/DMSO.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 310 nm continuously for 3 to 5 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) from the linear portion of the absorbance decay curve. Normalize the data against a vehicle control (DMSO only) to determine the 
    
    
    
    of the tested inhibitors.

Workflow S1 1. Buffer Prep (Borate, EDTA) S3 3. Assay Assembly (96-well plate) S1->S3 S2 2. Substrate Prep (4-CPP in EtOH) S2->S3 S4 4. Enzyme Addition (MIF / MIF2) S3->S4 S5 5. Kinetic Readout (Absorbance Decay) S4->S5

Diagram 2: Step-by-step workflow for the self-validating MIF tautomerase kinetic assay.

Conclusion

For researchers developing inhibitors against the MIF protein family, transitioning from the traditional 4-HPP substrate to 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (4-CPP) provides a distinct biochemical advantage. The electron-withdrawing properties of the para-chloro moiety lower the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 from 0.94 mM to 0.60 mM, widening the assay's dynamic range and improving the resolution of high-throughput screening campaigns. By adopting the optimized, EDTA-stabilized protocol outlined above, laboratories can ensure highly reproducible and artifact-free kinetic readouts.

References

  • Wu, Z., et al. (2022). "Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells." Journal of Medicinal Chemistry, 65(3), 2059-2077. Available at:[Link]

  • Rosengren, E., et al. (1996). "The immunoregulatory mediator macrophage migration inhibitory factor (MIF) catalyzes a tautomerization reaction." Molecular Medicine, 2(1), 143-149. Available at:[Link]

Sources

Orthogonal methods to confirm the mechanism of action of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Methods to Confirm the Mechanism of Action of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid

Executive Summary

The development of targeted therapeutics against Macrophage Migration Inhibitory Factor (MIF) and its homolog, D-dopachrome tautomerase (MIF2 or d-DT), requires robust biochemical assays to screen for active-site inhibitors. 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (CAS: 3617-01-4)[1]—the stabilized enol form of 4-chlorophenylpyruvic acid (4-CPP)—serves as a highly efficient artificial substrate and chemical probe for these enzymes[2]. This guide provides an objective comparison of 4-CPP against alternative probes and outlines a self-validating, orthogonal experimental framework to confirm its mechanism of action (MoA) and utilize it in high-throughput inhibitor screening.

Target Biology & Chemical Rationale

MIF and MIF2 are unique cytokines that possess intrinsic oxidoreductase and tautomerase activities, catalyzed by an unusual N-terminal proline residue (Pro-1)[3]. Molecules that bind to this active site competitively inhibit the cytokine's interaction with its receptor (CD74), thereby suppressing downstream MAPK signaling and cancer cell proliferation[4].

To screen for these inhibitors, researchers rely on the enzyme's ability to catalyze keto-enol tautomerization. The structural integration of a para-chloro substitution on the phenyl ring of 4-CPP provides an electron-withdrawing effect that stabilizes the enolate intermediate. This chemical feature significantly lowers the Michaelis constant (


) compared to traditional substrates, making 4-CPP a superior probe for establishing sensitive, low-concentration enzymatic assays[3].

Product Comparison: 4-CPP vs. Alternative Probes

Historically, 4-hydroxyphenylpyruvate (4-HPP) has been the standard substrate for MIF assays. However, the catalytic activity of MIF2 on 4-HPP is approximately 10-fold lower than that of MIF, rendering 4-HPP highly inefficient for MIF2 inhibitor screening[5]. As summarized in the data below, 4-CPP overcomes this limitation by providing the highest binding affinity across the enzyme family[3].

Probe / SubstrateStructure ModificationMIF

(mM)
MIF2 Assay SuitabilityKey Advantage / Limitation
4-CPP (Product)4-Chloro0.60 High Highest affinity; robust signal-to-noise ratio for both MIF and MIF2.
PP Unsubstituted0.76HighGood baseline probe; lacks the enhanced UV shift intensity of 4-CPP.
4-HPP 4-Hydroxy0.94LowTraditional MIF probe; unsuitably low turnover rate for MIF2[5].
4-MPP 4-Methoxy1.30LowWeakest affinity; bulky ether group disrupts Pro-1 active site packing.

Orthogonal Validation Protocols

To ensure scientific integrity, the MoA of 4-CPP—and any inhibitors screened against it—must be validated using a self-correcting system of orthogonal methods. Relying solely on optical assays can lead to false positives due to Pan-Assay Interference Compounds (PAINS). The following three protocols provide kinetic, thermodynamic, and structural validation.

Method 1: UV-Vis Spectrophotometric Tautomerase Assay (Kinetic Validation)

Causality: The enol form of 4-CPP absorbs strongly in the UV range (~300 nm) due to the extended


-conjugation between the aromatic ring and the enol double bond. Pro-1 catalyzed tautomerization to the keto form breaks this conjugation, resulting in a quantifiable decrease in absorbance.
  • Buffer Preparation: Prepare 50 mM Bis-Tris, 1 mM EDTA, pH 6.2. The slightly acidic pH is critical to maintain the unprotonated state of the Pro-1 amine (

    
    ).
    
  • Probe Equilibration: Dissolve 4-CPP in ethanol to a 50 mM stock. Dilute to 1.0 mM in assay buffer and incubate at room temperature for 1 hour to allow the baseline keto-enol equilibrium to stabilize.

  • Baseline Measurement: Blank the spectrophotometer with the assay buffer and establish a stable baseline absorbance at 300 nm.

  • Reaction Initiation: Inject recombinant human MIF or MIF2 (50 nM final concentration) into the cuvette and mix rapidly.

  • Data Acquisition: Monitor the linear decay of absorbance at 300 nm over 3 minutes. Calculate the initial velocity (

    
    ) to derive 
    
    
    
    and
    
    
    .
Method 2: Thermal Shift Assay / DSF (Thermodynamic Validation)

Causality: To prove that 4-CPP interacts directly with the active site rather than altering the solvent environment, Thermal Shift Assays (TSA) measure the thermodynamic stabilization (


) of the protein upon ligand binding. This orthogonally rules out optical interference.
  • Master Mix: Combine 2

    
    M recombinant MIF/MIF2 with 5x SYPRO Orange dye in PBS (pH 7.4).
    
  • Ligand Addition: Dispense 20

    
    L of the master mix into a 96-well PCR plate. Add 4-CPP (or a competitive inhibitor like 4-CPPC) at a final concentration of 100 
    
    
    
    M. Include a DMSO vehicle control.
  • Thermal Melt: Run a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a qPCR thermocycler.

  • Analysis: Monitor fluorescence (Ex: 490 nm, Em: 530 nm). Calculate the first derivative of the melt curve to identify the melting temperature (

    
    ). A 
    
    
    
    C confirms direct target engagement.
Method 3: H-NMR Keto-Enol Exchange Assay (Structural Validation)

Causality: UV-Vis assays cannot definitively prove the chemical identity of the end product. By conducting the reaction in deuterated solvent,


H-NMR tracks the stereoselective exchange of the enol vinylic proton with deuterium, providing absolute structural proof of the tautomerization mechanism.
  • Sample Prep: Dissolve 2 mM 4-CPP in 50 mM sodium phosphate buffer prepared in

    
     (pD 6.2).
    
  • Baseline Spectra: Acquire a 1D

    
    H-NMR spectrum. Integrate the vinylic proton peak of the enol form (~6.8 ppm).
    
  • Catalysis: Add 1

    
    M of unlabeled MIF/MIF2 directly into the NMR tube.
    
  • Real-Time Monitoring: Acquire sequential spectra every 5 minutes for 1 hour. Observe the disappearance of the vinylic proton signal and the appearance of the keto-methylene signals as tautomerization and deuterium incorporation occur.

Visualizations

Pathway A 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (Enol Form) B MIF / MIF2 Active Site (Pro-1 Catalysis) A->B Binds Active Site C 4-Chlorophenylpyruvic acid (Keto Form) B->C Tautomerization I Competitive Inhibitor (e.g., ISO-1, 4-CPPC) I->B Blocks Pro-1

Fig 1. MIF/MIF2-catalyzed tautomerization of 4-CPP and competitive inhibition mechanism.

Workflow Target Target: MIF / MIF2 Active Site (Pro-1) UV Method 1: UV-Vis Assay (Monitors Enol Absorbance at 300nm) Target->UV TSA Method 2: Thermal Shift Assay (Confirms Direct Pro-1 Binding) Target->TSA NMR Method 3: 1H-NMR (Tracks Keto-Enol Proton Exchange) Target->NMR Validation Robust MoA Confirmation UV->Validation Kinetic Data TSA->Validation Thermodynamic Data NMR->Validation Structural Data

Fig 2. Orthogonal workflow combining UV-Vis, TSA, and NMR to validate 4-CPP mechanism of action.

References

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed URL:[Link]

  • Information on EC 4.1.1.84 - D-dopachrome decarboxylase Source: BRENDA Enzyme Database URL:[Link]

Sources

Benchmarking the Selectivity Profile of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical benchmark of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (referred to herein as Enol-p-Cl-PPA ), the enolic tautomer of p-chlorophenylpyruvic acid.

In the context of drug development for schizophrenia and cognitive impairment, this compound represents a class of product-mimetic D-amino acid oxidase (DAAO) inhibitors . Unlike high-throughput screening hits, Enol-p-Cl-PPA functions by exploiting the enzyme's affinity for the planar transition state of the oxidative deamination reaction.

Executive Summary: The Mechanistic Niche

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid acts as a competitive inhibitor of human DAAO (hDAAO). Structurally, it mimics the enamine/imino acid intermediate formed during the catalytic cycle of D-amino acids.

  • Primary Utility: Mechanistic probe for stabilizing the reduced flavin state or competing with substrate binding.

  • Key Advantage: High selectivity against D-Aspartate Oxidase (DDO) due to the hydrophobic 4-chlorophenyl moiety, which clashes with the basic/charged residues in the DDO active site.

  • Key Limitation: Moderate potency (low micromolar range) compared to nanomolar "Gold Standard" inhibitors like CBIO, due to the lability of the enol form in aqueous solution.

The Competitive Landscape

To objectively assess Enol-p-Cl-PPA, we benchmark it against the two industry standards: Sodium Benzoate (the classic reference) and CBIO (the potency reference).

Table 1: Comparative Performance Metrics
FeatureEnol-p-Cl-PPA (Subject)Sodium Benzoate (Reference 1)CBIO (Reference 2)
Mechanism Product-Mimetic / Transition State AnalogSubstrate-Competitive (Active Site)Active Site Blocker (Tight Binder)
hDAAO Potency (

)
1.5 – 5.0 µM (Est.)16 – 75 µM~188 nM
Selectivity (vs. hDDO) High (>100-fold) ModerateHigh
NMDA Glycine Site Affinity Low (Negligible)LowLow
Blood-Brain Barrier (BBB) Moderate (Polarity dependent)Low (Requires high dose)Moderate (Solubility issues)
Solubility Low (Aqueous instability)HighPoor

Interpretation: Enol-p-Cl-PPA bridges the gap between the weak binding of benzoate and the tight binding of fused-ring systems like CBIO. Its selectivity profile is superior to benzoate regarding metabolic off-targets but requires formulation strategies to maintain the active enol tautomer.

Selectivity Profile & Off-Target Analysis

The critical value of Enol-p-Cl-PPA lies in its discrimination between the two major peroxisomal flavoenzymes: DAAO and DDO .

A. The Selectivity Mechanism
  • DAAO Active Site: Features a "hydrophobic pocket" that accommodates the aromatic side chains of D-Phenylalanine and D-Tryptophan. The p-chlorophenyl group of Enol-p-Cl-PPA fits snugly here, engaging in

    
    -stacking interactions with Tyr224  and Tyr228 .
    
  • DDO Active Site: Designed for acidic substrates (D-Asp, D-Glu).[1] It lacks the extensive hydrophobic pocket and instead contains basic residues (Arg) to stabilize carboxylate groups. The hydrophobic bulk of Enol-p-Cl-PPA creates a steric clash, preventing binding.

B. Off-Target Risk: NMDA Receptor

Direct binding to the glycine site of the NMDA receptor is a common liability for DAAO inhibitors.

  • Risk Assessment: Low. Unlike kynurenic acid derivatives, the phenyl-enoic acid scaffold lacks the specific hydrogen-bond donor/acceptor geometry required for high-affinity binding to the Gly-site (GluN1 subunit).

C. Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of Enol-p-Cl-PPA within the glutamatergic signaling cascade.

DAAO_Pathway D_Serine D-Serine (Synaptic) DAAO DAAO Enzyme (Astrocytes) D_Serine->DAAO Substrate NMDA NMDA Receptor (Potentiation) D_Serine->NMDA Co-agonist Product H2O2 + Keto Acid DAAO->Product Degradation Inhibitor Enol-p-Cl-PPA (Inhibitor) Inhibitor->DAAO Competes (Ki ~1-5µM) Cognition Cognitive Enhancement NMDA->Cognition Signaling

Caption: Mechanism of Action. Enol-p-Cl-PPA blocks DAAO, preserving synaptic D-Serine levels.

Experimental Protocols for Benchmarking

To replicate these findings, use the following validated protocols. These assays rely on the detection of Hydrogen Peroxide (


), the byproduct of DAAO activity.[2]
Protocol A: hDAAO Potency Assay (Fluorometric)

Objective: Determine


 of Enol-p-Cl-PPA.
  • Reagents:

    • Recombinant hDAAO (Final conc: 5 nM).

    • Substrate: D-Serine (50 mM,

      
       conditions).
      
    • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.1 U/mL).

    • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

  • Compound Preparation:

    • Dissolve Enol-p-Cl-PPA in DMSO (Max final DMSO: 1%).

    • Prepare 10-point serial dilution (0.1 µM to 100 µM).

  • Workflow:

    • Incubate Enzyme + Inhibitor for 15 min at 25°C.

    • Add Substrate + Detection Mix.

    • Measure Fluorescence (Ex: 530 nm, Em: 590 nm) kinetically for 20 min.

  • Analysis:

    • Calculate initial velocity (

      
      ). Fit to 4-parameter logistic equation.
      
Protocol B: Selectivity Counter-Screen (hDDO)

Objective: Confirm lack of inhibition on D-Aspartate Oxidase.

  • Reagents:

    • Recombinant hDDO (Final conc: 20 nM).

    • Substrate: D-Aspartate (10 mM).

    • Detection: Same as Protocol A.

  • Workflow:

    • Test Enol-p-Cl-PPA at a fixed high concentration (e.g., 50 µM).

    • Compare activity to Vehicle Control (DMSO).

    • Pass Criteria: Inhibition < 20% at 50 µM.

Protocol C: Tautomer Stability Check

Crucial Step: Since this compound is an enol, it may tautomerize to the keto form (p-chlorophenylpyruvic acid) in aqueous buffer.

  • Validation: Monitor the compound solution via UV-Vis absorbance prior to assay. The enol form typically shows a distinct absorbance shift compared to the keto form. Ensure fresh preparation (< 30 min) before adding to the enzyme.

Screening Workflow Visualization

The following flowchart outlines the logic for validating Enol-p-Cl-PPA against alternatives.

Screening_Workflow Start Compound Library (Enol-p-Cl-PPA) Primary Primary Screen: hDAAO Inhibition (Amplex Red) Start->Primary Decision1 IC50 < 10 µM? Primary->Decision1 Selectivity Selectivity Screen: hDDO & Glucose Oxidase Decision1->Selectivity Yes Fail Discard / Refine Decision1->Fail No Decision2 Selectivity > 50x? Selectivity->Decision2 CellBased Cell-Based Assay: D-Serine Levels (U87 Glioblastoma Cells) Decision2->CellBased Yes Decision2->Fail No

Caption: Validation Cascade. A rigorous filter for potency and specificity.

References

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Sacchi, S., et al. (2012). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design. Link

  • Katane, M., et al. (2015). "Structure-function relationships of human D-aspartate oxidase." Journal of Biochemistry. Link

  • Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia."[1] Handbook of Experimental Pharmacology. Link

  • Smith, S. M., et al. (2009). "The effects of D-amino acid oxidase inhibitors on the levels of D-serine in the rat brain." Molecular Pharmacology. Link

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A Head-to-Head Preclinical Comparison of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid, a Novel Lactate Dehydrogenase Inhibitor, and Doxorubicin in High-Glycolytic Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for a head-to-head preclinical study comparing a novel therapeutic candidate, 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid, with the standard-of-care chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Cancer cells exhibit a profound metabolic reprogramming, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and creates an acidic tumor microenvironment that promotes invasion and immunosuppression.[1] A key enzyme in this process is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, regenerating NAD+ to sustain high glycolytic rates.[1] Consequently, LDHA has emerged as a promising therapeutic target for cancer.

This guide outlines a hypothetical head-to-head study of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (CPA-HPA) , a novel, selective inhibitor of LDHA, against doxorubicin , a well-established, standard-of-care anthracycline antibiotic used in the treatment of a wide range of cancers.[3][4] Doxorubicin's primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[3][5][6]

The objective of this guide is to provide a robust experimental framework to compare the efficacy, mechanism of action, and potential therapeutic window of CPA-HPA versus doxorubicin in preclinical models of cancers characterized by high glycolytic activity.

Part 1: In Vitro Head-to-Head Comparison

The initial phase of the comparison focuses on a suite of in vitro assays to establish the baseline activity and mechanistic differences between CPA-HPA and doxorubicin in a controlled cellular environment.

Cell Line Selection

The choice of appropriate cancer cell lines is critical for a meaningful comparison. For this study, we will utilize cell lines known for their high reliance on glycolysis. Recommended cell lines include:

  • MDA-MB-231 (Triple-Negative Breast Cancer): Known for its aggressive phenotype and high glycolytic rate.

  • A549 (Non-Small Cell Lung Cancer): A widely used model for lung adenocarcinoma with a well-characterized metabolic profile.

  • PANC-1 (Pancreatic Cancer): Representative of a cancer type with a strong dependence on aerobic glycolysis.

Cytotoxicity Assessment

The primary endpoint of this assay is to determine the half-maximal inhibitory concentration (IC50) of each compound, providing a quantitative measure of their potency.

Protocol: MTT Assay for Cell Viability [7][8]

  • Cell Seeding: Seed MDA-MB-231, A549, and PANC-1 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CPA-HPA (e.g., 0.1 µM to 100 µM) and doxorubicin (e.g., 0.01 µM to 10 µM) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Table 1: Hypothetical IC50 Values (µM) for CPA-HPA and Doxorubicin

Cell LineCPA-HPA (IC50)Doxorubicin (IC50)
MDA-MB-23115.20.8
A54921.51.2
PANC-118.91.0
Mechanistic Assays

To validate the intended mechanism of action of CPA-HPA and compare the cellular responses to both drugs, a series of mechanism-based assays will be performed.

Protocol: LDH Activity Assay [9][10]

  • Cell Lysate Preparation: Treat MDA-MB-231 cells with CPA-HPA at its IC50 concentration for 24 hours. Harvest and lyse the cells to release intracellular contents.

  • Reaction Mixture: Prepare a reaction mixture containing NADH and pyruvate.

  • LDH Activity Measurement: Add the cell lysate to the reaction mixture and measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Data Analysis: Calculate the LDH activity and express it as a percentage of the vehicle-treated control.

Protocol: Apoptosis Assay by Annexin V/PI Staining [11][12]

  • Cell Treatment: Treat MDA-MB-231 cells with CPA-HPA and doxorubicin at their respective IC50 concentrations for 48 hours.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Protocol: Cell Cycle Analysis [13][14]

  • Cell Treatment: Treat MDA-MB-231 cells with CPA-HPA and doxorubicin at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • DNA Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 2: Hypothetical In Vitro Mechanistic Data

AssayCPA-HPA (at IC50)Doxorubicin (at IC50)
LDH Activity (% of Control)25%95%
Apoptosis (% Annexin V+)45%65%
Cell Cycle ArrestG0/G1 PhaseG2/M Phase
Signaling Pathway Analysis

To visualize the distinct mechanisms of CPA-HPA and doxorubicin, we can map their effects on key cellular signaling pathways.

G cluster_CPA_HPA CPA-HPA Pathway cluster_Doxorubicin Doxorubicin Pathway CPA_HPA CPA-HPA LDHA LDHA CPA_HPA->LDHA Glycolysis Glycolysis LDHA->Glycolysis NAD+ Regeneration Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA TME_Acid TME_Acid Lactate->TME_Acid Reduced Acidosis ATP_Prod ATP_Prod Glycolysis->ATP_Prod Reduced ATP Proliferation Proliferation ATP_Prod->Proliferation Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II DNA_Damage DNA_Damage DNA->DNA_Damage Strand Breaks DNA_Repair DNA_Repair Topoisomerase_II->DNA_Repair Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis G cluster_workflow In Vivo Experimental Workflow start Start cell_culture MDA-MB-231 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment (Vehicle, CPA-HPA, Doxorubicin) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint tissue_collection Tumor & Organ Collection endpoint->tissue_collection pd_analysis Pharmacodynamic Analysis tissue_collection->pd_analysis data_analysis Data Analysis & Interpretation pd_analysis->data_analysis end End data_analysis->end

Caption: In vivo head-to-head comparison workflow.

Discussion and Scientific Integrity

The described protocols are designed to be self-validating. For instance, the in vitro LDH activity assay directly confirms the mechanism of action of CPA-HPA, which should correlate with its anti-proliferative effects in high-glycolytic cells. Similarly, the in vivo PD analysis serves to validate that the observed anti-tumor efficacy is a result of on-target activity.

Based on the hypothetical data, CPA-HPA demonstrates a clear anti-tumor effect both in vitro and in vivo. While doxorubicin shows greater potency in terms of IC50 and tumor growth inhibition, it is also associated with a significant reduction in body weight, a common indicator of toxicity. [15]CPA-HPA, with its targeted metabolic mechanism, may offer a wider therapeutic window. The cell cycle data further differentiates the two compounds, with CPA-HPA inducing a G0/G1 arrest, potentially through metabolic stress, while doxorubicin causes a G2/M arrest, consistent with its DNA-damaging properties.

This head-to-head comparison provides a framework for a comprehensive evaluation of a novel targeted agent against a standard-of-care chemotherapy. The results from such a study would be crucial for making informed decisions about the further development of CPA-HPA as a potential cancer therapeutic.

References

  • MDPI. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-(2,4-Dihydroxyphenyl)prop-2-enoic acid Properties. Retrieved from [Link]

  • ResearchGate. (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, February 18). Targeting Glycolytic Metabolism in Cancer Therapy: Current Approaches and Future Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, August 15). A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. Retrieved from [Link]

  • National Center for Biotechnology Information. Doxorubicin pathways: pharmacodynamics and adverse effects. Retrieved from [Link]

  • PubChem. 3-(4-chlorophenyl)-2-hydroxypropionic acid (C9H9ClO3). Retrieved from [Link]

  • AACR Journals. (2004, February 10). Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. Therapeutic Strategies Targeting Aerobic Glycolysis in Cancer and Dynamic Monitoring of Associated Metabolites. Retrieved from [Link]

  • MDPI. (2023, February 19). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Bio-protocol. (2016, November 20). Establishment of Patient-Derived Xenografts in Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • PubChem. 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid. Retrieved from [Link]

  • ClinPGx. Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • BCTT. (2025, January 9). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Retrieved from [Link]

  • eLife. (2012, December 18). Cancer: How does doxorubicin work?. Retrieved from [Link]

  • Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • National Center for Biotechnology Information. Modulating Glycolysis to Improve Cancer Therapy. Retrieved from [Link]

  • Creative Biolabs. Patient derived Tumor Xenograft (PDTX) Mouse Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 23). A review of the pathophysiological mechanisms of doxorubicin-induced cardiotoxicity and aging. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-(4-Chlorophenyl)prop-2-enoic acid, (2E). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 15). Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth After Administration of an Anti-Angiogenic Agent, Bevacizumab, as Single-Agent and Combination Therapy in Tumor Xenografts. Retrieved from [Link]

  • Journal of Cancer. (2017, September 20). The Glycolytic Switch in Tumors: How Many Players Are Involved?. Retrieved from [Link]

  • BIOO Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Humana Press. Flow Cytometry Protocol. Retrieved from [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. The sweet trap in tumors: aerobic glycolysis and potential targets for therapy. Retrieved from [Link]

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Safety Operating Guide

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid (frequently utilized as the enol form of 4-chlorophenylpyruvic acid) is a valuable reagent in biochemical assays and drug development pipelines. However, its molecular structure dictates a stringent, highly regulated disposal lifecycle. As a Senior Application Scientist, I designed this guide to provide researchers with a self-validating, causality-driven protocol for managing this chemical safely and in strict accordance with environmental regulations.

Chemical Profiling & The Causality of Segregation

The handling and disposal of this compound are entirely governed by the para-chloro substitution on its phenyl ring. This covalently bonded chlorine atom classifies the molecule as a Halogenated Organic Compound (HOC) [1].

The Causality Behind the Rules: I frequently observe laboratories inadvertently mixing halogenated and non-halogenated waste streams. Introducing even milligram quantities of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid into a standard organic solvent carboy (e.g., ethanol or acetone) converts the entire volume into a "halogenated waste" stream. This exponentially increases disposal costs and environmental liability.

Halogenated organics are strictly prohibited from drain disposal[2] and cannot be landfilled due to severe leaching and groundwater contamination risks[3]. Instead, they must be destroyed via specialized high-temperature rotary kiln incineration. These incinerators must be equipped with caustic scrubbers to neutralize the highly toxic hydrogen chloride (HCl) gas that is inevitably generated during the combustion of chlorinated compounds[4].

Self-Validating Procedural Methodology

To ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA), every step in your disposal workflow must be auditable. Implement the following step-by-step methodology:

Step 1: Point-of-Generation Identification & Segregation

  • Action: Immediately upon completion of your assay, identify the physical state of the waste. Solid residues (including contaminated pipette tips and PPE) must go into a solid halogenated waste bin. Liquid solutions must be poured into a designated "Halogenated Organic Solvent" carboy.

  • Validation Check: Cross-reference the waste container label against your experimental protocol. If the compound was dissolved in DMSO, verify that the receiving carboy is explicitly labeled for Halogenated DMSO/Organic Waste. Never mix with strong oxidizers or strong bases.

Step 2: Primary and Secondary Containment

  • Action: Store liquid waste in high-density polyethylene (HDPE) or PTFE-lined glass containers.

  • Validation Check: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume. This ensures that if the primary vessel fails, the highly irritating chlorinated solution does not breach the laboratory environment.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Transfer the contained waste to your laboratory's designated SAA. Under EPA regulations, the container must remain securely closed at all times unless you are actively adding or removing waste[5].

  • Validation Check: Audit the SAA volume log. The EPA strictly limits SAA accumulation to 55 gallons of non-acute hazardous waste[5]. If the volume reaches this threshold, date the container; you have exactly three consecutive calendar days to move it to the Central Accumulation Area (CAA).

Step 4: Final Disposition & Manifesting

  • Action: Coordinate with your Environmental Health and Safety (EHS) department or a certified hazardous waste vendor to transfer the waste from the CAA to an approved Treatment, Storage, and Disposal Facility (TSDF).

  • Validation Check: Review the hazardous waste manifest prior to signing. Ensure the waste is coded correctly under 40 CFR 268 Land Disposal Restrictions (LDR) to guarantee it is routed for high-temperature incineration rather than illegal land disposal[3].

Quantitative Disposal Specifications

Summarizing the regulatory and physical parameters ensures quick reference during laboratory audits.

ParameterSpecificationRegulatory/Scientific Grounding
Waste Classification Halogenated Organic Compound (HOC)40 CFR 268 Appendix III[1]
Primary Hazard Irritant, Environmental HazardOSHA 29 CFR 1910.1200
SAA Volume Limit 55 Gallons (Non-Acute)40 CFR 262.15[5]
Disposal Method High-Temperature IncinerationEPA RCRA Subtitle C[4]
Drain Disposal Strictly ProhibitedClean Water Act / RCRA[2]
Incompatibilities Strong oxidizers, strong basesChemical reactivity principles

Disposal Workflow Visualization

The following decision tree maps the logical flow of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid from the point of generation to final destruction.

G Start Waste Generation: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid Decision Physical State? Start->Decision Solid Solid Waste (Contaminated PPE/Powder) Decision->Solid Powder/Residue Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Solution Segregation Segregation: Halogenated Organic Waste Solid->Segregation Liquid->Segregation SAA Satellite Accumulation Area (SAA) Max 55 Gal, Keep Closed Segregation->SAA 40 CFR 262.15 Incineration High-Temp Incineration (EPA TSDF Facility) SAA->Incineration 40 CFR 268 LDR

Workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • Hazardous Waste and Disposal American Chemical Society (ACS)[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Electronic Code of Federal Regulations (eCFR)[Link]

  • 40 CFR Part 268 -- Land Disposal Restrictions Electronic Code of Federal Regulations (eCFR)[Link]

  • EPA's Hazardous Waste Generator Improvement Rule: Five Changes to the Satellite Accumulation Rule Williams Mullen / EPA Policy Updates[Link]

Sources

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